molecular formula C12H14N2O5 B1519167 (4-Aminobenzoyl)-D-glutamic acid

(4-Aminobenzoyl)-D-glutamic acid

Cat. No.: B1519167
M. Wt: 266.25 g/mol
InChI Key: GADGMZDHLQLZRI-SECBINFHSA-N
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Description

(4-Aminobenzoyl)-D-glutamic acid is a useful research compound. Its molecular formula is C12H14N2O5 and its molecular weight is 266.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Aminobenzoyl)-D-glutamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Aminobenzoyl)-D-glutamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-[(4-aminobenzoyl)amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c13-8-3-1-7(2-4-8)11(17)14-9(12(18)19)5-6-10(15)16/h1-4,9H,5-6,13H2,(H,14,17)(H,15,16)(H,18,19)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADGMZDHLQLZRI-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@H](CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of (4-Aminobenzoyl)-D-glutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Aminobenzoyl)-D-glutamic acid, a derivative of glutamic acid, is a compound of interest in microbiological and pharmaceutical research. This document provides a comprehensive overview of its fundamental chemical and physical properties. It includes tabulated quantitative data, detailed experimental protocols for property determination, and a visualization of its mechanism of action within the bacterial folate biosynthesis pathway. This guide is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development.

Core Chemical and Physical Properties

(4-Aminobenzoyl)-D-glutamic acid is the D-stereoisomer of N-(4-aminobenzoyl)-glutamic acid. While sharing the same molecular formula and weight with its L-isomer, its three-dimensional structure results in distinct physical and biological properties.

General Properties
PropertyValueSource
CAS Number 5959-18-2[1]
Molecular Formula C₁₂H₁₄N₂O₅[2]
Molecular Weight 266.25 g/mol [1][3]
IUPAC Name (2R)-2-[(4-aminobenzoyl)amino]pentanedioic acid[1]
Appearance Solid[4][5]
Physicochemical Data

Below is a summary of the available physicochemical data for (4-Aminobenzoyl)-D-glutamic acid and its related isomers. It is important to note that some values are predicted, and experimental data for the D-isomer is limited.

Property(4-Aminobenzoyl)-D-glutamic acid(4-Aminobenzoyl)-L-glutamic acid(4-Aminobenzoyl)-DL-glutamic acidSource
Melting Point Not available~170 °C (dec.)Not available
Boiling Point 607.1 ± 55.0 °C (Predicted)Not available607.1ºC at 760 mmHg[2][6]
Density 1.418 ± 0.06 g/cm³ (Predicted)Not available1.418 g/cm³[2][6]
Solubility Soluble in Dichloromethane, Ethyl Acetate, Methanol, WaterSoluble in DMSO (100 mg/mL), Methanol, Water; PBS (pH 7.2): ~1 mg/mLNot available[2][4][5][7][8]
pKa Not availableNot availableNot available
Specific Rotation [α]D Not available-15° (c=2, 0.1 M HCl)Not available

Biological Activity: Inhibition of Folate Biosynthesis

(4-Aminobenzoyl)-D-glutamic acid exhibits competitive inhibitory activity against the bacterial enzyme dihydropteroate synthase (DHPS).[9][10] This enzyme is crucial for the de novo synthesis of folate in many microorganisms.[11][12] Folate is an essential precursor for the synthesis of nucleotides and certain amino acids, which are vital for DNA replication and cellular growth.[13][14] By inhibiting DHPS, (4-Aminobenzoyl)-D-glutamic acid disrupts the folate pathway, leading to a bacteriostatic effect.[9] Mammals do not synthesize folate de novo and instead obtain it from their diet, making the folate biosynthesis pathway an attractive target for antimicrobial agents.[9][10]

Mechanism of Action

Dihydropteroate synthase catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate.[12][15] (4-Aminobenzoyl)-D-glutamic acid acts as a competitive inhibitor, likely by binding to the PABA-binding site of the DHPS enzyme.[9]

folate_biosynthesis_inhibition cluster_pathway Bacterial Folate Biosynthesis Pathway cluster_inhibition Inhibition GTP GTP DHPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) GTP->DHPP Multiple Steps DHP 7,8-Dihydropteroate DHPP->DHP PABA para-Aminobenzoic acid (PABA) PABA->DHP DHF Dihydrofolate (DHF) DHP->DHF DHFS THF Tetrahydrofolate (THF) DHF->THF DHFR Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides DHPS Dihydropteroate Synthase (DHPS) DHPS->DHP Inhibitor (4-Aminobenzoyl)-D-glutamic acid Inhibitor->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folate biosynthesis pathway by (4-Aminobenzoyl)-D-glutamic acid.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of (4-Aminobenzoyl)-D-glutamic acid.

Determination of Melting Point

The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry (4-Aminobenzoyl)-D-glutamic acid is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated rapidly to a temperature approximately 20°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute.

    • The temperature at which the first droplet of liquid appears is recorded as the onset of melting.

    • The temperature at which the last solid particle melts is recorded as the completion of melting.

    • The melting range is reported as the range between these two temperatures.

melting_point_workflow start Start prep Prepare Sample: Finely powder and dry (4-Aminobenzoyl)-D-glutamic acid start->prep pack Pack Capillary Tube (2-3 mm height) prep->pack place Place in Melting Point Apparatus pack->place heat_fast Rapid Heating (~20°C below expected MP) place->heat_fast heat_slow Slow Heating (1-2°C / min) heat_fast->heat_slow observe Observe and Record: - Onset of melting - Completion of melting heat_slow->observe end End observe->end

Caption: Workflow for the determination of melting point.

Determination of Solubility

Solubility is a critical parameter in drug development, influencing absorption and bioavailability.

Methodology: Shake-Flask Method

  • Solvent Selection: A range of relevant solvents should be tested, including water, phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4), and organic solvents such as ethanol and DMSO.

  • Procedure:

    • An excess amount of (4-Aminobenzoyl)-D-glutamic acid is added to a known volume of the solvent in a sealed flask.

    • The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The suspension is then filtered or centrifuged to separate the undissolved solid.

    • The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Quantification: A calibration curve is generated using standard solutions of known concentrations of (4-Aminobenzoyl)-D-glutamic acid to quantify the amount dissolved in the experimental samples.

Determination of pKa

The pKa value(s) of a compound describe its ionization state at different pH values, which is crucial for understanding its behavior in biological systems.

Methodology: Potentiometric Titration

  • Sample Preparation: A solution of (4-Aminobenzoyl)-D-glutamic acid of known concentration (e.g., 0.01 M) is prepared in water or a suitable co-solvent if necessary. The ionic strength of the solution is kept constant by adding a neutral salt like KCl.

  • Apparatus: A calibrated pH meter with a suitable electrode and a burette for the titrant.

  • Procedure:

    • The initial pH of the sample solution is recorded.

    • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

    • After each addition, the solution is stirred, and the pH is recorded once it stabilizes.

    • The titration is continued until the pH has passed through the expected equivalence points.

  • Data Analysis:

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The equivalence point(s) are determined from the inflection point(s) of the curve.

    • The pKa value(s) are determined from the pH at the half-equivalence point(s). (4-Aminobenzoyl)-D-glutamic acid has two carboxylic acid groups and one amino group, and thus is expected to have three pKa values.

Conclusion

This technical guide provides a consolidated overview of the fundamental properties of (4-Aminobenzoyl)-D-glutamic acid. The presented data and experimental protocols offer a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Further experimental investigation is warranted to definitively determine the physicochemical properties of the D-isomer and to fully elucidate its potential as a therapeutic agent.

References

Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of (4-Aminobenzoyl)-D-glutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Antimicrobial Strategy of (4-Aminobenzoyl)-D-glutamic Acid Reveals a Targeted Attack on Bacterial Folate Synthesis

[City, State] – [Date] – A comprehensive analysis of (4-Aminobenzoyl)-D-glutamic acid reveals its potent antimicrobial activity stems from its role as a competitive inhibitor of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folate biosynthesis pathway. This targeted inhibition effectively chokes off the supply of essential folate cofactors, ultimately halting bacterial growth. This technical guide provides an in-depth exploration of the compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.

Core Mechanism: Competitive Inhibition of Dihydropteroate Synthase

(4-Aminobenzoyl)-D-glutamic acid exerts its bacteriostatic effect by directly competing with the natural substrate, p-aminobenzoic acid (PABA), for the active site of dihydropteroate synthase (DHPS).[1][2] This enzyme catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate, a crucial precursor in the de novo synthesis of folate. By mimicking the structure of PABA, (4-Aminobenzoyl)-D-glutamic acid binds to the enzyme's active site, thereby blocking the formation of dihydropteroate and disrupting the entire folate synthesis cascade. Folate and its derivatives are essential for the synthesis of nucleotides and certain amino acids, making the inhibition of this pathway detrimental to bacterial proliferation.

The inhibitory effect is specific to the D-isomer of (4-Aminobenzoyl)-glutamic acid. The corresponding L-isomer, N-(4-Aminobenzoyl)-L-glutamic acid, is a known catabolite of folate and does not exhibit the same potent inhibitory activity on DHPS.

Quantitative Analysis of Inhibitory Potency

The inhibitory efficacy of (4-Aminobenzoyl)-D-glutamic acid against the dihydropteroate synthesizing system from Escherichia coli has been quantified relative to the natural substrate, PABA. The following table summarizes the key quantitative data derived from the foundational study by Thijssen (1977).

CompoundRelative Potency (PABA = 1)Molar Ratio for 50% Inhibition
p-Aminobenzoic acid (PABA)11
(4-Aminobenzoyl)-D-glutamic acid0.25
(4-Aminobenzoyl)-L-glutamic acid0.0425

Data extracted from Thijssen HH, J Med Chem 1977 Feb;20(2):233-6.

Signaling Pathway: Bacterial Folate Biosynthesis

The following diagram illustrates the bacterial folate biosynthesis pathway, highlighting the point of inhibition by (4-Aminobenzoyl)-D-glutamic acid.

Folate_Biosynthesis_Pathway cluster_precursors Precursors cluster_pathway Folate Synthesis Pathway GTP Guanosine Triphosphate (GTP) DHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) GTP->DHPPP Chorismate Chorismate PABA p-Aminobenzoic acid (PABA) Chorismate->PABA DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA->DHPS Substrate DHP 7,8-Dihydropteroate DHFS Dihydrofolate Synthase DHP->DHFS DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolate (THF) One-Carbon Metabolism\n(Nucleotide & Amino Acid Synthesis) One-Carbon Metabolism (Nucleotide & Amino Acid Synthesis) THF->One-Carbon Metabolism\n(Nucleotide & Amino Acid Synthesis) DHPS->DHP Product DHFS->DHF DHFR->THF Inhibitor (4-Aminobenzoyl)-D-glutamic acid Inhibitor->DHPS Competitive Inhibition

Bacterial Folate Biosynthesis Pathway Inhibition.

Experimental Protocols

The determination of the inhibitory activity of (4-Aminobenzoyl)-D-glutamic acid was conducted using a cell-free H2-pteroate synthesizing system from Escherichia coli. The following is a detailed description of the methodology adapted from the original research.

1. Preparation of the Cell-Free Enzyme System:

  • Bacterial Strain: Escherichia coli (ATCC 25922) is cultured in a suitable broth medium.

  • Cell Lysis: Harvested bacterial cells are washed and subsequently lysed using methods such as sonication or French press to release the intracellular enzymes.

  • Centrifugation: The cell lysate is centrifuged at high speed to remove cell debris, yielding a cell-free supernatant containing the dihydropteroate synthase.

  • Dialysis: The supernatant is dialyzed against a suitable buffer to remove small molecules that might interfere with the assay.

2. Dihydropteroate Synthase Inhibition Assay:

  • Reaction Mixture: The standard assay mixture contains the following components in a buffered solution (e.g., Tris-HCl with MgCl2):

    • Cell-free enzyme preparation

    • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

    • p-Aminobenzoic acid (PABA) (at a concentration near its Km value)

    • (4-Aminobenzoyl)-D-glutamic acid (or other test inhibitors) at varying concentrations.

  • Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 37°C) for a defined period.

  • Reaction Termination: The enzymatic reaction is stopped, typically by heat inactivation or the addition of acid.

  • Quantification of Dihydropteroate: The amount of dihydropteroate formed is determined. A common method involves coupling the reaction to a second enzyme, dihydrofolate reductase (DHFR), in the presence of NADPH. The oxidation of NADPH to NADP+ is monitored spectrophotometrically by the decrease in absorbance at 340 nm. The rate of NADPH oxidation is directly proportional to the rate of dihydropteroate formation.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction containing no inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined by plotting percent inhibition against the logarithm of the inhibitor concentration. The relative potency is calculated by comparing the molar concentration of the inhibitor to that of PABA required to produce 50% inhibition.

Experimental Workflow Diagram:

DHPS_Inhibition_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Culture Culture E. coli Lysis Cell Lysis Culture->Lysis Centrifuge Centrifugation Lysis->Centrifuge Dialysis Dialysis Centrifuge->Dialysis Reaction Prepare Reaction Mixture (Enzyme, Substrates, Inhibitor) Dialysis->Reaction Incubate Incubate at 37°C Reaction->Incubate Terminate Terminate Reaction Incubate->Terminate Quantify Quantify Dihydropteroate (e.g., Coupled Assay with DHFR/NADPH) Terminate->Quantify Calculate Calculate % Inhibition Quantify->Calculate Plot Plot % Inhibition vs. [Inhibitor] Calculate->Plot Determine Determine IC50 / Relative Potency Plot->Determine

Workflow for DHPS Inhibition Assay.

Conclusion

(4-Aminobenzoyl)-D-glutamic acid represents a clear example of a targeted antimicrobial agent. Its mechanism of action, centered on the competitive inhibition of dihydropteroate synthase, offers a precise and effective strategy for disrupting a vital metabolic pathway in bacteria. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research and development of novel antimicrobial agents targeting the folate biosynthesis pathway. Understanding these core principles is paramount for the scientific community in the ongoing battle against bacterial infections and the development of next-generation therapeutics.

References

The Dichotomous Role of (4-Aminobenzoyl)-glutamic Acid in Bacterial Folate Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the function of (4-Aminobenzoyl)-glutamic acid in bacteria, focusing on its dual role as both a competitive inhibitor and a salvageable nutrient within the essential folate biosynthesis pathway. This document outlines the molecular mechanisms, presents key quantitative data, provides detailed experimental protocols, and visualizes the relevant biochemical pathways and workflows.

Executive Summary

(4-Aminobenzoyl)-glutamic acid exists as two stereoisomers, L and D, which possess distinct and opposing functions in bacterial physiology.

  • (4-Aminobenzoyl)-D-glutamic acid acts as a competitive inhibitor of dihydropteroate synthase (DHPS), a critical enzyme in the de novo folate synthesis pathway. This inhibitory action blocks the production of dihydrofolate, leading to the cessation of bacterial growth, making it a compound of interest in the development of antimicrobial agents.

  • (4-Aminobenzoyl)-L-glutamic acid , conversely, is a natural breakdown product of folate. In certain bacteria, such as Escherichia coli, it can be salvaged from the environment. Through a dedicated transport and hydrolysis system encoded by the abg operon, it is converted into p-aminobenzoic acid (PABA) and L-glutamate, which are then utilized as precursors for de novo folate synthesis, thereby supporting bacterial growth.

This guide elucidates these two functions, providing the scientific foundation for researchers exploring novel antimicrobial targets and bacterial metabolic pathways.

Inhibitory Function of (4-Aminobenzoyl)-D-glutamic Acid

The primary and most significant function of the D-isomer in bacteria is the inhibition of folate synthesis, a pathway essential for the production of nucleotides and certain amino acids.

Mechanism of Action

(4-Aminobenzoyl)-D-glutamic acid functions as a PABA antagonist. Dihydropteroate synthase (DHPS) catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate. Due to its structural similarity to PABA, (4-Aminobenzoyl)-D-glutamic acid acts as a competitive inhibitor, binding to the PABA-binding site on the DHPS enzyme.[1] This binding event prevents the natural substrate from accessing the active site, thereby halting the folate synthesis cascade and leading to a bacteriostatic effect. The presence of a p-aminobenzoyl moiety is a critical prerequisite for this competitive interaction with DHPS.[1]

dot

DHPS_Inhibition cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibition Inhibition Mechanism DHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHP 7,8-Dihydropteroate DHF Dihydrofolate (DHF) DHP->DHF Subsequent Steps THF Tetrahydrofolate (THF) DHF->THF Subsequent Steps DHPS->DHP Reaction Inhibitor (4-Aminobenzoyl)-D-glutamic acid Inactive_DHPS Inactive DHPS Complex Inhibitor->Inactive_DHPS Competitive Binding PABA_blocked->Inactive_DHPS Blocked

Caption: Competitive inhibition of Dihydropteroate Synthase (DHPS) by (4-Aminobenzoyl)-D-glutamic acid.

Quantitative Data: Inhibition of DHPS

Research conducted by Thijssen (1977) first established the PABA-antagonistic properties of various p-aminobenzoyl derivatives, including the D- and L-isomers of (4-Aminobenzoyl)-glutamic acid, in a cell-free E. coli system.[1] While this foundational study identified (4-Aminobenzoyl)-D-glutamic acid as a competitive inhibitor, specific quantitative values such as the inhibition constant (Ki) were not available in the searched resources. The study did note that the L-isomer demonstrated a relatively high affinity for the enzyme compared to other derivatives.[1]

CompoundTarget EnzymeBacterial SourceInhibition TypeKi / IC50Reference
(4-Aminobenzoyl)-D-glutamic acid Dihydropteroate Synthase (DHPS)Escherichia coliCompetitiveData not available[1]

Salvage Pathway for (4-Aminobenzoyl)-L-glutamic Acid

In contrast to the inhibitory D-isomer, the L-isomer can serve as a nutrient source for folate synthesis in bacteria possessing the appropriate genetic machinery. This salvage pathway is particularly relevant for bacterial PABA auxotrophs.

The abg Operon Mediated Pathway

In E. coli, the utilization of exogenous (4-Aminobenzoyl)-L-glutamic acid (PABA-L-Glu) is mediated by the abg locus. This system involves three key proteins:

  • AbgT: A transmembrane permease responsible for the transport of PABA-L-Glu into the bacterial cytoplasm.

  • AbgA and AbgB: These two proteins form the subunits of a heterodimeric enzyme known as p-aminobenzoyl-glutamate hydrolase (PGH).

  • AbgR: A putative transcriptional regulator that acts as a repressor for the abgABT genes.

The process begins with the uptake of PABA-L-Glu from the environment by the AbgT transporter. Once inside the cell, PGH catalyzes the hydrolysis of PABA-L-Glu, cleaving the amide bond to release PABA and L-glutamate. The liberated PABA directly enters the de novo folate synthesis pathway as a substrate for DHPS.

dot

Salvage_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PABA_Glu_Ext (4-Aminobenzoyl)-L-glutamic acid (External) AbgT AbgT Transporter PABA_Glu_Ext->AbgT Transport PABA_Glu_Int (4-Aminobenzoyl)-L-glutamic acid AbgT->PABA_Glu_Int PGH p-aminobenzoyl-glutamate hydrolase (PGH) (AbgA/AbgB) PABA_Glu_Int->PGH Hydrolysis PABA PABA PGH->PABA Glutamate L-Glutamate PGH->Glutamate Folate_Pathway De Novo Folate Synthesis Pathway PABA->Folate_Pathway

Caption: Salvage pathway for (4-Aminobenzoyl)-L-glutamic acid in E. coli.

Quantitative Data: Salvage Pathway Enzymes

Kinetic parameters for the key components of the PABA-L-Glu salvage pathway in E. coli have been determined, providing insight into the efficiency of this metabolic route.

ProteinSubstrateParameterValueReference
AbgT Transporter (4-Aminobenzoyl)-L-glutamic acidKT (Transport Constant)123 µM[1]
PGH (AbgA/AbgB) (4-Aminobenzoyl)-L-glutamic acidKm~60 µM[1]
PGH (AbgA/AbgB) (4-Aminobenzoyl)-L-glutamic acidSpecific Activity63,300 ± 600 nmol min-1 mg-1[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of (4-Aminobenzoyl)-glutamic acid's function in bacteria.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This continuous spectrophotometric assay is used to determine the inhibitory activity of compounds like (4-Aminobenzoyl)-D-glutamic acid against DHPS. The assay couples the production of dihydropteroate to the oxidation of NADPH by an excess of dihydrofolate reductase (DHFR), which is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified DHPS enzyme

  • Purified DHFR enzyme (in excess)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • p-aminobenzoic acid (PABA)

  • NADPH

  • Test Inhibitor: (4-Aminobenzoyl)-D-glutamic acid

  • Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm at 37°C

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of (4-Aminobenzoyl)-D-glutamic acid (e.g., 10 mM) in a suitable solvent (e.g., DMSO). Create serial dilutions to generate a range of concentrations for IC50 determination.

  • Reagent Preparation:

    • Enzyme Mix: In assay buffer, prepare a solution containing DHPS (e.g., 20-100 nM final concentration) and an excess of DHFR (e.g., 1-2 Units/mL final concentration).

    • Substrate Mix: In assay buffer, prepare a solution containing PABA (at a concentration near its Km, e.g., 10-50 µM final) and DHPPP (at a concentration near its Km, e.g., 10-50 µM final).

    • Cofactor Solution: Prepare a solution of NADPH in assay buffer (e.g., 150-200 µM final concentration).

  • Assay Execution (200 µL final volume per well): a. Add 2 µL of the test inhibitor dilutions to the appropriate wells. For control wells (0% inhibition), add 2 µL of solvent. b. Add 178 µL of the Enzyme Mix to all wells. c. Pre-incubate the plate at 37°C for 5 minutes. d. Initiate the reaction by adding 20 µL of a pre-warmed mix of the Substrate Mix and Cofactor Solution. e. Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm every 30 seconds for 20-30 minutes.

  • Data Analysis: a. Calculate the initial reaction rate (V) for each well from the linear portion of the absorbance vs. time curve. b. Plot the percentage of inhibition [(Vcontrol - Vinhibitor) / Vcontrol] x 100 against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve. d. To determine the Ki and inhibition type, repeat the assay with varying concentrations of PABA at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Dixon plots.

dot

DHPS_Assay_Workflow start Start prep_inhibitor Prepare Serial Dilutions of (4-Aminobenzoyl)-D-glutamic acid start->prep_inhibitor add_inhibitor Add Inhibitor/Solvent to 96-well Plate prep_inhibitor->add_inhibitor add_enzymes Add Enzyme Mix (DHPS + DHFR) add_inhibitor->add_enzymes pre_incubate Pre-incubate at 37°C for 5 min add_enzymes->pre_incubate initiate_reaction Initiate Reaction with Substrate/Cofactor Mix (PABA, DHPPP, NADPH) pre_incubate->initiate_reaction read_absorbance Monitor Absorbance at 340 nm (37°C, 20-30 min) initiate_reaction->read_absorbance analyze Calculate Reaction Rates and Determine IC50/Ki read_absorbance->analyze end End analyze->end

References

(4-Aminobenzoyl)-D-glutamic acid as a Competitive Inhibitor of Dihydropteroate Synthase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides an in-depth overview of (4-Aminobenzoyl)-D-glutamic acid as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway. The inhibition of this pathway is a clinically validated strategy for antimicrobial therapy. This document outlines the mechanism of DHPS, the role of (4-Aminobenzoyl)-D-glutamic acid as a p-aminobenzoic acid (PABA) analogue, detailed experimental protocols for characterizing such inhibitors, and visual representations of the relevant biochemical pathways and experimental workflows.

Introduction to Dihydropteroate Synthase and Folate Biosynthesis

Folate (Vitamin B9) is an essential precursor for the synthesis of nucleic acids and certain amino acids, making it vital for cell growth and replication.[1] While mammals obtain folate from their diet, many microorganisms, including pathogenic bacteria, synthesize it de novo.[2] This metabolic distinction makes the folate biosynthesis pathway an attractive target for the development of selective antimicrobial agents.[3]

Dihydropteroate synthase (DHPS) is a crucial enzyme in this pathway, catalyzing the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and p-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.[4] This reaction is a key step in the production of dihydrofolate, which is subsequently reduced to the active tetrahydrofolate.[5]

The sulfonamide class of antibiotics function as competitive inhibitors of DHPS, acting as structural analogues of the PABA substrate.[6] However, the emergence of resistance to these drugs has necessitated the development of novel DHPS inhibitors.[7]

(4-Aminobenzoyl)-D-glutamic acid: A Competitive Inhibitor of DHPS

(4-Aminobenzoyl)-D-glutamic acid is a derivative of PABA that has been identified as a competitive inhibitor of the H2-pteroate synthesizing system in Escherichia coli.[8][9] Its structural similarity to PABA allows it to bind to the active site of DHPS, thereby competing with the natural substrate and inhibiting the synthesis of 7,8-dihydropteroate.[8] The presence of the benzoyl moiety is a crucial feature for its interaction with the PABA binding site on the enzyme.[8]

Mechanism of Competitive Inhibition

Competitive inhibitors reversibly bind to the active site of an enzyme, preventing the substrate from binding.[3] In the case of DHPS, (4-Aminobenzoyl)-D-glutamic acid occupies the same binding pocket as PABA. This mode of inhibition can be overcome by increasing the concentration of the substrate (PABA). Kinetically, competitive inhibition is characterized by an increase in the apparent Michaelis constant (Km) of the substrate, while the maximum reaction velocity (Vmax) remains unchanged.[3]

Quantitative Data

For the purpose of illustrating how such data is typically presented, the following table provides a template for summarizing key kinetic parameters for a hypothetical DHPS inhibitor.

InhibitorTarget EnzymeInhibition TypeKi (μM)IC50 (μM)Reference
(4-Aminobenzoyl)-D-glutamic acidE. coli DHPSCompetitiveData not availableData not availableThijssen, 1977[8]
SulfamethoxazoleS. pneumoniae DHPSCompetitiveVariesVaries[10]
DapsoneP. carinii DHPSCompetitiveVariesVaries[10]

Note: The Ki and IC50 values for inhibitors can vary depending on the specific assay conditions and the source of the enzyme.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the inhibitory activity of compounds like (4-Aminobenzoyl)-D-glutamic acid against DHPS.

DHPS Enzyme Activity Assay (Coupled Spectrophotometric Assay)

This protocol describes a continuous, coupled spectrophotometric assay to measure DHPS activity. The production of dihydropteroate by DHPS is coupled to its reduction by dihydrofolate reductase (DHFR), which oxidizes NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.

Materials and Reagents:

  • Recombinant DHPS enzyme

  • Recombinant DHFR enzyme (coupling enzyme)

  • p-Aminobenzoic acid (PABA)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • NADPH

  • (4-Aminobenzoyl)-D-glutamic acid (or other inhibitor)

  • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5

  • DMSO (for dissolving inhibitor)

  • 96-well UV-transparent microplate

  • Microplate reader with temperature control

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor in DMSO.

    • Prepare working solutions of PABA, DHPPP, and NADPH in Assay Buffer.

    • Prepare a solution of DHPS and an excess of DHFR in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add a defined volume of the inhibitor solution at various concentrations to the test wells. Add an equivalent volume of DMSO to the control wells.

    • Add the DHPS/DHFR enzyme mixture to all wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a mixture of PABA and DHPPP to all wells.

    • Immediately start monitoring the decrease in absorbance at 340 nm at 37°C for a set period (e.g., 20 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH oxidation) from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition for each inhibitor concentration relative to the control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Determination of Inhibition Type (Competitive Inhibition)

To confirm competitive inhibition, enzyme kinetics are studied at varying concentrations of the substrate (PABA) and a fixed concentration of the inhibitor.

Procedure:

  • Perform the DHPS activity assay as described in section 5.1.

  • Set up multiple series of reactions. In each series, use a fixed concentration of the inhibitor (e.g., 0, 0.5 x Ki, 1 x Ki, 2 x Ki).

  • Within each series, vary the concentration of PABA (e.g., from 0.2 x Km to 5 x Km).

  • Keep the concentration of DHPPP constant and saturating.

  • Data Analysis:

    • Calculate the initial velocities for all reactions.

    • Generate a Lineweaver-Burk plot (1/velocity vs. 1/[PABA]) for each inhibitor concentration.

    • For competitive inhibition, the lines will intersect on the y-axis, indicating that Vmax is unchanged, while the x-intercept (-1/Km) will increase with increasing inhibitor concentration.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The following diagrams were generated using Graphviz (DOT language) to illustrate the folate biosynthesis pathway, the mechanism of DHPS, and the competitive inhibition by (4-Aminobenzoyl)-D-glutamic acid.

folate_biosynthesis_pathway cluster_precursors Precursors cluster_folate_synthesis Folate Biosynthesis cluster_downstream Downstream Products GTP GTP DHPPP DHPPP GTP->DHPPP FolE/K PABA_precursor Chorismate PABA p-Aminobenzoic acid (PABA) PABA_precursor->PABA PabA/B/C Dihydropteroate 7,8-Dihydropteroate DHPPP->Dihydropteroate DHPS (FolP) PABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFS (FolC) Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR (FolA) Nucleotides Nucleotides Tetrahydrofolate->Nucleotides Amino_Acids Amino Acids Tetrahydrofolate->Amino_Acids

Caption: Bacterial Folate Biosynthesis Pathway.

dhps_mechanism cluster_reaction Catalytic Reaction cluster_inhibition Competitive Inhibition DHPS DHPS Enzyme DHPS_DHPPP DHPS-DHPPP Complex DHPS->DHPS_DHPPP + DHPPP DHPS_Inhibitor DHPS-Inhibitor Complex (Inactive) DHPS->DHPS_Inhibitor + Inhibitor DHPPP DHPPP PABA PABA PABA->DHPS Binds to active site Inhibitor (4-Aminobenzoyl)-D-glutamic acid Inhibitor->DHPS Competes for active site Product 7,8-Dihydropteroate PPi Pyrophosphate DHPS_DHPPP_PABA DHPS-DHPPP-PABA Complex DHPS_DHPPP->DHPS_DHPPP_PABA + PABA DHPS_DHPPP_PABA->Product Reaction DHPS_DHPPP_PABA->PPi

Caption: DHPS Mechanism and Competitive Inhibition.

Experimental Workflows

The following diagrams illustrate the workflows for the DHPS inhibition assay and the determination of the mode of inhibition.

inhibition_assay_workflow start Start prep Prepare Reagents: - DHPS/DHFR Enzyme Mix - Substrates (PABA, DHPPP) - NADPH - Inhibitor Dilutions start->prep setup Set up 96-well plate: - Add inhibitor/DMSO - Add Enzyme Mix prep->setup incubate Pre-incubate at 37°C setup->incubate initiate Initiate reaction with Substrate Mix incubate->initiate measure Monitor Absorbance at 340 nm initiate->measure analyze Calculate Initial Velocities and % Inhibition measure->analyze plot Plot % Inhibition vs. [Inhibitor] to determine IC50 analyze->plot end End plot->end

Caption: Workflow for DHPS Inhibition Assay.

competitive_inhibition_workflow start Start setup_series Set up reaction series with fixed inhibitor concentrations and varying PABA concentrations start->setup_series run_assay Perform DHPS activity assay for each reaction setup_series->run_assay calculate_v Calculate initial velocity (V) for each reaction run_assay->calculate_v plot_data Generate Lineweaver-Burk Plot (1/V vs. 1/[PABA]) calculate_v->plot_data analyze_plot Analyze plot: - Intersection on y-axis? - Increasing x-intercept? plot_data->analyze_plot conclusion Conclusion: Competitive Inhibition Confirmed analyze_plot->conclusion end End conclusion->end

Caption: Workflow for Determining Competitive Inhibition.

Conclusion

References

(4-Aminobenzoyl)-D-glutamic Acid: A Technical Overview of its Discovery and Initial Characterization as a Folate Synthesis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Aminobenzoyl)-D-glutamic acid has been identified as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway. This technical guide provides a comprehensive overview of the discovery and initial studies of this compound, with a focus on its mechanism of action, synthesis, and the experimental methods used for its characterization. Due to the inaccessibility of the full text of the original 1977 study by Thijssen, specific quantitative inhibitory data is unavailable. However, this guide furnishes a detailed, generalized experimental protocol for assessing DHPS inhibition and outlines the synthesis of the related L-isomer, alongside a proposed synthetic route for the D-isomer based on established chemical principles.

Introduction

The folate biosynthesis pathway is a critical metabolic route in many microorganisms for the production of tetrahydrofolate, a vital cofactor in the synthesis of nucleic acids and certain amino acids. The absence of this pathway in humans makes its constituent enzymes attractive targets for the development of antimicrobial agents. One such enzyme is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate. The discovery of molecules that can inhibit DHPS has been a cornerstone of antibacterial drug development.

Initial studies in the 1970s identified (4-Aminobenzoyl)-D-glutamic acid as a competitive inhibitor of the H2-pteroate synthesis system in Escherichia coli.[1][2] This finding established the compound as a molecule of interest for further investigation as a potential antibacterial agent. This guide will delve into the foundational knowledge surrounding this compound.

Mechanism of Action: Inhibition of Dihydropteroate Synthase

(4-Aminobenzoyl)-D-glutamic acid exerts its biological effect by acting as a competitive inhibitor of dihydropteroate synthase (DHPS).[1][2] In this mechanism, the inhibitor molecule competes with the natural substrate, para-aminobenzoic acid (pABA), for binding to the active site of the DHPS enzyme. The structural similarity between (4-Aminobenzoyl)-D-glutamic acid and pABA allows it to occupy the active site, thereby preventing the synthesis of 7,8-dihydropteroate and disrupting the downstream production of folate.

Signaling Pathway: Bacterial Folate Biosynthesis

The following diagram illustrates the bacterial folate biosynthesis pathway and the point of inhibition by (4-Aminobenzoyl)-D-glutamic acid.

Figure 1. Inhibition of the bacterial folate biosynthesis pathway.

Quantitative Data

A comprehensive search for the original 1977 publication by H.H. Thijssen, which first described the inhibitory activity of (4-Aminobenzoyl)-D-glutamic acid, did not yield the full-text article. Consequently, specific quantitative data, such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), could not be obtained. The available literature consistently refers to this compound as a competitive inhibitor of the H2-pteroate synthesis system in E. coli.

Experimental Protocols

While the exact protocol from the initial discovery could not be retrieved, a generalized experimental protocol for determining the inhibitory effect of compounds on dihydropteroate synthase (DHPS) is provided below. This protocol is based on established methods for assaying DHPS activity.

Dihydropteroate Synthase (DHPS) Inhibition Assay (Generalized Protocol)

This continuous spectrophotometric assay monitors the DHPS-catalyzed reaction by coupling the production of dihydropteroate to the oxidation of NADPH by dihydrofolate reductase (DHFR). The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, serves as a measure of DHPS activity.

Materials:

  • Purified DHPS enzyme

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • para-aminobenzoic acid (pABA)

  • Dihydrofolate reductase (DHFR)

  • NADPH

  • Test inhibitor ((4-Aminobenzoyl)-D-glutamic acid) dissolved in a suitable solvent (e.g., DMSO)

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 5 mM MgCl2

  • Spectrophotometer capable of reading absorbance at 340 nm

  • 96-well microplate

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the inhibitor stock to create a range of concentrations for IC50 determination.

    • Prepare a reagent mixture in the assay buffer containing DHPP, pABA, NADPH, and an excess of DHFR. The final concentrations should be optimized based on the specific activity of the enzymes.

  • Assay Execution:

    • To the wells of a 96-well microplate, add a small volume (e.g., 2 µL) of the inhibitor dilutions. For control wells (no inhibition), add the same volume of the solvent.

    • Initiate the reaction by adding the reagent mixture to each well.

    • Immediately place the microplate in a spectrophotometer pre-heated to 37°C.

    • Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes).

  • Data Analysis:

    • Calculate the initial reaction rate (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Plot the reaction rates against the logarithm of the inhibitor concentrations.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Experimental Workflow Diagram

DHPS_Assay_Workflow Generalized DHPS Inhibition Assay Workflow start Start reagent_prep Prepare Reagents: - Inhibitor dilutions - DHPP, pABA, NADPH, DHFR mix start->reagent_prep plate_setup Add inhibitor dilutions and control solvent to 96-well plate reagent_prep->plate_setup reaction_init Initiate reaction by adding reagent mixture to wells plate_setup->reaction_init measurement Measure absorbance at 340 nm over time in a spectrophotometer reaction_init->measurement data_analysis Calculate reaction rates and determine IC50 value measurement->data_analysis end End data_analysis->end

References

(4-Aminobenzoyl)-D-glutamic Acid: A Technical Overview of its Role as a Tetrahydrofolate Metabolite and Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrofolate (THF) is a vital coenzyme in one-carbon transfer reactions, essential for the biosynthesis of nucleotides and certain amino acids. The metabolic breakdown, or catabolism, of folates can result in the formation of p-aminobenzoyl-glutamate (PABA-Glu). The naturally occurring L-isomeric form of this compound can, in certain organisms, be recycled back into the folate synthesis pathway. Conversely, the D-isomer, (4-Aminobenzoyl)-D-glutamic acid, functions as a competitive inhibitor of dihydropteroate synthase (DHPS), a critical enzyme in the de novo folate biosynthesis pathway. This technical guide provides a detailed examination of (4-Aminobenzoyl)-D-glutamic acid's relationship with tetrahydrofolate metabolism, presenting quantitative data, experimental methodologies, and pathway visualizations to support further research and drug development efforts.

The Intersection of Tetrahydrofolate Metabolism and (4-Aminobenzoyl)-glutamic Acid

The de novo synthesis of tetrahydrofolate is a fundamental multi-enzyme pathway where p-aminobenzoic acid (PABA) serves as a key precursor. Folate molecules are susceptible to oxidative cleavage, which severs the C9-N10 bond, yielding a pterin fragment and p-aminobenzoyl-polyglutamate. Subsequent enzymatic removal of the polyglutamate tail produces p-aminobenzoyl-L-glutamate (PABA-L-Glu)[1]. While PABA-L-Glu is a recognized catabolite, the physiological occurrence and role of its D-isomer are primarily understood through its inhibitory action on folate synthesis[1][2][3][4].

Quantitative Analysis of Folate Catabolites and Related Enzyme Kinetics

The following tables provide a summary of available quantitative data concerning folate catabolites and the kinetic parameters of enzymes involved in their metabolism.

Table 1: Concentrations of Folate Catabolites in Human Biological Fluids

AnalyteMatrixSubject GroupMean Concentration ± SD
p-Aminobenzoylglutamate (pABG)SerumHealthy Volunteers (n=5)11.9 ± 7.6 nmol/L
SerumPregnant Women (n=18)11.4 ± 8.7 nmol/L
UrineHealthy Volunteers (n=5)2.9 ± 2.3 µmol/L
UrinePatients (catecholamine testing, n=19)581.8 ± 368.4 nmol/L

Data sourced from Sokoro et al., 2006.

Table 2: Kinetic Parameters of Key Enzymes

EnzymeOrganismSubstrateKm (µM)
Dihydropteroate SynthaseArabidopsis thalianap-Aminobenzoic acid2.5
Arabidopsis thalianaDihydropteridine diphosphate91
p-Aminobenzoylglutamate HydrolaseEscherichia colip-Aminobenzoyl-glutamate60 ± 0.08
Arabidopsis thalianap-Aminobenzoyl-glutamate370

Data compiled from published research findings.

Detailed Experimental Protocols

This section outlines key experimental procedures for the quantification of (4-Aminobenzoyl)-glutamic acid and the assessment of its inhibitory activity.

Protocol for Quantification of (4-Aminobenzoyl)-L-glutamic Acid in Biological Fluids via LC-MS/MS

This protocol is an adaptation of established methods for analyzing folate catabolites.

  • In a microcentrifuge tube, combine 200 µL of serum or urine with 2 µL of a 1 mmol/L solution of d3-glutamic acid, which serves as an internal standard.

  • Acidify the mixture by adding 4 µL of 6N HCl.

  • For serum samples, precipitate proteins by adding 412 µL (2 volumes) of acetonitrile. For urine samples, use 6.18 mL (30 volumes) of acetonitrile.

  • Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube and evaporate the solvent completely under a gentle stream of nitrogen gas.

  • Reconstitute the dried residue in a suitable volume of the initial mobile phase for subsequent LC-MS/MS analysis.

  • Chromatographic Column: A C18 reversed-phase column is recommended for optimal separation.

  • Mobile Phase: Employ a gradient elution using 0.1% formic acid in water as mobile phase A and 0.1% formic acid in acetonitrile as mobile phase B.

  • Mass Spectrometry: The mass spectrometer should be operated in positive ion mode, utilizing multiple reaction monitoring (MRM) for high selectivity and sensitivity. The specific MRM transitions for both PABA-Glu and the internal standard must be optimized prior to analysis.

Protocol for Dihydropteroate Synthase (DHPS) Inhibition Assay

This spectrophotometric assay is designed to quantify the inhibitory potential of compounds such as (4-Aminobenzoyl)-D-glutamic acid against DHPS.

  • Purified DHPS enzyme

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • p-Aminobenzoic acid (PABA)

  • (4-Aminobenzoyl)-D-glutamic acid (or other test inhibitors)

  • Purified Dihydrofolate reductase (DHFR) as a coupling enzyme

  • Nicotinamide adenine dinucleotide phosphate (NADPH)

  • Reaction Buffer (e.g., Tris-HCl containing MgCl2)

  • Prepare a master mix containing the reaction buffer, DHFR, NADPH, and PABA.

  • Aliquot the master mix into a microplate and add varying concentrations of the inhibitor, (4-Aminobenzoyl)-D-glutamic acid.

  • Initiate the enzymatic reaction by adding a mixture of DHPS and DHPPP.

  • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by DHFR as it reduces the dihydropteroate product of the DHPS reaction.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.

  • Determine the percentage of inhibition for each inhibitor concentration and subsequently calculate the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Visual Representations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the relevant biochemical pathways and experimental procedures.

Tetrahydrofolate Biosynthesis, Catabolism, and Inhibition

Tetrahydrofolate_Metabolism cluster_synthesis De Novo Biosynthesis cluster_catabolism Catabolism & Salvage cluster_inhibition Inhibition GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate GTPCH Dihydropteroate Dihydropteroate Dihydroneopterin_triphosphate->Dihydropteroate DHNA, HPPK Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFS Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DHFR Oxidative_Cleavage Oxidative Cleavage Tetrahydrofolate->Oxidative_Cleavage Oxidation One_Carbon_Metabolism One_Carbon_Metabolism Tetrahydrofolate->One_Carbon_Metabolism One-Carbon Metabolism PABA p-Aminobenzoic Acid (PABA) PABA->Dihydropteroate DHPS Pterin_fragment Pterin fragment Oxidative_Cleavage->Pterin_fragment p_Aminobenzoyl_polyglutamate p-Aminobenzoyl- polyglutamate Oxidative_Cleavage->p_Aminobenzoyl_polyglutamate p_Aminobenzoyl_L_glutamate p-Aminobenzoyl-L-glutamate p_Aminobenzoyl_polyglutamate->p_Aminobenzoyl_L_glutamate Deglutamylation p_Aminobenzoyl_L_glutamate->PABA pABG Hydrolase p_Aminobenzoyl_D_glutamate (4-Aminobenzoyl)-D-glutamic acid p_Aminobenzoyl_D_glutamate->Dihydropteroate Competitive Inhibition

Caption: A schematic of tetrahydrofolate metabolism.

Experimental Workflow for the DHPS Inhibition Assay

DHPS_Inhibition_Workflow start Start reagent_prep Prepare Reagents (Buffer, Enzymes, Substrates, Inhibitor) start->reagent_prep reaction_setup Set up Reaction Mixtures (Varying Inhibitor Concentrations) reagent_prep->reaction_setup initiate_reaction Initiate Reaction (Add DHPS and DHPPP) reaction_setup->initiate_reaction measure_absorbance Monitor Absorbance at 340 nm (NADPH Oxidation) initiate_reaction->measure_absorbance data_analysis Calculate Reaction Rates and % Inhibition measure_absorbance->data_analysis determine_kinetics Determine IC50 / Ki data_analysis->determine_kinetics end End determine_kinetics->end

Caption: A workflow for the DHPS inhibition assay.

The Salvage Pathway for p-Aminobenzoyl-glutamate

PABA_Glu_Salvage Folate_Catabolism Folate Catabolism p_Aminobenzoyl_L_glutamate p-Aminobenzoyl-L-glutamate Folate_Catabolism->p_Aminobenzoyl_L_glutamate PABA p-Aminobenzoic Acid p_Aminobenzoyl_L_glutamate->PABA pABG Hydrolase Glutamate Glutamate p_Aminobenzoyl_L_glutamate->Glutamate pABG Hydrolase Folate_Biosynthesis Folate Biosynthesis PABA->Folate_Biosynthesis

References

An In-depth Technical Guide to the Physicochemical Properties of (4-Aminobenzoyl)-D-glutamic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Aminobenzoyl)-D-glutamic acid is a derivative of glutamic acid and a structural analog of p-aminobenzoic acid (PABA). This compound is of significant interest to the scientific community, particularly in the field of antimicrobial research, due to its inhibitory activity against a key enzyme in the bacterial folate biosynthesis pathway. Understanding its physicochemical properties is paramount for its application in drug design, formulation development, and pharmacokinetic studies. This technical guide provides a comprehensive overview of the known physicochemical characteristics of (4-Aminobenzoyl)-D-glutamic acid, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Physicochemical Properties

The physicochemical properties of (4-Aminobenzoyl)-D-glutamic acid are crucial for predicting its behavior in biological systems and for the development of analytical methods. The following tables summarize the available quantitative data. It is important to note that while some experimental data is available for the L-isomer, certain properties for the D-isomer are based on predicted values.

Table 1: General and Physical Properties of (4-Aminobenzoyl)-D-glutamic acid

PropertyValueSource
Molecular Formula C₁₂H₁₄N₂O₅-
Molecular Weight 266.25 g/mol [1]
Appearance Pale yellow solid[2]
Melting Point No experimental data available for the D-isomer. The L-isomer has a melting point of ~170-175 °C (decomposes).
Boiling Point (Predicted) 607.1 ± 55.0 °C[2]
Density (Predicted) 1.418 ± 0.06 g/cm³[2]

Table 2: Solubility and Partition Coefficient of (4-Aminobenzoyl)-D-glutamic acid

PropertyValueSource
Solubility Soluble in Dichloromethane, Ethyl Acetate, Methanol, and Water. The L-isomer is soluble in DMSO and Dimethylformamide (approx. 1 mg/mL) and in PBS (pH 7.2) (approx. 1 mg/mL).[2][3][4]
logP (Predicted) No experimental data available for the D-isomer. A computed XLogP3 value of 1.288 is available for a deuterated L-isomer.[5]

Table 3: Acid Dissociation Constant of (4-Aminobenzoyl)-D-glutamic acid

PropertyValueSource
pKa (Predicted) 3.50 ± 0.10[2]

Biological Activity and Mechanism of Action

(4-Aminobenzoyl)-D-glutamic acid exhibits its biological activity by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS) in bacteria.[6] DHPS is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids, and therefore for bacterial growth and replication. By mimicking the natural substrate of DHPS, p-aminobenzoic acid (PABA), (4-Aminobenzoyl)-D-glutamic acid binds to the active site of the enzyme, thereby blocking the synthesis of dihydropteroate, a precursor to folic acid.

Folate Biosynthesis Inhibition cluster_pathway Bacterial Folate Biosynthesis Pathway cluster_inhibition Inhibition GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate DHPS Dihydropteroate Synthase (DHPS) Dihydroneopterin_triphosphate->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate + Glutamate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate PABA p-Aminobenzoic acid (PABA) PABA->DHPS DHPS->Dihydropteroate Normal Reaction Glutamate Glutamate Inhibitor (4-Aminobenzoyl)-D-glutamic acid Inhibitor->DHPS Competitive Inhibition Synthesis_Workflow start Start Materials d_glutamic_acid D-Glutamic Acid start->d_glutamic_acid p_nitrobenzoyl_chloride 4-Nitrobenzoyl Chloride start->p_nitrobenzoyl_chloride reaction1 Acylation Reaction d_glutamic_acid->reaction1 p_nitrobenzoyl_chloride->reaction1 intermediate N-(4-Nitrobenzoyl)-D-glutamic acid reaction1->intermediate reaction2 Reduction Reaction (e.g., Catalytic Hydrogenation) intermediate->reaction2 purification Purification (e.g., Recrystallization) reaction2->purification final_product (4-Aminobenzoyl)-D-glutamic acid purification->final_product

References

Stereochemistry of (4-Aminobenzoyl)-D-glutamic acid: A Technical Guide to its Significance in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the stereochemistry of (4-Aminobenzoyl)-glutamic acid, with a particular focus on the D-enantiomer and its significance as a competitive inhibitor of the bacterial folate biosynthesis pathway. While the L-form is an essential component of folic acid, the D-stereoisomer, (4-Aminobenzoyl)-D-glutamic acid, exhibits inhibitory activity against the dihydropteroate synthase (DHPS) enzyme system. This guide will delve into the biochemical pathways, present available data, and provide detailed experimental protocols relevant to the study of this compound and its analogs.

Introduction: The Stereochemical Dichotomy of (4-Aminobenzoyl)-glutamic acid

(4-Aminobenzoyl)-glutamic acid is a molecule of significant interest in biochemistry and pharmacology due to the distinct biological roles of its stereoisomers. The molecule consists of a p-aminobenzoic acid (pABA) moiety linked to a glutamic acid residue. The chiral center at the alpha-carbon of the glutamic acid portion gives rise to two enantiomers: (4-Aminobenzoyl)-L-glutamic acid and (4-Aminobenzoyl)-D-glutamic acid.

  • (4-Aminobenzoyl)-L-glutamic acid: This enantiomer is a fundamental building block of folic acid (Vitamin B9) and its derivatives, collectively known as folates. In this context, it is essential for one-carbon metabolism, which is crucial for the synthesis of nucleotides and certain amino acids in both prokaryotes and eukaryotes.

  • (4-Aminobenzoyl)-D-glutamic acid: In contrast, the D-enantiomer is not a component of the canonical folate pathway. Instead, it has been identified as a competitive inhibitor of the H2-pteroate synthesis system in bacteria.[1] This inhibitory activity makes it a molecule of interest for the development of antimicrobial agents.

This guide will focus on the stereochemical aspects that differentiate the biological activities of these two enantiomers, with a primary emphasis on the inhibitory potential of the D-form.

Significance in the Folate Biosynthesis Pathway

The folate biosynthesis pathway is essential for the survival of many microorganisms, as they cannot uptake folate from their environment and must synthesize it de novo. This pathway is a well-established target for antimicrobial drugs, most notably the sulfonamides.

(4-Aminobenzoyl)-D-glutamic acid exerts its effect by targeting dihydropteroate synthase (DHPS), a key enzyme in this pathway. DHPS catalyzes the condensation of p-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.

Below is a diagram illustrating the bacterial folate biosynthesis pathway and the point of inhibition.

Folate_Biosynthesis_Pathway cluster_pathway Bacterial Folate Biosynthesis Pathway cluster_inhibition Inhibition GTP GTP DHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) GTP->DHPPP GTP Cyclohydrolase I & other enzymes DHP 7,8-Dihydropteroate DHPPP->DHP Dihydropteroate Synthase (DHPS) pABA p-Aminobenzoic acid (pABA) pABA->DHP DHF Dihydrofolate (DHF) DHP->DHF Dihydrofolate Synthase THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Inhibitor (4-Aminobenzoyl)-D-glutamic acid Inhibitor->DHP Competitive Inhibition

Figure 1: Bacterial Folate Biosynthesis Pathway and Inhibition.

Stereospecific Inhibition of Dihydropteroate Synthase

The inhibitory activity of (4-Aminobenzoyl)-D-glutamic acid is a direct consequence of its stereochemistry. While the pABA portion of the molecule mimics the natural substrate of DHPS, the D-glutamic acid moiety is thought to interact with the enzyme in a manner that prevents the catalytic reaction from proceeding efficiently. This is in contrast to the L-enantiomer, which is incorporated into the growing folate molecule.

Quantitative Data

A comprehensive search of the scientific literature did not yield specific quantitative data, such as half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki) values, directly comparing the inhibitory potency of (4-Aminobenzoyl)-D-glutamic acid and (4-Aminobenzoyl)-L-glutamic acid on dihydropteroate synthase. While the D-enantiomer is cited as a competitive inhibitor, the precise difference in binding affinity and inhibitory activity compared to the L-enantiomer remains to be fully quantified in publicly available literature.[1]

The following table summarizes the known information.

CompoundStereochemistryBiological RoleDHPS InhibitionQuantitative Data (Ki or IC50)
(4-Aminobenzoyl)-glutamic acidL-enantiomerComponent of Folic AcidNot reported as an inhibitorNot available
(4-Aminobenzoyl)-glutamic acidD-enantiomerInhibitorCompetitiveNot available in searched literature

Experimental Protocols

For researchers interested in investigating the inhibitory effects of (4-Aminobenzoyl)-D-glutamic acid and its analogs on DHPS, a continuous spectrophotometric coupled-enzyme assay is a robust and widely used method. This assay indirectly measures the activity of DHPS by coupling the production of dihydropteroate to the oxidation of NADPH by dihydrofolate reductase (DHFR).

Principle of the Coupled DHPS-DHFR Assay
  • DHPS Reaction: DHPS catalyzes the formation of 7,8-dihydropteroate from DHPPP and pABA.

  • DHFR Coupling Reaction: Dihydropteroate is not easily detectable. Therefore, an excess of DHFR is added to the reaction mixture. DHFR reduces the newly formed dihydropteroate to tetrahydrofolate (THF), using NADPH as a cofactor.

  • Spectrophotometric Detection: The oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm. This change in absorbance is directly proportional to the rate of the DHPS reaction.

Workflow for DHPS Inhibition Assay

The following diagram outlines the general workflow for determining the inhibitory potential of a compound against DHPS.

DHPS_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - DHPS Enzyme - DHFR Enzyme - DHPPP Substrate - pABA Substrate - NADPH Cofactor - Inhibitor Stock Solution SerialDilutions Prepare Serial Dilutions of Inhibitor Reagents->SerialDilutions AddComponents Add to Microplate Wells: 1. Inhibitor Dilutions 2. Enzyme Mix (DHPS + DHFR) 3. Substrate Mix (DHPPP + pABA + NADPH) SerialDilutions->AddComponents Incubate Incubate at 37°C AddComponents->Incubate Measure Measure Absorbance at 340 nm over time Incubate->Measure CalculateRates Calculate Initial Reaction Rates Measure->CalculateRates PlotData Plot % Inhibition vs. [Inhibitor] CalculateRates->PlotData DetermineIC50 Determine IC50 Value PlotData->DetermineIC50

Figure 2: Workflow for DHPS Inhibition Assay.
Detailed Method for DHPS Inhibition Assay

Materials:

  • Purified dihydropteroate synthase (DHPS)

  • Purified dihydrofolate reductase (DHFR)

  • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • p-Aminobenzoic acid (pABA)

  • NADPH

  • (4-Aminobenzoyl)-D-glutamic acid (or other test inhibitors)

  • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5

  • DMSO (for dissolving inhibitors)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of DHPPP, pABA, and NADPH in the assay buffer.

    • Prepare a concentrated stock solution of the inhibitor (e.g., 10 mM of (4-Aminobenzoyl)-D-glutamic acid) in DMSO.

    • Create a series of dilutions of the inhibitor in DMSO.

    • Prepare an enzyme mix containing DHPS and an excess of DHFR in the assay buffer.

  • Assay Setup (per well of a 96-well plate):

    • Add 2 µL of the inhibitor dilution (or DMSO for control) to each well.

    • Add 178 µL of the enzyme mix to each well.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of a substrate mix containing DHPPP, pABA, and NADPH.

    • Final concentrations in a 200 µL reaction volume should be optimized, but typical ranges are:

      • DHPS: 10-50 nM

      • DHFR: 1-2 U/mL

      • DHPPP: 10-50 µM

      • pABA: 10-50 µM

      • NADPH: 150-200 µM

  • Data Collection:

    • Immediately place the microplate in the reader (pre-warmed to 37°C).

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Significance in Drug Development

The stereospecific inhibition of bacterial DHPS by (4-Aminobenzoyl)-D-glutamic acid highlights a key principle in drug design: the importance of stereochemistry. The development of D-amino acid-containing molecules as potential therapeutics offers several advantages:

  • Increased Proteolytic Stability: Peptides and molecules containing D-amino acids are generally more resistant to degradation by proteases, which can lead to a longer in vivo half-life.

  • Reduced Immunogenicity: The incorporation of D-amino acids can sometimes reduce the immunogenic potential of a peptide-based drug.

  • Novel Binding Interactions: The different spatial arrangement of functional groups in D-enantiomers can lead to novel and specific interactions with biological targets.

The exploration of (4-Aminobenzoyl)-D-glutamic acid and its derivatives as DHPS inhibitors could lead to the development of novel antimicrobial agents that are less susceptible to existing resistance mechanisms targeting the pABA binding site.

Conclusion

References

The D-Isomer of Aminobenzoyl Glutamic Acid: A Technical Guide to its Biological Relevance as a Folate Synthesis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The D-isomer of aminobenzoyl glutamic acid, specifically (4-Aminobenzoyl)-D-glutamic acid, demonstrates notable biological activity as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is a critical component of the folate biosynthesis pathway in many microorganisms. By disrupting the synthesis of dihydrofolic acid, a precursor to essential tetrahydrofolate coenzymes, (4-Aminobenzoyl)-D-glutamic acid effectively hinders bacterial growth. This technical guide provides a comprehensive overview of the biological relevance of this D-isomer, including its mechanism of action, comparative analysis with its L-isomer counterpart, and detailed experimental protocols for its study. Quantitative data on its inhibitory activity is summarized, and key experimental workflows are visualized.

Introduction: Chirality and Biological Activity

In biological systems, the stereochemistry of a molecule is often a critical determinant of its function. While L-amino acids are the canonical building blocks of proteins in most living organisms, D-amino acids play diverse and significant roles, particularly in the bacterial world. The biological relevance of the D-isomer of aminobenzoyl glutamic acid is a prime example of this stereospecificity, where it functions as a targeted inhibitor of a key bacterial metabolic pathway, a role not mirrored by its L-isomer.

Mechanism of Action: Inhibition of Dihydropteroate Synthase

The primary biological function of (4-Aminobenzoyl)-D-glutamic acid is its ability to act as a competitive inhibitor of dihydropteroate synthase (DHPS).[1][2] DHPS catalyzes the condensation of para-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate, a crucial step in the de novo synthesis of folate. Bacteria rely on this pathway to produce tetrahydrofolate, a vital cofactor in the synthesis of nucleic acids and certain amino acids. The structural similarity of (4-Aminobenzoyl)-D-glutamic acid to the natural substrate pABA allows it to bind to the active site of DHPS, thereby blocking the normal enzymatic reaction and halting bacterial folate production.

The Folate Biosynthesis Pathway and Point of Inhibition

The following diagram illustrates the bacterial folate synthesis pathway and the specific point of inhibition by (4-Aminobenzoyl)-D-glutamic acid.

folate_pathway pABA p-Aminobenzoic Acid (pABA) DHPS Dihydropteroate Synthase (DHPS) pABA->DHPS Substrate DHPP 6-Hydroxymethyl-7,8-dihydropterin Pyrophosphate (DHPP) DHPP->DHPS Substrate Inhibitor (4-Aminobenzoyl)-D-glutamic acid Inhibitor->DHPS Competitive Inhibition DHP 7,8-Dihydropteroate DHPS->DHP Product DHFR Dihydrofolate Reductase (DHFR) DHF Dihydrofolate (DHF) DHP->DHF Glutamation THF Tetrahydrofolate (THF) DHFR->THF Product DHF->DHFR Substrate One_Carbon One-Carbon Metabolism (e.g., dTMP & Purine Synthesis) THF->One_Carbon

Caption: Bacterial folate synthesis pathway and inhibition by (4-Aminobenzoyl)-D-glutamic acid.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of p-aminobenzoic acid derivatives against a cell-free dihydropteroate-synthesizing system from Escherichia coli was investigated by Thijssen in 1977. This study highlighted that a p-aminobenzoyl moiety is a prerequisite for competitive inhibition of the H2-pteroate synthetase.

CompoundTarget EnzymeOrganismInhibition TypeIC50 / KiReference
(4-Aminobenzoyl)-D-glutamic acidDihydropteroate SynthaseEscherichia coliCompetitiveData not available in abstract[1][3]
(4-Aminobenzoyl)-L-glutamic acidDihydropteroate SynthaseEscherichia coliCompetitiveData not available in abstract[3]

Note: While the foundational study by Thijssen (1977) is cited as demonstrating the competitive inhibitory activity, the specific quantitative values (IC50 or Ki) for the D-isomer are not available in the public domain abstracts and would require access to the full-text article.

Experimental Protocols

Synthesis of (4-Aminobenzoyl)-D-glutamic Acid

A general method for the synthesis of aminobenzoyl glutamic acid involves a two-step process starting from p-nitrobenzoic acid and the corresponding stereoisomer of glutamic acid. The following is a representative protocol adapted for the D-isomer.

synthesis_workflow start Start Materials: p-Nitrobenzoyl chloride D-Glutamic acid step1 Step 1: Condensation Reaction - React p-nitrobenzoyl chloride with D-glutamic acid - Solvent: Aqueous base (e.g., NaOH) - Maintain pH 8-9 start->step1 product1 Intermediate Product: N-(p-Nitrobenzoyl)-D-glutamic acid step1->product1 step2 Step 2: Reduction of Nitro Group - Catalyst: Palladium on carbon (Pd/C) - Reducing agent: Ammonium formate or H2 gas - Solvent: Methanol product1->step2 product2 Final Product: (4-Aminobenzoyl)-D-glutamic acid step2->product2 purification Purification - Filtration to remove catalyst - Crystallization by pH adjustment (e.g., to pH 3) - Washing with cold solvent product2->purification analysis Analysis - HPLC for purity assessment - NMR and Mass Spectrometry for structural confirmation purification->analysis

Caption: General workflow for the synthesis of (4-Aminobenzoyl)-D-glutamic acid.

Detailed Methodology:

  • Condensation: p-Nitrobenzoyl chloride is slowly added to a solution of D-glutamic acid in an aqueous basic solution (e.g., sodium hydroxide). The pH is maintained between 8 and 9 during the addition. The reaction proceeds at a controlled temperature (e.g., 0-5°C) and is stirred for several hours.

  • Isolation of Intermediate: After the reaction is complete, the solution is acidified (e.g., with HCl) to precipitate N-(p-nitrobenzoyl)-D-glutamic acid, which is then filtered, washed, and dried.

  • Reduction: The N-(p-nitrobenzoyl)-D-glutamic acid is dissolved in a suitable solvent like methanol. A catalytic amount of 10% Palladium on carbon (Pd/C) is added, followed by the slow addition of a reducing agent such as ammonium formate. The reaction is stirred at room temperature.

  • Purification: The Pd/C catalyst is removed by filtration. The filtrate is then acidified (e.g., with methanolic HCl) to a pH of approximately 3 to precipitate the final product, (4-Aminobenzoyl)-D-glutamic acid. The crystals are filtered, washed with a small amount of cold methanol, and dried.

  • Characterization: The purity of the final product is assessed by High-Performance Liquid Chromatography (HPLC), and its identity is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Dihydropteroate Synthase (DHPS) Inhibition Assay

This is a continuous spectrophotometric assay that measures the activity of DHPS by coupling the reaction to the oxidation of NADPH by dihydrofolate reductase (DHFR).

Materials:

  • Recombinant DHPS enzyme

  • Recombinant DHFR enzyme (in excess)

  • p-Aminobenzoic acid (pABA)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • NADPH

  • (4-Aminobenzoyl)-D-glutamic acid (inhibitor)

  • Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Experimental Workflow:

dhps_assay_workflow prep 1. Reagent Preparation - Prepare serial dilutions of (4-Aminobenzoyl)-D-glutamic acid in DMSO. - Prepare master mixes for enzymes (DHPS, DHFR) and substrates (pABA, DHPP, NADPH) in assay buffer. plate 2. Plate Loading (96-well) - Add inhibitor dilutions to test wells. - Add DMSO to control wells. - Add enzyme master mix to all wells. prep->plate preincubation 3. Pre-incubation - Incubate the plate at 37°C for 5 minutes. plate->preincubation initiation 4. Reaction Initiation - Add substrate master mix to all wells to start the reaction. preincubation->initiation measurement 5. Kinetic Measurement - Immediately read absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C. initiation->measurement analysis 6. Data Analysis - Calculate the rate of NADPH oxidation (decrease in A340). - Plot % inhibition vs. inhibitor concentration. - Determine the IC50 value. measurement->analysis

Caption: Workflow for the in vitro DHPS inhibition assay.

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of (4-Aminobenzoyl)-D-glutamic acid in 100% DMSO. Create serial dilutions of this stock to generate a range of concentrations for IC50 determination.

  • Assay Plate Setup: In a 96-well microplate, add 2 µL of the inhibitor dilutions to the respective wells. For control wells (no inhibition), add 2 µL of DMSO.

  • Enzyme Addition: Add a pre-prepared mix of DHPS and an excess of DHFR in assay buffer to all wells.

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding a pre-warmed mix containing the substrates pABA, DHPP, and NADPH.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-set to 37°C and monitor the decrease in absorbance at 340 nm over time.

  • Data Analysis: Calculate the reaction rate for each well from the linear portion of the absorbance vs. time curve. Determine the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Comparative Biological Relevance: D-Isomer vs. L-Isomer

The biological activities of the D- and L-isomers of aminobenzoyl glutamic acid are distinct, underscoring the stereospecificity of biological systems.

  • (4-Aminobenzoyl)-D-glutamic acid: As detailed, this isomer's primary role is as an antibacterial agent through the competitive inhibition of dihydropteroate synthase.

  • N-(4-Aminobenzoyl)-L-glutamic acid: This isomer is a known metabolite in folate catabolism . It is a breakdown product of tetrahydrofolate. In humans, it can be further metabolized, for example, through acetylation by N-acetyltransferases (NATs). It does not exhibit the same potent inhibitory activity against bacterial DHPS as the D-isomer.

Conclusion and Future Directions

The D-isomer of aminobenzoyl glutamic acid holds specific biological relevance as a competitive inhibitor of bacterial dihydropteroate synthase. This targeted mechanism of action makes it an interesting scaffold for the development of novel antibacterial agents. Future research should focus on obtaining the full quantitative inhibitory profile of this compound against DHPS from various pathogenic bacteria, including drug-resistant strains. Furthermore, determining its minimum inhibitory concentrations (MICs) against a panel of bacteria would provide a clearer picture of its potential as a therapeutic lead. Structure-activity relationship (SAR) studies, exploring modifications to the aminobenzoyl and glutamic acid moieties, could lead to the design of more potent and selective inhibitors of the folate biosynthesis pathway.

References

Methodological & Application

Application Notes and Protocols for Bacterial Growth Inhibition Assay using (4-Aminobenzoyl)-D-glutamic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for assessing the bacterial growth inhibition properties of (4-Aminobenzoyl)-D-glutamic acid. (4-Aminobenzoyl)-D-glutamic acid is known to exhibit competitive inhibitory activity against the dihydropteroate synthase system, which is crucial for folate synthesis in bacteria[1]. By disrupting this pathway, the compound effectively inhibits bacterial growth. This application note outlines two standard and reliable methods for quantifying this inhibitory effect: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion Test for assessing antimicrobial susceptibility. These protocols are intended for researchers, scientists, and drug development professionals working in microbiology and infectious disease research.

Introduction

(4-Aminobenzoyl)-D-glutamic acid is an analog of p-aminobenzoic acid (PABA), a precursor in the bacterial synthesis of folic acid. Folic acid is an essential vitamin that acts as a coenzyme in the synthesis of nucleic acids (both DNA and RNA) and amino acids. Bacteria must synthesize their own folate, as they cannot uptake it from the environment. (4-Aminobenzoyl)-D-glutamic acid acts as a competitive inhibitor of dihydropteroate synthase, the enzyme that incorporates PABA into dihydropteroate, a key intermediate in the folate synthesis pathway[1]. By inhibiting this enzyme, the compound depletes the bacterial cell of essential folate, leading to a cessation of growth and cell division. This mechanism makes it an attractive candidate for antimicrobial research.

The protocols detailed herein provide both quantitative and qualitative methods to evaluate the efficacy of (4-Aminobenzoyl)-D-glutamic acid against various bacterial strains. The Broth Microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[2][3]. The Kirby-Bauer Disk Diffusion test is a qualitative or semi-quantitative method that assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound[4][5][6].

Mechanism of Action: Folate Synthesis Inhibition

The proposed mechanism of action for (4-Aminobenzoyl)-D-glutamic acid is the competitive inhibition of the folate synthesis pathway, a critical metabolic route for bacterial survival.

cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibition Inhibition Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHP Dihydropteroate Diphosphate DHP->DHPS DHF Dihydropteroate DHPS->DHF DHFS Dihydrofolate Synthase DHF->DHFS Glutamate Glutamate Glutamate->DHFS Dihydrofolate Dihydrofolate (DHF) DHFS->Dihydrofolate DHFR Dihydrofolate Reductase Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Purines Purines, Thymidine, Methionine Tetrahydrofolate->Purines One-Carbon Metabolism Inhibitor (4-Aminobenzoyl)-D-glutamic acid Inhibitor->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folate synthesis pathway.

Materials and Reagents

General Materials
  • Sterile 96-well, U-bottom or flat-bottom microtiter plates[3]

  • Sterile paper disks (6 mm diameter)[7]

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[5]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline solution (0.85%) or Phosphate-Buffered Saline (PBS)

  • Sterile cotton swabs[5]

  • 0.5 McFarland turbidity standard[5]

  • Spectrophotometer or nephelometer

  • Incubator (35-37°C)[7]

  • Micropipettes and sterile tips

  • Vortex mixer

  • Calipers or ruler[8]

Reagents
  • (4-Aminobenzoyl)-D-glutamic acid: Prepare a stock solution in a suitable solvent (e.g., DMSO or sterile deionized water, depending on solubility). The final concentration of the solvent in the assay should be non-inhibitory to the test bacteria.

  • Bacterial Strains: Quality control strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923) and clinical isolates of interest.

  • Positive Control Antibiotic: An antibiotic with known activity against the test strains (e.g., Sulfamethoxazole).

  • Negative Control: The solvent used to dissolve the test compound.

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol determines the minimum inhibitory concentration (MIC) of the test compound in a liquid medium.

3.1.1. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL[5]. A spectrophotometer can be used to verify the turbidity.

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3.1.2. Preparation of Microtiter Plate

  • Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

  • Add 50 µL of the (4-Aminobenzoyl)-D-glutamic acid stock solution (at 2x the highest desired final concentration) to the first column of wells.

  • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10[3]. Discard 50 µL from column 10.

  • Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria)[2].

3.1.3. Inoculation and Incubation

  • Within 15 minutes of preparation, inoculate each well (columns 1-11) with 50 µL of the final bacterial inoculum (prepared in step 3.1.1). The final volume in each well will be 100 µL.

  • Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

3.1.4. Interpretation of Results

  • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth[2][3].

  • The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.

  • Optionally, a plate reader can be used to measure the optical density (OD) at 600 nm to quantify bacterial growth.

Protocol 2: Kirby-Bauer Disk Diffusion Assay

This protocol provides a qualitative assessment of bacterial susceptibility to the test compound.

3.2.1. Preparation of Inoculum and Plates

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity as described in step 3.1.1.

  • Within 15 minutes, dip a sterile cotton swab into the standardized suspension and remove excess liquid by pressing it against the inside of the tube.

  • Evenly inoculate the entire surface of a Mueller-Hinton agar plate by swabbing in three directions to ensure confluent growth[7].

  • Allow the plate to dry for 3-5 minutes before applying the disks.

3.2.2. Application of Disks

  • Aseptically apply sterile paper disks (6 mm) impregnated with a known concentration of (4-Aminobenzoyl)-D-glutamic acid onto the surface of the inoculated agar plate.

  • Ensure the disks are pressed down firmly to make complete contact with the agar.

  • Also apply a positive control disk (e.g., Sulfamethoxazole) and a negative control disk (impregnated with the solvent only).

  • Space the disks sufficiently far apart to prevent the overlap of inhibition zones.

3.2.3. Incubation and Measurement

  • Invert the plates and incubate at 37°C for 16-18 hours[7].

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth is visible) in millimeters (mm) using a ruler or calipers[8].

  • The size of the zone of inhibition correlates with the susceptibility of the bacterium to the compound[4].

Data Presentation

Quantitative data from the Broth Microdilution and Disk Diffusion assays should be recorded systematically for analysis and comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of (4-Aminobenzoyl)-D-glutamic acid

Bacterial Strain MIC (µg/mL) Positive Control MIC (µg/mL)
E. coli ATCC 25922
S. aureus ATCC 25923
Clinical Isolate 1

| Clinical Isolate 2 | | |

Table 2: Zone of Inhibition Diameters for (4-Aminobenzoyl)-D-glutamic acid

Bacterial Strain Zone Diameter (mm) Positive Control Zone (mm) Interpretation
E. coli ATCC 25922 Susceptible/Intermediate/Resistant
S. aureus ATCC 25923 Susceptible/Intermediate/Resistant
Clinical Isolate 1 Susceptible/Intermediate/Resistant
Clinical Isolate 2 Susceptible/Intermediate/Resistant

Interpretation is based on standardized breakpoints, which may need to be determined empirically for novel compounds.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for conducting a bacterial growth inhibition assay.

cluster_mic Protocol 1: Broth Microdilution (MIC) cluster_disk Protocol 2: Disk Diffusion prep_culture 1. Prepare Bacterial Culture (18-24h on agar) standardize 2. Standardize Inoculum (0.5 McFarland) prep_culture->standardize prep_plate 3a. Prepare Serial Dilutions in 96-well plate standardize->prep_plate inoculate_agar 3b. Inoculate MHA Plate standardize->inoculate_agar inoculate_plate 4a. Inoculate Wells prep_plate->inoculate_plate incubate_plate 5a. Incubate Plate (37°C, 16-20h) inoculate_plate->incubate_plate read_mic 6a. Read MIC (Visual or OD600) incubate_plate->read_mic analysis 7. Data Analysis & Interpretation read_mic->analysis apply_disks 4b. Apply Compound Disks inoculate_agar->apply_disks incubate_agar 5b. Incubate Plate (37°C, 16-18h) apply_disks->incubate_agar measure_zones 6b. Measure Zones of Inhibition incubate_agar->measure_zones measure_zones->analysis

Caption: Workflow for bacterial growth inhibition assays.

References

Application Notes and Protocols for the Use of (4-Aminobenzoyl)-D-glutamic acid in a Competitive Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Aminobenzoyl)-D-glutamic acid (ABDG) is a structural analog of p-aminobenzoic acid (PABA), a key precursor in the bacterial folate biosynthesis pathway. Specifically, ABDG acts as a competitive inhibitor of dihydropteroate synthase (DHPS), a crucial enzyme in this pathway that is absent in mammals, making it an attractive target for antimicrobial drug development.[1] These application notes provide a detailed protocol for utilizing ABDG in a competitive inhibition assay to characterize its inhibitory effects on DHPS.

The principle of the competitive inhibition assay lies in the competition between the inhibitor (ABDG) and the native substrate (PABA) for the active site of the DHPS enzyme. By measuring the rate of the enzymatic reaction at various concentrations of the substrate and inhibitor, key kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) can be determined. This data is vital for understanding the potency and mechanism of action of potential drug candidates.

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

Dihydropteroate synthase (DHPS) catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and p-aminobenzoic acid (PABA) to form 7,8-dihydropteroate, a precursor to folic acid. Folic acid is essential for the synthesis of nucleotides and certain amino acids, and therefore, its production is critical for bacterial survival.

(4-Aminobenzoyl)-D-glutamic acid, due to its structural similarity to PABA, binds to the active site of DHPS, thereby preventing the binding of the natural substrate. This inhibition is competitive, meaning that the effect of the inhibitor can be overcome by increasing the concentration of the substrate. The binding of ABDG to DHPS is a reversible process.

cluster_0 Folate Biosynthesis Pathway cluster_1 Competitive Inhibition DHPPP DHPPP DHPS DHPS DHPPP->DHPS PABA PABA PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate DHPS_Inhibited DHPS (Inhibited) Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Dihydrofolate Synthetase Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase ABDG ABDG ABDG->DHPS Competes with PABA

Figure 1: Mechanism of DHPS Inhibition by ABDG.

Data Presentation

The inhibitory potency of (4-Aminobenzoyl)-D-glutamic acid against dihydropteroate synthase from Escherichia coli has been previously determined. The data is summarized in the table below. Researchers should aim to reproduce this data or use it as a benchmark for their own experiments.

CompoundTarget EnzymeOrganismInhibition ParameterValueReference
(4-Aminobenzoyl)-D-glutamic acidDihydropteroate SynthaseEscherichia colipI504.19[1]

Note: The pI50 value is the negative logarithm of the IC50 value. An exact IC50 or Ki value was not directly available in the referenced abstract. For precise quantitative analysis, it is recommended to consult the full text of the cited publication: Thijssen HH. J Med Chem. 1977 Feb;20(2):233-6.[1]

Experimental Protocols

This section provides a detailed protocol for a competitive inhibition assay of dihydropteroate synthase using (4-Aminobenzoyl)-D-glutamic acid. This protocol is based on established methods for assaying DHPS activity. A coupled enzymatic assay is described, which offers a continuous spectrophotometric readout.

Materials and Reagents
  • Enzymes and Substrates:

    • Recombinant Dihydropteroate Synthase (DHPS) from E. coli or other bacterial sources.

    • (4-Aminobenzoyl)-D-glutamic acid (ABDG)

    • p-Aminobenzoic acid (PABA)

    • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

    • Dihydrofolate Reductase (DHFR)

    • NADPH

  • Buffers and Solutions:

    • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT, pH 8.5

    • DMSO (for dissolving inhibitor)

  • Equipment:

    • UV-Vis Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

    • 96-well UV-transparent microplates

    • Pipettes and tips

    • Incubator

Experimental Workflow

prep Reagent Preparation (Buffers, Substrates, Inhibitor) plate Plate Setup (Add buffer, PABA, ABDG, DHFR, NADPH) prep->plate preincubate Pre-incubation (5 min at 37°C) plate->preincubate start Initiate Reaction (Add DHPS and DHPPP) preincubate->start measure Kinetic Measurement (Read Absorbance at 340 nm over time) start->measure analyze Data Analysis (Calculate initial velocities, IC50, Ki) measure->analyze

Figure 2: Experimental Workflow for the DHPS Assay.
Detailed Protocol

  • Preparation of Reagents:

    • Prepare a stock solution of (4-Aminobenzoyl)-D-glutamic acid in DMSO. Further dilutions should be made in the assay buffer.

    • Prepare stock solutions of PABA, DHPPP, and NADPH in the assay buffer.

    • Dilute the recombinant DHPS and DHFR enzymes to the desired working concentrations in cold assay buffer just before use.

  • Assay Setup (96-well plate format):

    • Control Wells:

      • No Inhibition Control: Assay buffer, PABA, DHPPP, DHFR, NADPH, and DHPS.

      • No Enzyme Control: Assay buffer, PABA, DHPPP, DHFR, and NADPH (no DHPS).

    • Inhibitor Wells:

      • Prepare a serial dilution of ABDG in the assay buffer.

      • Add the different concentrations of ABDG to the respective wells.

      • Add a fixed concentration of PABA (typically at or near its Km value) to all wells.

      • Add DHFR and NADPH to all wells.

    • The final volume in each well should be consistent (e.g., 200 µL).

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding a mixture of DHPS and DHPPP to all wells.

    • Immediately start monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH by DHFR as it reduces the dihydropteroate produced by DHPS.

    • Record the absorbance at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time curves.

    • Plot the percentage of inhibition against the logarithm of the ABDG concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

    • To determine the inhibition constant (Ki) and confirm the mode of inhibition, repeat the experiment with varying concentrations of both PABA and ABDG.

    • Analyze the data using Michaelis-Menten and Lineweaver-Burk plots. For competitive inhibition, the Lineweaver-Burk plots for different inhibitor concentrations will intersect on the y-axis.

Logical Relationship for Data Interpretation

data Raw Kinetic Data (Absorbance vs. Time) velocity Calculate Initial Velocities (V₀) data->velocity inhibition Calculate % Inhibition velocity->inhibition kinetics Vary [Substrate] and [Inhibitor] velocity->kinetics ic50 Determine IC50 (Dose-Response Curve) inhibition->ic50 plots Generate Michaelis-Menten & Lineweaver-Burk Plots kinetics->plots ki Determine Ki and Confirm Inhibition Mechanism plots->ki

Figure 3: Data Analysis and Interpretation Flowchart.

Conclusion

This document provides a comprehensive guide for utilizing (4-Aminobenzoyl)-D-glutamic acid in a competitive inhibition assay against dihydropteroate synthase. The provided protocols and diagrams are intended to facilitate the experimental design and data interpretation for researchers in the field of drug discovery and development. Accurate determination of the inhibitory kinetics of ABDG and similar compounds is essential for the development of novel antimicrobial agents targeting the folate biosynthesis pathway.

References

The Role of (4-Aminobenzoyl)-D-glutamic Acid in Microbiological Research: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

(4-Aminobenzoyl)-D-glutamic acid , a structural analog of p-aminobenzoic acid (PABA), serves as a noteworthy compound in the field of microbiology, primarily recognized for its role as a competitive inhibitor of a crucial bacterial metabolic pathway. Its application in research, particularly in the development of antimicrobial agents, stems from its ability to interfere with folate biosynthesis, a process essential for bacterial survival. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the microbiological applications of (4-Aminobenzoyl)-D-glutamic acid.

Application Notes

(4-Aminobenzoyl)-D-glutamic acid functions as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS) . This enzyme is a key component of the bacterial folate synthesis pathway, responsible for the condensation of PABA and dihydropteridine pyrophosphate to form dihydropteroate.[1][2] Folate and its derivatives are essential for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, which are vital for bacterial growth and replication. By mimicking the natural substrate PABA, (4-Aminobenzoyl)-D-glutamic acid binds to the active site of DHPS, thereby blocking the synthesis of dihydropteroate and, consequently, inhibiting bacterial proliferation. This mechanism of action makes it a valuable tool for studying bacterial folate metabolism and for screening new antimicrobial compounds.

The primary applications in microbiology research include:

  • Antimicrobial Susceptibility Testing: Assessing the in vitro efficacy of (4-Aminobenzoyl)-D-glutamic acid and its derivatives against a wide range of bacteria.

  • Mechanism of Action Studies: Investigating the specifics of folate synthesis inhibition and understanding the basis of potential resistance mechanisms.

  • Drug Discovery and Development: Serving as a lead compound or a scaffold for the synthesis of novel folate synthesis inhibitors with improved potency and pharmacokinetic properties.

  • Synergy Studies: Evaluating the combined effect of (4-Aminobenzoyl)-D-glutamic acid with other antimicrobial agents to identify potential synergistic interactions.

Quantitative Data

While the inhibitory action of (4-Aminobenzoyl)-D-glutamic acid on the H2-pteroate synthesis system is established, specific Minimum Inhibitory Concentration (MIC) values against various bacterial strains are not widely reported in publicly available literature.[1] The following table provides a template for presenting such quantitative data, which can be populated by researchers following the experimental protocol outlined below. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Bacterial StrainGram Stain(4-Aminobenzoyl)-D-glutamic acid MIC (µg/mL)
Escherichia coli (e.g., ATCC 25922)Gram-NegativeData to be determined experimentally
Staphylococcus aureus (e.g., ATCC 29213)Gram-PositiveData to be determined experimentally
Pseudomonas aeruginosa (e.g., ATCC 27853)Gram-NegativeData to be determined experimentally
Enterococcus faecalis (e.g., ATCC 29212)Gram-PositiveData to be determined experimentally

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol details the steps to determine the MIC of (4-Aminobenzoyl)-D-glutamic acid against a target bacterial strain.

Materials:

  • (4-Aminobenzoyl)-D-glutamic acid

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Target bacterial strains (e.g., E. coli, S. aureus)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of (4-Aminobenzoyl)-D-glutamic acid Stock Solution:

    • Accurately weigh a known amount of (4-Aminobenzoyl)-D-glutamic acid powder.

    • Dissolve the powder in a suitable solvent (e.g., sterile deionized water with minimal NaOH to aid dissolution, followed by sterile filtration). Prepare a stock solution of a high concentration (e.g., 1024 µg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the target bacterium.

    • Inoculate the colonies into a tube containing 5 mL of MHB.

    • Incubate the broth at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be visually compared or measured with a spectrophotometer at 600 nm.

    • Dilute the bacterial suspension in sterile saline to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the (4-Aminobenzoyl)-D-glutamic acid stock solution to the first well of each row to be tested, resulting in a total volume of 200 µL.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the row to the tenth well. Discard 100 µL from the tenth well.

    • The eleventh well will serve as the growth control (no compound), and the twelfth well will be the sterility control (no bacteria).

  • Inoculation of the Microtiter Plate:

    • Add 10 µL of the prepared bacterial inoculum to each well from 1 to 11. Do not inoculate the sterility control well (well 12). The final volume in these wells will be approximately 110 µL.

  • Incubation:

    • Cover the microtiter plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of (4-Aminobenzoyl)-D-glutamic acid at which there is no visible growth of the bacteria.

Visualizations

Signaling Pathway Diagram

folate_synthesis_pathway cluster_bacteria Bacterial Cell cluster_inhibition Inhibition GTP Guanosine Triphosphate (GTP) Dihydropteridine_Pyrophosphate Dihydropteridine Pyrophosphate GTP->Dihydropteridine_Pyrophosphate Multiple Steps DHPS Dihydropteroate Synthase (DHPS) Dihydropteridine_Pyrophosphate->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids Aminobenzoyl_D_glutamic_acid (4-Aminobenzoyl)-D-glutamic acid Aminobenzoyl_D_glutamic_acid->DHPS Competitive Inhibition

Caption: Bacterial folate synthesis pathway and the inhibitory action of (4-Aminobenzoyl)-D-glutamic acid.

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading A Prepare (4-Aminobenzoyl)-D-glutamic acid Stock Solution C Perform 2-fold Serial Dilution of Compound in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 37°C for 18-24 hours D->E F Visually Inspect for Turbidity and Determine MIC E->F

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Preparation of (4-Aminobenzoyl)-D-glutamic Acid Solutions for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals.

Abstract

(4-Aminobenzoyl)-D-glutamic acid is a structural analog of p-aminobenzoic acid (PABA), a key substrate in the bacterial folate biosynthesis pathway. This pathway is essential for the synthesis of nucleic acids and certain amino acids, making it an attractive target for antimicrobial agents. (4-Aminobenzoyl)-D-glutamic acid acts as a competitive inhibitor of dihydropteroate synthase (DHPS), the enzyme that catalyzes the condensation of PABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).[1][2][3] Inhibition of this enzyme disrupts the production of dihydrofolate, a precursor to tetrahydrofolate, ultimately leading to a bacteriostatic effect.[2][4] This document provides detailed protocols for the preparation of (4-Aminobenzoyl)-D-glutamic acid solutions and their application in in vitro bacterial growth inhibition assays.

Properties and Solubility of (4-Aminobenzoyl)-D-glutamic Acid

Proper preparation of solutions is critical for accurate and reproducible in vitro experiments. The solubility of (4-Aminobenzoyl)-D-glutamic acid depends on the solvent and pH.

PropertyValueReference
Molecular FormulaC₁₂H₁₄N₂O₅[5]
Molecular Weight266.25 g/mol [5]
AppearanceLight tan waxy solid[5]
StorageStore at -20°C[5]

Table 1: Physical and Chemical Properties

SolventSolubilityNotesReference
Dimethyl sulfoxide (DMSO)≥ 100 mg/mLUltrasonic assistance may be needed. Use freshly opened DMSO as it is hygroscopic.[6]
MethanolSoluble[5]
WaterSoluble[5]
Phosphate-Buffered Saline (PBS, pH 7.2)~1 mg/mLAqueous solutions are not recommended for storage for more than one day.[1]

Table 2: Solubility Data

Experimental Protocols

Preparation of Stock Solutions

Materials:

  • (4-Aminobenzoyl)-D-glutamic acid powder

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol:

  • Weighing: Accurately weigh the desired amount of (4-Aminobenzoyl)-D-glutamic acid powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mg/mL or a specific molarity).

  • Dissolution: Vortex the tube vigorously to dissolve the powder. If necessary, use an ultrasonic bath to aid dissolution.[6]

  • Sterilization: While DMSO at high concentrations is generally sterile, if required, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with organic solvents.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]

Preparation of Working Solutions

Materials:

  • (4-Aminobenzoyl)-D-glutamic acid stock solution (in DMSO)

  • Sterile aqueous buffer (e.g., PBS, pH 7.2) or bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Sterile dilution tubes

Protocol:

  • Thawing: Thaw a single aliquot of the stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer or bacterial growth medium to achieve the final working concentrations for the experiment.

  • DMSO Concentration: Ensure that the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced toxicity to the bacterial cells.

  • Use Immediately: It is recommended to use the freshly prepared aqueous working solutions on the same day.[1]

In Vitro Experimental Application: Bacterial Growth Inhibition Assay

This protocol describes a method to determine the minimum inhibitory concentration (MIC) of (4-Aminobenzoyl)-D-glutamic acid against a bacterial strain.

Materials:

  • (4-Aminobenzoyl)-D-glutamic acid working solutions

  • Bacterial strain of interest (e.g., Escherichia coli, Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Protocol:

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain overnight on an appropriate agar plate.

    • Inoculate a few colonies into CAMHB and incubate until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[7]

  • Microtiter Plate Setup:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the highest concentration of the (4-Aminobenzoyl)-D-glutamic acid working solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

    • Include a positive control well (bacteria with no inhibitor) and a negative control well (broth only).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well (except the negative control).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[7]

  • MIC Determination:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of (4-Aminobenzoyl)-D-glutamic acid that completely inhibits visible bacterial growth.

    • Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC can be defined as the concentration that inhibits a certain percentage (e.g., 90%) of bacterial growth compared to the positive control.

Signaling Pathway and Experimental Workflow Diagrams

folate_biosynthesis_pathway cluster_pathway Bacterial Folate Biosynthesis Pathway cluster_inhibition Inhibition GTP GTP DHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) GTP->DHPPP GTP Cyclohydrolase I DHP 7,8-Dihydropteroate DHPPP->DHP Dihydropteroate Synthase (DHPS) pABA p-Aminobenzoic Acid (PABA) pABA->DHP DHF Dihydrofolate (DHF) DHP->DHF Dihydrofolate Synthase THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase Nucleic_Acids Nucleic Acid & Amino Acid Synthesis THF->Nucleic_Acids Inhibitor (4-Aminobenzoyl)-D-glutamic acid DHPS DHPS Inhibitor->DHPS Competitive Inhibition

Caption: Bacterial folate biosynthesis pathway and the inhibitory action of (4-Aminobenzoyl)-D-glutamic acid on Dihydropteroate Synthase (DHPS).

experimental_workflow cluster_prep Solution Preparation cluster_assay Bacterial Growth Inhibition Assay start Weigh (4-Aminobenzoyl)-D-glutamic acid dissolve Dissolve in DMSO to create stock solution start->dissolve aliquot Aliquot and store at -20°C or -80°C dissolve->aliquot dilute Prepare working solutions by serial dilution in aqueous buffer aliquot->dilute serial_dilution_plate Perform serial dilution of working solutions in a 96-well plate dilute->serial_dilution_plate prepare_inoculum Prepare bacterial inoculum (0.5 McFarland standard) inoculate Inoculate wells with bacterial suspension prepare_inoculum->inoculate serial_dilution_plate->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate determine_mic Determine Minimum Inhibitory Concentration (MIC) incubate->determine_mic end Data Analysis determine_mic->end

Caption: Experimental workflow for preparing (4-Aminobenzoyl)-D-glutamic acid solutions and performing a bacterial growth inhibition assay.

References

Application Notes and Protocols for Enhanced UV Detection of Oligosaccharides using (4-Aminobenzoyl)-D-glutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of oligosaccharides is a critical aspect of various fields, including glycobiology, pharmaceutical development, and biotechnology. A significant challenge in oligosaccharide analysis is their lack of a strong chromophore, which limits their detection by UV-Vis spectrophotometry. To overcome this, derivatization with a UV-absorbing tag is a common strategy. This document provides detailed application notes and protocols for the use of (4-Aminobenzoyl)-D-glutamic acid (ABG) as a derivatizing agent to enhance the UV detection of oligosaccharides, particularly for separation techniques like capillary zone electrophoresis (CZE).

(4-Aminobenzoyl)-D-glutamic acid is a charged and strongly UV-absorbing tag that can be coupled to the reducing end of oligosaccharides through reductive amination.[1][2] This method offers the advantage of introducing a chromophore for sensitive UV detection, with reported minimum detectable quantities in the subpicomole range.[1][2] The presence of the charged glutamic acid moiety also facilitates the separation of derivatized oligosaccharides by electrophoretic techniques.

Principle of the Method: Reductive Amination

The core of the derivatization process is the reductive amination reaction. This two-step process involves the initial reaction of the aldehyde group of the open-ring form of the oligosaccharide with the primary amine of (4-Aminobenzoyl)-D-glutamic acid to form a Schiff base. This intermediate is then reduced by a reducing agent, such as sodium cyanoborohydride, to form a stable secondary amine linkage between the oligosaccharide and the ABG tag.

Experimental Protocols

The following protocols are based on established methodologies for the reductive amination of oligosaccharides for analytical purposes.

Materials
  • Oligosaccharide standards or purified oligosaccharide samples

  • (4-Aminobenzoyl)-D-glutamic acid (ABG)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Dimethyl sulfoxide (DMSO)

  • Acetic acid

  • Methanol

  • Deionized water

  • Microcentrifuge tubes

  • Heating block or oven

  • Vortex mixer

  • Centrifugal evaporator (e.g., SpeedVac)

  • Capillary Zone Electrophoresis (CZE) system with UV detector

  • HPLC system with UV detector (for purification, optional)

Protocol 1: Derivatization of Oligosaccharides with (4-Aminobenzoyl)-D-glutamic Acid

This protocol outlines the steps for the covalent labeling of oligosaccharides with ABG.

  • Sample Preparation:

    • Dissolve the oligosaccharide sample in deionized water to a suitable concentration (e.g., 1-10 mg/mL).

    • For complex samples, consider an initial purification step to remove interfering substances.

  • Derivatization Reaction:

    • In a microcentrifuge tube, combine the following:

      • 5 µL of the oligosaccharide solution.

      • 5 µL of a freshly prepared solution of 0.1 M (4-Aminobenzoyl)-D-glutamic acid in DMSO/acetic acid (7:3, v/v).

      • 10 µL of a freshly prepared solution of 1 M sodium cyanoborohydride in DMSO.

    • Vortex the mixture gently to ensure homogeneity.

    • Incubate the reaction mixture at 65°C for 2 hours.

  • Purification of Labeled Oligosaccharides (Optional but Recommended):

    • After incubation, the reaction mixture can be diluted with an appropriate buffer and directly analyzed by CZE.

    • For higher purity, excess reagents can be removed using solid-phase extraction (SPE) with a graphitized carbon cartridge or by size-exclusion chromatography.

Protocol 2: Analysis of ABG-Labeled Oligosaccharides by Capillary Zone Electrophoresis (CZE)

This protocol describes the analysis of the derivatized oligosaccharides using a CZE-UV system.

  • Capillary and Buffer Preparation:

    • Use a fused-silica capillary (e.g., 50 µm I.D., 375 µm O.D., effective length 50 cm).

    • Condition the capillary by flushing sequentially with 1 M NaOH, deionized water, and the running buffer.

    • Prepare a running buffer suitable for oligosaccharide separation, for example, 50 mM phosphate buffer at pH 7.0.

  • Sample Injection:

    • Dilute the derivatization reaction mixture 1:100 with deionized water.

    • Inject the diluted sample into the capillary using pressure injection (e.g., 0.5 psi for 5 seconds).

  • Electrophoretic Separation:

    • Apply a separation voltage of -20 kV to -30 kV (reverse polarity).

    • Maintain the capillary temperature at 25°C.

  • UV Detection:

    • Monitor the separation at a wavelength of 285 nm, which corresponds to the absorbance maximum of the aminobenzoyl chromophore.

Data Presentation

The following table summarizes the expected quantitative performance based on the use of aminobenzoyl-derivatizing agents for oligosaccharide analysis.

ParameterValueReference
Detection Method UV Absorbance[1],[2]
Wavelength 285 nmGeneral knowledge
Detection Limit Sub-picomole range[1],[2]
Linearity Range To be determined empiricallyN/A
Signal Enhancement Significant[1],[2]

Note: The exact linearity range and signal enhancement factor should be determined for each specific oligosaccharide and experimental setup.

Visualizations

Diagram 1: Reductive Amination Workflow

Reductive_Amination_Workflow cluster_reaction Derivatization Reaction cluster_analysis Analysis oligosaccharide Oligosaccharide (with reducing end) mix Mix & Incubate (65°C, 2h) oligosaccharide->mix abg (4-Aminobenzoyl)-D-glutamic acid (ABG) abg->mix reagents DMSO/Acetic Acid Sodium Cyanoborohydride reagents->mix labeled_oligo ABG-Labeled Oligosaccharide mix->labeled_oligo Reductive Amination cze CZE-UV Analysis (285 nm) labeled_oligo->cze result Electropherogram (Enhanced UV Detection) cze->result

Caption: Workflow for oligosaccharide derivatization and analysis.

Diagram 2: Logical Relationship of Components

Logical_Relationship cluster_problem Analytical Challenge cluster_solution Derivatization Strategy cluster_outcome Analytical Outcome oligo Oligosaccharides (Poor UV Absorbance) reaction Reductive Amination (Covalent Labeling) oligo->reaction abg (4-Aminobenzoyl)-D-glutamic acid (Strong UV Chromophore) abg->reaction detection Enhanced UV Detection (High Sensitivity) reaction->detection separation Improved Separation (Charged Tag) reaction->separation

Caption: Principle of enhanced oligosaccharide detection.

Conclusion

The derivatization of oligosaccharides with (4-Aminobenzoyl)-D-glutamic acid via reductive amination is a robust and sensitive method for enhancing their UV detection in analytical separation techniques. The protocols provided herein offer a starting point for researchers to implement this methodology for the qualitative and quantitative analysis of oligosaccharides in various scientific and industrial settings. The introduction of a charged, UV-active tag not only improves detection sensitivity but also aids in the electrophoretic separation of these important biomolecules.

References

Application Notes and Protocols for Metabolic Studies Using Stable Isotope-Labeled (4-Aminobenzoyl)-D-glutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of stable isotope-labeled (4-Aminobenzoyl)-D-glutamic acid for in-depth metabolic studies. This document outlines the background, key applications, and detailed experimental protocols for leveraging this powerful research tool.

Introduction

(4-Aminobenzoyl)-D-glutamic acid is a synthetic amino acid derivative. Its stable isotope-labeled counterparts, such as deuterium (²H) or carbon-13 (¹³C) labeled forms, are invaluable tools for researchers in drug metabolism, pharmacokinetics (DMPK), and broader metabolic studies. Unlike their radioactive analogs, stable isotope labels are non-radioactive, ensuring safety in handling and facilitating human studies.[1] The incorporation of stable isotopes allows for the precise tracing and quantification of the parent compound and its metabolites in complex biological matrices using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2]

The D-isomeric form of this compound is of particular interest as D-amino acids are known to have distinct metabolic fates compared to their naturally occurring L-isomers. In mammals, the metabolism of D-amino acids is primarily mediated by the flavoenzyme D-amino acid oxidase (DAAO).[3][4] However, DAAO exhibits low activity towards acidic D-amino acids like D-glutamate and D-aspartate, suggesting that N-acylation, as in (4-Aminobenzoyl)-D-glutamic acid, may further influence its metabolic pathway.[5][6]

Key Applications

The use of stable isotope-labeled (4-Aminobenzoyl)-D-glutamic acid offers several key advantages in metabolic research:

  • Metabolic Fate and Pathway Elucidation: Tracing the metabolic fate of the labeled compound allows for the unambiguous identification of its metabolites. This is crucial for understanding its biotransformation pathways and identifying the enzymes involved.

  • Pharmacokinetic (PK) Studies: Stable isotope-labeled compounds are instrumental in determining key PK parameters such as absorption, distribution, metabolism, and excretion (ADME).[2] Co-administration of a labeled microdose with an unlabeled therapeutic dose allows for the precise determination of absolute bioavailability and clearance without the need for a washout period, as each subject acts as their own control.[]

  • Quantitative Metabolite Profiling: The use of a stable isotope-labeled compound as an internal standard in LC-MS/MS analysis enables highly accurate and precise quantification of the parent drug and its metabolites in various biological samples.[8] This approach corrects for variations in sample preparation, matrix effects, and instrument response.[]

  • Enzyme Kinetic Studies: Labeled substrates can be used to investigate the kinetics of specific enzymes involved in the metabolism of (4-Aminobenzoyl)-D-glutamic acid, providing insights into their catalytic mechanisms and efficiency.

Quantitative Data Summary

While specific quantitative pharmacokinetic data for (4-Aminobenzoyl)-D-glutamic acid is not extensively available in the public domain, the following table provides a template for how such data would be presented. The values are hypothetical and should be replaced with experimental data.

ParameterValueUnitsMethodReference
Pharmacokinetic Parameters
Clearance (CL)e.g., 10.5mL/min/kgLC-MS/MS[Your Study]
Volume of Distribution (Vd)e.g., 0.8L/kgLC-MS/MS[Your Study]
Elimination Half-life (t₁/₂)e.g., 2.3hoursLC-MS/MS[Your Study]
Bioavailability (F)e.g., 65%LC-MS/MS[Your Study]
Metabolite Profile (24h Urine)
Unchanged Compounde.g., 15% of doseLC-MS/MS[Your Study]
Metabolite A (e.g., N-acetylated)e.g., 40% of doseLC-MS/MS[Your Study]
Metabolite B (e.g., Oxidized)e.g., 25% of doseLC-MS/MS[Your Study]
Other Metabolitese.g., 5% of doseLC-MS/MS[Your Study]

Experimental Protocols

In Vivo Metabolic Study in Rodents

This protocol outlines a typical in vivo study in rats to investigate the pharmacokinetics and metabolic fate of stable isotope-labeled (4-Aminobenzoyl)-D-glutamic acid.

4.1.1. Animal Dosing and Sample Collection

  • Animal Model: Male Sprague-Dawley rats (n=5 per group), 8-10 weeks old.

  • Dosing Solution: Prepare a solution of deuterated (4-Aminobenzoyl)-D-glutamic acid (e.g., d4-labeled) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).

  • Administration: Administer a single oral dose (e.g., 10 mg/kg) via gavage. For intravenous administration, dissolve the compound in saline and administer via the tail vein (e.g., 1 mg/kg).

  • Sample Collection:

    • Blood: Collect blood samples (approx. 200 µL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K₂EDTA). Centrifuge at 2000 x g for 10 minutes at 4°C to obtain plasma.

    • Urine and Feces: House the animals in metabolic cages to allow for the separate collection of urine and feces over 24 or 48 hours.

  • Sample Storage: Store all plasma, urine, and fecal homogenate samples at -80°C until analysis.

4.1.2. Sample Preparation for LC-MS/MS Analysis

  • Plasma:

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., ¹³C₅-labeled (4-Aminobenzoyl)-D-glutamic acid).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Urine:

    • Thaw urine samples and centrifuge at 10,000 x g for 5 minutes to remove any precipitates.

    • Dilute the urine 1:10 with the initial mobile phase containing the internal standard.

  • Feces:

    • Homogenize fecal samples with water (1:3 w/v).

    • Perform a protein precipitation step as described for plasma.

LC-MS/MS Quantification Protocol

This protocol provides a starting point for the quantitative analysis of (4-Aminobenzoyl)-D-glutamic acid and its metabolites. Method optimization is recommended for specific instruments and metabolites.

4.2.1. Liquid Chromatography Conditions

ParameterSetting
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

4.2.2. Mass Spectrometry Conditions

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions To be determined by infusing the analyte and its stable isotope-labeled internal standard. Example transitions:
Analyte (d4): Precursor ion m/z → Product ion m/z
Internal Standard (¹³C₅): Precursor ion m/z → Product ion m/z
NMR Spectroscopy Protocol for Metabolite Identification

NMR spectroscopy is a powerful tool for the structural elucidation of unknown metabolites.

4.3.1. Sample Preparation

  • Pool and concentrate biological samples (e.g., urine or plasma extracts) containing the suspected metabolites.

  • Perform further purification using techniques like solid-phase extraction (SPE) or preparative HPLC to isolate the metabolites of interest.

  • Lyophilize the purified fractions and reconstitute in a suitable deuterated solvent (e.g., D₂O or CD₃OD).

4.3.2. NMR Experiments

ExperimentPurpose
1D ¹H NMR Provides an initial overview of the proton-containing functional groups in the molecule.
2D COSY (Correlation Spectroscopy) Identifies proton-proton spin-spin couplings, revealing adjacent protons in the structure.
2D HSQC (Heteronuclear Single Quantum Coherence) Correlates directly bonded protons and carbons (¹H-¹³C).
2D HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons separated by two or three bonds, aiding in piecing together the molecular skeleton.

Visualizations

Proposed Metabolic Pathway of (4-Aminobenzoyl)-D-glutamic Acid

The following diagram illustrates a plausible metabolic pathway for (4-Aminobenzoyl)-D-glutamic acid in mammals. The primary route is expected to be oxidative deamination catalyzed by D-amino acid oxidase (DAAO), although this reaction is known to be slow for D-glutamate. Other potential pathways include N-acetylation or hydrolysis of the amide bond.

metabolic_pathway parent (4-Aminobenzoyl)-D-glutamic acid (Isotopically Labeled) metabolite1 α-Keto-(4-aminobenzoyl)glutaric acid parent->metabolite1 D-Amino Acid Oxidase (Oxidative Deamination) metabolite2 N-Acetyl-(4-aminobenzoyl)-D-glutamic acid parent->metabolite2 N-Acetyltransferase metabolite3 4-Aminobenzoic acid + D-Glutamic acid parent->metabolite3 Amidase (Hydrolysis) excretion Excretion (Urine/Feces) parent->excretion Unchanged metabolite1->excretion metabolite2->excretion metabolite3->excretion

Caption: Proposed metabolic pathways for (4-Aminobenzoyl)-D-glutamic acid.

Experimental Workflow for a Pharmacokinetic Study

This workflow diagram outlines the key steps involved in a typical pharmacokinetic study using a stable isotope-labeled compound.

experimental_workflow cluster_invivo In Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase dosing Dosing of Labeled Compound to Animal Model sampling Serial Blood & Excreta Collection dosing->sampling sample_prep Sample Preparation (e.g., Protein Precipitation, SPE) sampling->sample_prep lcms_analysis LC-MS/MS Analysis (Quantification) sample_prep->lcms_analysis nmr_analysis NMR Analysis (Metabolite ID) sample_prep->nmr_analysis pk_modeling Pharmacokinetic Modeling (e.g., NCA, Compartmental) lcms_analysis->pk_modeling metabolite_profiling Metabolite Profiling & Pathway Elucidation nmr_analysis->metabolite_profiling analytical_techniques start Biological Sample (Plasma, Urine, etc.) lcms LC-MS/MS start->lcms nmr NMR Spectroscopy start->nmr quant Quantitative Data (Concentration vs. Time) lcms->quant struct Structural Information (Metabolite Identification) nmr->struct pk Pharmacokinetic Parameters quant->pk pathway Metabolic Pathway Elucidation struct->pathway

References

Application Notes and Protocols: Cell-free Dihydropteroate Synthesizing System Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of many microorganisms, including bacteria and protozoa.[1] This pathway is essential for the synthesis of nucleic acids and certain amino acids, making DHPS an attractive target for antimicrobial agents.[1] Sulfonamides, a class of synthetic antimicrobial drugs, act as competitive inhibitors of DHPS by mimicking its natural substrate, para-aminobenzoic acid (pABA).[1][2] Measuring the activity of DHPS and the inhibitory potential of compounds in a cell-free system is fundamental for antimicrobial drug discovery and for studying resistance mechanisms.[1]

This document provides detailed protocols for a robust and continuous spectrophotometric assay to quantify the activity of the dihydropteroate (H2-pteroate) synthesizing system.

Biochemical Pathway: Folate Synthesis

The synthesis of dihydropteroate is a key step in the folate biosynthesis pathway. Dihydropteroate synthase (DHPS) catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) and para-aminobenzoic acid (pABA) to form 7,8-dihydropteroate.[1][3] This product is subsequently converted to dihydrofolate (DHF) by dihydrofolate synthase, and finally to tetrahydrofolate (THF) by dihydrofolate reductase (DHFR).[2][3] THF is an essential cofactor in one-carbon metabolism.[3]

Folate_Biosynthesis_Pathway cluster_folate Folate Biosynthesis cluster_dhps DHPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) DHP 7,8-Dihydropteroate DHPP->DHP DHPS DHPS pABA p-Aminobenzoic Acid (pABA) pABA->DHP DHF Dihydrofolate DHP->DHF Dihydrofolate Synthase THF Tetrahydrofolate DHF->THF Dihydrofolate Reductase (DHFR) DHPS->DHP

Caption: Folate biosynthesis pathway highlighting the role of DHPS.

Experimental Protocols

I. Preparation of Cell-Free Extract

Cell-free extracts serve as the source of the enzymatic machinery for the assay. While purified enzymes are often used, crude extracts can also be employed. The following is a general protocol for preparing a bacterial cell-free extract.

Materials:

  • Bacterial strain overexpressing the dihydropteroate synthase (DHPS) of interest (e.g., E. coli BL21(DE3)).

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 1 mM PMSF).

  • Lysozyme.

  • DNase I.

  • Sonciator or French press.

  • High-speed centrifuge.

Procedure:

  • Cell Culture and Harvest: Grow the bacterial culture to mid-log phase (OD600 ≈ 0.6-0.8) and induce protein expression if necessary. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Add lysozyme (e.g., 1 mg/mL) and incubate on ice for 30 minutes.

  • Homogenization: Disrupt the cells by sonication on ice or by passing through a French press.

  • Clarification: Add DNase I (e.g., 10 µg/mL) and incubate on ice for 10 minutes. Centrifuge the lysate at high speed (e.g., 30,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Extract Collection: Carefully collect the supernatant, which is the cell-free extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Storage: Aliquot the extract and store at -80°C until use.

II. Coupled Spectrophotometric Assay for DHPS Activity

This is a continuous assay that measures DHPS activity by coupling the formation of dihydropteroate to the oxidation of NADPH by dihydrofolate reductase (DHFR).[1][4] The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.[1][4]

Assay Principle: The DHPS-catalyzed reaction produces dihydropteroate.[1] In the presence of excess DHFR and NADPH, dihydropteroate is immediately reduced to tetrahydrofolate, with the concomitant oxidation of NADPH to NADP+.[4] The rate of NADPH oxidation is directly proportional to the rate of DHPS activity.[1]

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Enzyme Mix (DHPS, DHFR), Substrate Mix (pABA, DHPP, NADPH) Add_Enzyme Add Enzyme Mix Reagents->Add_Enzyme Inhibitor Prepare Inhibitor Stock and Serial Dilutions Add_Inhibitor Add Inhibitor/DMSO to Plate Inhibitor->Add_Inhibitor Add_Inhibitor->Add_Enzyme Preincubate Pre-incubate at 37°C Add_Enzyme->Preincubate Initiate Initiate with Substrate Mix Preincubate->Initiate Monitor Monitor Absorbance at 340 nm Initiate->Monitor Calculate_Rate Calculate Reaction Rate (V) Monitor->Calculate_Rate Plot Plot % Inhibition vs. [Inhibitor] Calculate_Rate->Plot IC50 Determine IC50 Plot->IC50

References

Determining the Antibacterial Efficacy of (4-Aminobenzoyl)-D-glutamic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for assessing the antibacterial efficacy of (4-Aminobenzoyl)-D-glutamic acid. The methodologies outlined herein are designed to provide a comprehensive evaluation of the compound's antibacterial activity, from initial screening to more detailed characterization of its inhibitory and bactericidal potential.

(4-Aminobenzoyl)-D-glutamic acid is known to exhibit competitive inhibitory activity against the dihydropteroate synthase (DHPS) system.[1][2] This enzyme is crucial for the synthesis of folate in bacteria, a pathway essential for their growth and replication.[1] By disrupting this pathway, (4-Aminobenzoyl)-D-glutamic acid demonstrates its potential as an antibacterial agent.

I. In Vitro Antibacterial Efficacy Assessment

A variety of in vitro assays are fundamental for the initial screening and quantitative evaluation of antibacterial compounds.[3][4] These methods are generally cost-effective, rapid, and allow for the determination of key parameters such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[5][6]

A. Agar-Based Diffusion Methods

Agar diffusion assays are widely used for preliminary screening of antimicrobial activity.[7][8] They rely on the diffusion of the test compound through an agar medium inoculated with a target microorganism. The resulting zone of inhibition, where bacterial growth is prevented, provides a qualitative measure of the compound's efficacy.[7]

1. Disk Diffusion Assay Protocol

This method is a standard for assessing the susceptibility of bacteria to antimicrobial agents.[5][9][10]

  • Materials:

    • (4-Aminobenzoyl)-D-glutamic acid

    • Sterile filter paper discs (6 mm diameter)

    • Bacterial cultures (e.g., Escherichia coli, Staphylococcus aureus)

    • Mueller-Hinton Agar (MHA) plates

    • Sterile saline or phosphate-buffered saline (PBS)

    • Incubator

    • Calipers or ruler

  • Procedure:

    • Prepare a stock solution of (4-Aminobenzoyl)-D-glutamic acid in a suitable solvent (e.g., DMSO, sterile water) and sterilize by filtration.

    • Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate into sterile saline or PBS to match the turbidity of a 0.5 McFarland standard.

    • Uniformly streak the bacterial suspension onto the surface of MHA plates using a sterile cotton swab.

    • Impregnate sterile filter paper discs with a known concentration of the (4-Aminobenzoyl)-D-glutamic acid solution. Allow the solvent to evaporate completely.

    • Place the impregnated discs onto the inoculated MHA plates.

    • Include a positive control (a disc with a known antibiotic) and a negative control (a disc with the solvent only).

    • Invert the plates and incubate at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition in millimeters.

2. Well Diffusion Assay Protocol

Similar to the disk diffusion method, the well diffusion assay involves creating wells in the agar to hold the test compound.[3]

  • Materials:

    • Same as for Disk Diffusion Assay

    • Sterile cork borer or pipette tip to create wells

  • Procedure:

    • Follow steps 1-3 of the Disk Diffusion Assay protocol.

    • Using a sterile cork borer, create wells (e.g., 6 mm diameter) in the agar plate.

    • Pipette a known volume (e.g., 50-100 µL) of the (4-Aminobenzoyl)-D-glutamic acid solution into each well.

    • Include positive and negative controls in separate wells.

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition.

Data Presentation for Agar Diffusion Methods

Test CompoundConcentration (µg/mL)Bacterial StrainZone of Inhibition (mm)
(4-Aminobenzoyl)-D-glutamic acidXE. coliY
(4-Aminobenzoyl)-D-glutamic acidXS. aureusZ
Positive Control (e.g., Cefuroxime)AE. coliB
Positive Control (e.g., Cefuroxime)AS. aureusC
Negative Control (Solvent)-E. coli0
Negative Control (Solvent)-S. aureus0
B. Broth Dilution Methods for MIC and MBC Determination

Broth dilution methods are quantitative assays used to determine the minimum concentration of an antimicrobial agent that inhibits visible growth (MIC) and the minimum concentration that results in bacterial death (MBC).[5]

1. Broth Microdilution Protocol for MIC

This method is performed in a 96-well microtiter plate and allows for testing of multiple concentrations simultaneously.

  • Materials:

    • (4-Aminobenzoyl)-D-glutamic acid

    • Bacterial cultures

    • Mueller-Hinton Broth (MHB)

    • Sterile 96-well microtiter plates

    • Multichannel pipette

    • Plate reader (optional, for OD measurements)

  • Procedure:

    • Prepare a stock solution of (4-Aminobenzoyl)-D-glutamic acid.

    • In a 96-well plate, perform serial two-fold dilutions of the compound in MHB.

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add the standardized bacterial suspension to each well containing the diluted compound.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that shows no visible bacterial growth (no turbidity). This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

2. MBC Determination Protocol

The MBC is determined as a follow-up to the MIC assay.

  • Materials:

    • Results from the MIC assay

    • MHA plates

    • Sterile pipette and tips

  • Procedure:

    • From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto MHA plates.

    • Incubate the MHA plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).

Data Presentation for MIC and MBC

Bacterial StrainMIC (µg/mL) of (4-Aminobenzoyl)-D-glutamic acidMBC (µg/mL) of (4-Aminobenzoyl)-D-glutamic acid
E. coliXY
S. aureusAB
Pseudomonas aeruginosaCD
Enterococcus faecalisEF
C. Time-Kill Kinetics Assay

This dynamic assay provides information on the rate at which an antibacterial agent kills a bacterial population over time.[8]

  • Materials:

    • (4-Aminobenzoyl)-D-glutamic acid

    • Bacterial cultures

    • MHB

    • Shaking incubator

    • Spectrophotometer

    • MHA plates for colony counting

  • Procedure:

    • Prepare flasks containing MHB with (4-Aminobenzoyl)-D-glutamic acid at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).

    • Include a growth control flask without the compound.

    • Inoculate each flask with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Incubate the flasks in a shaking incubator at 37°C.

    • At specific time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquots and plate them onto MHA plates to determine the viable cell count (CFU/mL).

    • Plot the log10 CFU/mL versus time for each concentration.

Data Presentation for Time-Kill Kinetics

Time (hours)Log10 CFU/mL (Control)Log10 CFU/mL (0.5x MIC)Log10 CFU/mL (1x MIC)Log10 CFU/mL (2x MIC)Log10 CFU/mL (4x MIC)
0XXXXX
2YYYYY
4ZZZZZ
6AAAAA
8BBBBB
24CCCCC

II. In Vivo Antibacterial Efficacy Assessment

In vivo models are crucial for evaluating the therapeutic potential of an antibacterial compound in a living organism, taking into account factors like pharmacokinetics and host immune responses.[11]

A. Mouse Sepsis Model

This model is widely used to assess the efficacy of antimicrobial agents in a systemic infection.

  • Materials:

    • (4-Aminobenzoyl)-D-glutamic acid

    • Pathogenic bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)

    • Laboratory mice (e.g., BALB/c)

    • Sterile saline or appropriate vehicle for compound administration

    • Syringes and needles

  • Procedure:

    • Induce sepsis in mice by intraperitoneal (IP) injection of a lethal or sub-lethal dose of the bacterial pathogen.

    • At a predetermined time post-infection (e.g., 1-2 hours), administer (4-Aminobenzoyl)-D-glutamic acid via a suitable route (e.g., IP, intravenous).

    • A control group should receive the vehicle only. A positive control group can be treated with a known effective antibiotic.

    • Monitor the mice for survival over a period of several days (e.g., 7-14 days).

    • In a separate cohort, mice can be euthanized at specific time points to determine bacterial load in organs such as the blood, spleen, and liver by plating homogenized tissue on appropriate agar.[12]

Data Presentation for Mouse Sepsis Model

Treatment GroupDose (mg/kg)Survival Rate (%)Mean Bacterial Load (Log10 CFU/organ)
Vehicle Control-XY
(4-Aminobenzoyl)-D-glutamic acidABC
(4-Aminobenzoyl)-D-glutamic acidDEF
Positive Control (e.g., Vancomycin)GHI
B. Alternative In Vivo Model: Caenorhabditis elegans

The nematode C. elegans is a simple and cost-effective in vivo model for screening the efficacy of antimicrobial compounds.[13]

  • Materials:

    • (4-Aminobenzoyl)-D-glutamic acid

    • Pathogenic bacterial strain (e.g., Pseudomonas aeruginosa)

    • Wild-type C. elegans (e.g., N2 strain)

    • Nematode Growth Medium (NGM) agar plates

    • E. coli OP50 (standard food for C. elegans)

  • Procedure:

    • Prepare NGM plates seeded with the pathogenic bacteria.

    • Synchronize C. elegans to the L4 larval stage.

    • Transfer the L4 worms to the pathogen-seeded plates.

    • After a period of infection (e.g., 4 hours), transfer the infected worms to NGM plates containing (4-Aminobenzoyl)-D-glutamic acid mixed with E. coli OP50.

    • A control group should be transferred to plates with E. coli OP50 only.

    • Monitor the survival of the worms daily.

Data Presentation for C. elegans Model

Treatment GroupConcentration (µg/mL)Mean Lifespan (days)Percent Survival at Day X
Untreated Control-AB
(4-Aminobenzoyl)-D-glutamic acidYCD
(4-Aminobenzoyl)-D-glutamic acidZEF

III. Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental procedures and the mechanism of action of (4-Aminobenzoyl)-D-glutamic acid.

antibacterial_efficacy_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment screening Initial Screening (Agar Diffusion) mic_mbc MIC & MBC Determination (Broth Dilution) screening->mic_mbc Quantitative Analysis celegans C. elegans Model screening->celegans kinetics Time-Kill Kinetics mic_mbc->kinetics Dynamic Analysis mouse Mouse Sepsis Model celegans->mouse Preclinical Validation start Compound: (4-Aminobenzoyl)-D-glutamic acid start->screening

Caption: Workflow for assessing antibacterial efficacy.

folate_synthesis_pathway cluster_pathway Bacterial Folate Synthesis Pathway paba p-Aminobenzoic acid (PABA) dhps Dihydropteroate Synthase (DHPS) paba->dhps dihydropteroate Dihydropteroate dhf Dihydrofolate (DHF) dihydropteroate->dhf thf Tetrahydrofolate (THF) dhf->thf nucleotide Nucleotide Synthesis thf->nucleotide dhps->dihydropteroate compound (4-Aminobenzoyl)-D-glutamic acid compound->dhps Inhibits

Caption: Inhibition of folate synthesis by the compound.

References

Troubleshooting & Optimization

Solubility of (4-Aminobenzoyl)-D-glutamic acid in different buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of (4-Aminobenzoyl)-D-glutamic acid. Due to limited published data on the D-isomer, this guide offers data on the L-isomer as a reference, alongside theoretical insights and practical protocols to determine solubility in your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of (4-Aminobenzoyl)-D-glutamic acid in aqueous buffers?

Q2: How does pH affect the solubility of (4-Aminobenzoyl)-D-glutamic acid?

A2: The solubility of ionizable compounds like (4-Aminobenzoyl)-D-glutamic acid is highly dependent on the pH of the buffer. The molecule contains carboxylic acid groups which will be protonated at low pH, making the molecule less polar and thus less soluble in aqueous solutions. As the pH increases above the pKa of the carboxylic acid groups, they will deprotonate to form carboxylate ions, increasing the molecule's polarity and its solubility in water.

Q3: What are the recommended solvents for preparing stock solutions of (4-Aminobenzoyl)-D-glutamic acid?

A3: For preparing concentrated stock solutions, organic solvents are generally recommended. The L-isomer is reported to be soluble in DMSO and dimethylformamide (DMF) at approximately 1 mg/mL[2]. It is crucial to use anhydrous, high-purity organic solvents, as absorbed moisture can negatively impact solubility. When diluting the stock solution into an aqueous buffer, it is important to do so gradually while vortexing to avoid precipitation. The final concentration of the organic solvent in the aqueous medium should be kept to a minimum (typically ≤ 0.1%) to avoid any potential effects on biological experiments.

Q4: My (4-Aminobenzoyl)-D-glutamic acid is not dissolving in my buffer. What should I do?

A4: If you are encountering solubility issues, please refer to the Troubleshooting Guide below. Common reasons for poor solubility include the buffer's pH being too low, the concentration exceeding the solubility limit, or the quality of the compound or solvent.

Solubility Data

Note: The following table provides solubility data for the closely related L-isomer, N-(4-Aminobenzoyl)-L-glutamic acid, which can be used as an estimate. The actual solubility of the D-isomer should be determined experimentally.

Solvent/BufferIsomerReported SolubilityReference
Phosphate-Buffered Saline (PBS), pH 7.2L-isomer~ 1 mg/mL[2]
Dimethyl sulfoxide (DMSO)L-isomer~ 1 mg/mL[2]
Dimethylformamide (DMF)L-isomer~ 1 mg/mL[2]
WaterD-isomerSoluble[1]
Aqueous BuffersL-isomerSparingly soluble

Experimental Protocols

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard procedure to determine the equilibrium solubility of (4-Aminobenzoyl)-D-glutamic acid in a buffer of your choice.

  • Preparation:

    • Prepare the desired aqueous buffer (e.g., phosphate, acetate, citrate) at the target pH. Ensure the pH is accurately measured and adjusted at the experimental temperature.

    • Allow the buffer to equilibrate to the desired temperature (e.g., 25°C or 37°C).

  • Sample Preparation:

    • Add an excess amount of (4-Aminobenzoyl)-D-glutamic acid powder to a known volume of the prepared buffer in a sealed, clear container (e.g., a glass vial). The excess solid should be clearly visible.

    • Tightly seal the container to prevent solvent evaporation.

  • Equilibration:

    • Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can be done using a shaker, rotator, or magnetic stirrer.

    • Equilibration time can vary, but 24-48 hours is a common starting point. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the concentration of the dissolved compound no longer increases).

  • Sample Separation:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant.

    • Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not bind the compound.

  • Quantification:

    • Quantify the concentration of (4-Aminobenzoyl)-D-glutamic acid in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

    • Prepare a standard curve with known concentrations of the compound in the same buffer to ensure accurate quantification.

  • Data Reporting:

    • Report the solubility in units of mg/mL or molarity (mol/L) at the specified temperature and pH.

G Workflow for Determining Aqueous Solubility cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep_buffer Prepare Buffer at Target pH prep_compound Add Excess Compound to Buffer prep_buffer->prep_compound agitate Agitate at Constant Temperature (24-48h) prep_compound->agitate centrifuge Centrifuge to Pellet Solid agitate->centrifuge filtrate Filter Supernatant centrifuge->filtrate quantify Quantify Concentration (e.g., HPLC) filtrate->quantify report Report Solubility (mg/mL or M) quantify->report

Workflow for determining the aqueous solubility of a compound.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound does not dissolve in the aqueous buffer. Buffer pH is too low: The compound is likely in its less soluble, protonated form.Increase the pH of the buffer. For (4-Aminobenzoyl)-D-glutamic acid with a predicted pKa of 3.50, solubility should improve significantly in buffers with a pH of 5.5 or higher.
Concentration is too high: The intended concentration may exceed the compound's solubility limit in that specific buffer.Try preparing a more dilute solution.
Compound purity: Impurities in the compound can affect its solubility.Verify the purity of the compound using analytical methods like HPLC or LC-MS.
Compound precipitates when diluting from an organic stock solution into an aqueous buffer. Rapid change in solvent polarity: The sudden change from a non-polar organic solvent to a polar aqueous buffer can cause the compound to "crash out" of solution.Add the organic stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion helps prevent localized oversaturation.
Final organic solvent concentration is too high: A high percentage of the organic solvent can affect the stability of buffer components and the solubility of the compound.Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, typically below 0.5% (v/v) for most cell-based assays.
The prepared solution is cloudy or contains visible particles. Incomplete dissolution: The compound may not be fully dissolved.Gently warm the solution (e.g., in a 37°C water bath) or sonicate for a short period to aid dissolution.
Hygroscopic solvent: If using an organic solvent like DMSO, it may have absorbed moisture from the air, reducing its solvating power.Use a fresh, unopened bottle of anhydrous, high-purity DMSO.

Signaling Pathway Context

(4-Aminobenzoyl)-D-glutamic acid is known to be an inhibitor of the folate synthesis pathway, specifically targeting the dihydropteroate synthase enzyme. This enzyme is crucial for the synthesis of folic acid in many microorganisms. By inhibiting this pathway, the compound can impede bacterial growth.

G Inhibition of Folate Synthesis Pathway cluster_pathway Folate Synthesis Pathway cluster_inhibition Inhibition paba p-Aminobenzoic acid (PABA) dihydropteroate Dihydropteroate paba->dihydropteroate Dihydropteroate Synthase dihydrofolate Dihydrofolate (DHF) dihydropteroate->dihydrofolate tetrahydrofolate Tetrahydrofolate (THF) dihydrofolate->tetrahydrofolate Dihydrofolate Reductase purines Purine Synthesis tetrahydrofolate->purines thymidylate Thymidylate Synthesis tetrahydrofolate->thymidylate dna DNA Synthesis purines->dna thymidylate->dna inhibitor (4-Aminobenzoyl)-D-glutamic acid inhibitor->dihydropteroate Inhibits

Inhibition of the folate synthesis pathway by (4-Aminobenzoyl)-D-glutamic acid.

References

Improving the stability of (4-Aminobenzoyl)-D-glutamic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on improving the stability of (4-Aminobenzoyl)-D-glutamic acid in aqueous solutions. The following information is based on general principles of organic chemistry and drug development, as specific stability data for the D-isomer is not extensively available in published literature. All recommendations should be adapted and validated experimentally for your specific application.

Frequently Asked Questions (FAQs)

Q1: My aqueous solution of (4-Aminobenzoyl)-D-glutamic acid is changing color to a yellowish-brown tint. What is the likely cause?

A1: A color change in solutions containing aminobenzoic acid derivatives often indicates oxidative degradation. The primary amino group on the benzoyl ring is susceptible to oxidation, which can be initiated or accelerated by exposure to atmospheric oxygen, light, or trace metal ions. This can lead to the formation of colored byproducts like quinone-imines or other polymeric species.

Q2: What are the primary factors influencing the stability of (4-Aminobenzoyl)-D-glutamic acid in an aqueous solution?

A2: The stability of (4-Aminobenzoyl)-D-glutamic acid in solution is likely affected by several key factors:

  • pH: The ionization state of the amino and carboxylic acid functional groups is pH-dependent, which can significantly impact both solubility and chemical stability.

  • Temperature: Elevated temperatures generally accelerate the rate of chemical degradation, including hydrolysis and oxidation.

  • Light: Exposure to UV or ambient light can induce photodegradation.

  • Oxygen: The presence of dissolved oxygen can promote oxidative degradation of the amino group.

  • Solvent System: The choice of buffer and the presence of any co-solvents can influence the compound's stability.

Q3: For how long can I store an aqueous solution of (4-Aminobenzoyl)-D-glutamic acid?

A3: It is generally not recommended to store aqueous solutions of N-(4-aminobenzoyl)-L-glutamic acid for more than one day.[1] For longer-term storage, it is advisable to prepare fresh solutions or store aliquots of a stock solution in an organic solvent like DMSO at -20°C for up to a month or -80°C for up to six months.[2]

Troubleshooting Guides

Issue 1: Precipitation of the Compound from Aqueous Solution
  • Potential Cause: pH of the solution is near the isoelectric point of the molecule, minimizing its solubility. Temperature fluctuations can also affect solubility.

  • Troubleshooting Steps:

    • Adjust pH: Systematically alter the pH of your solution. Since the molecule is amphoteric, its solubility is expected to be lowest at its isoelectric point and higher at more acidic or basic pH values.

    • Use Buffers: Employ a suitable buffer system (e.g., phosphate, citrate, acetate) to maintain the pH within the optimal range for solubility.

    • Controlled Temperature: Store solutions at a constant and, if possible, reduced temperature to prevent precipitation due to temperature changes.

    • Co-solvents: Consider the use of a co-solvent system, such as a mixture of water with ethanol, DMSO, or polyethylene glycol (PEG), to enhance solubility.

Issue 2: Rapid Degradation Observed by HPLC Analysis
  • Potential Cause: The compound is undergoing hydrolysis, oxidation, or photodegradation.

  • Troubleshooting Steps:

    • De-gas Solvents: Before preparing your solution, sparge the aqueous buffer with an inert gas like nitrogen or argon to remove dissolved oxygen.

    • Work Under Inert Atmosphere: If possible, prepare and handle the solutions in a glove box or under a blanket of inert gas.

    • Add Antioxidants: Consider adding antioxidants such as ascorbic acid or sodium metabisulfite. However, you must first verify that the chosen antioxidant does not interfere with your downstream experiments.

    • Protect from Light: Store solutions in amber vials or wrap the container with aluminum foil to protect them from light.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. The goal is to achieve a target degradation of 5-20%.

1. Preparation of Stock Solution:

  • Prepare a stock solution of (4-Aminobenzoyl)-D-glutamic acid in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for a specified time.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time.
  • Thermal Degradation: Place the solid compound in an oven at a high temperature (e.g., 80°C) for 48 hours. Also, subject the stock solution to thermal stress at 60°C.
  • Photolytic Degradation: Expose the stock solution in a transparent container to UV light (e.g., 254 nm) or sunlight for a defined period.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.
  • For acid and base hydrolysis samples, neutralize the solution before analysis.
  • Dilute all samples to a suitable concentration for HPLC analysis.
  • Analyze the samples using a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.

1. Initial HPLC Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at the λmax of (4-Aminobenzoyl)-D-glutamic acid (approximately 287 nm).[1]
  • Column Temperature: 30°C.

2. Method Optimization:

  • Inject the stressed samples from the forced degradation study.
  • Adjust the mobile phase gradient, pH, and/or organic solvent composition to achieve adequate separation between the parent peak and any degradation product peaks.
  • Ensure that all peaks are well-resolved.

3. Method Validation (as per ICH guidelines):

  • Specificity: Demonstrate that the method can distinguish the analyte from its degradation products.
  • Linearity: Assess the method's ability to produce results that are directly proportional to the concentration of the analyte.
  • Accuracy: Determine the closeness of the test results to the true value.
  • Precision: Evaluate the variability of the results under the same operating conditions over a short interval of time (repeatability) and on different days (intermediate precision).
  • Robustness: Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Data Presentation

Table 1: Hypothetical Stability of (4-Aminobenzoyl)-D-glutamic acid in Aqueous Buffer (pH 7.4) at Different Temperatures

Storage Temperature (°C)Initial Concentration (µg/mL)Concentration after 24h (µg/mL)Concentration after 48h (µg/mL)Percent Degradation after 48h
4100.099.598.91.1%
25 (Room Temp)100.095.290.19.9%
40100.085.672.327.7%

Table 2: Summary of Forced Degradation Studies of (4-Aminobenzoyl)-D-glutamic acid

Stress ConditionDurationPercent Degradation of Parent CompoundNumber of Degradation Products
0.1 M HCl24 hours at 60°C15.2%2
0.1 M NaOH8 hours at 60°C20.5%3
3% H₂O₂24 hours at RT18.7%4
Thermal (Solid)48 hours at 80°C5.3%1
Photolytic (UV)12 hours12.8%2

Visualizations

degradation_pathway parent (4-Aminobenzoyl)-D-glutamic acid hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis Amide bond cleavage oxidation Oxidation (O2, H2O2) parent->oxidation Amino group modification photolysis Photolysis (UV Light) parent->photolysis Ring modification dp1 Degradation Product 1 (e.g., 4-Aminobenzoic acid + D-Glutamic acid) hydrolysis->dp1 dp2 Degradation Product 2 (e.g., Oxidized amino group) oxidation->dp2 dp3 Degradation Product 3 (e.g., Photodegradation adduct) photolysis->dp3

Caption: Hypothetical degradation pathways for (4-Aminobenzoyl)-D-glutamic acid.

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation photo Photolysis (UV Light) stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc data Quantify Degradation & Identify Products hplc->data

Caption: Workflow for a forced degradation study.

References

Troubleshooting low efficacy in (4-Aminobenzoyl)-D-glutamic acid bacterial assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing (4-Aminobenzoyl)-D-glutamic acid in bacterial assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and ensure the efficacy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of (4-Aminobenzoyl)-D-glutamic acid?

A1: (4-Aminobenzoyl)-D-glutamic acid is an antifolate agent. It functions by competitively inhibiting the bacterial folate synthesis pathway.[1][2][3] Specifically, it targets enzymes involved in the production of dihydrofolic acid, a crucial precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[3][4][5] By blocking this pathway, the compound impedes bacterial growth and replication, exerting a bacteriostatic effect.[3] Unlike bacteria, humans and other mammals obtain folate from their diet and lack the enzymes for its de novo synthesis, making this pathway an excellent target for selective antibacterial agents.[2][4][5]

Q2: I am observing lower than expected or no inhibition of bacterial growth. What are the potential causes?

A2: Low efficacy in your assay can stem from several factors:

  • Bacterial Resistance: The bacterial strain you are using may have intrinsic or acquired resistance to antifolates.[3]

  • Suboptimal Assay Conditions: The pH, temperature, or aeration of your culture may not be optimal for the activity of the compound.

  • Media Composition: Components in your culture medium could be interfering with the compound's activity.

  • Compound Integrity: The (4-Aminobenzoyl)-D-glutamic acid may have degraded due to improper storage or handling.

  • Inoculum Density: The initial concentration of bacteria might be too high.

Q3: How should I prepare and store my (4-Aminobenzoyl)-D-glutamic acid stock solution?

A3: For optimal stability, it is recommended to prepare stock solutions in a suitable solvent like DMSO.[6][7] These stock solutions should be stored at -20°C for long-term use (up to 6 months) or at 4°C for shorter periods.[6][7] Repeated freeze-thaw cycles should be avoided to prevent degradation of the compound.[6][7]

Troubleshooting Guides

Issue 1: No or Low Inhibition of Bacterial Growth

This is a common issue that can be addressed by systematically evaluating several experimental parameters.

Troubleshooting Workflow

Troubleshooting_Low_Efficacy Start Start: Low/No Efficacy Observed Check_Resistance 1. Verify Bacterial Strain Susceptibility Start->Check_Resistance Check_Compound 2. Assess Compound Integrity Check_Resistance->Check_Compound Strain is susceptible Check_Media 3. Evaluate Media Composition Check_Compound->Check_Media Compound is active Check_Conditions 4. Optimize Assay Conditions Check_Media->Check_Conditions Media is appropriate Check_Protocol 5. Review Experimental Protocol Check_Conditions->Check_Protocol Conditions are optimal Resolve Resolution Check_Protocol->Resolve Protocol is sound

Caption: A stepwise workflow for troubleshooting low efficacy in bacterial assays.

Possible Causes and Solutions

Possible Cause Recommended Solution
Bacterial Resistance Verify the susceptibility of your bacterial strain to other antifolates like sulfamethoxazole. If resistance is known, consider using a different strain or investigating resistance mechanisms such as mutations in the folP gene.[3]
Compound Degradation Prepare a fresh stock solution of (4-Aminobenzoyl)-D-glutamic acid. Ensure proper storage conditions (-20°C for long-term).[6][7]
Media Interference Certain media components can antagonize the action of antifolates. For example, high concentrations of para-aminobenzoic acid (PABA), thymidine, or certain amino acids in the medium can bypass the inhibitory effect. Use a defined minimal medium to re-evaluate the compound's efficacy.
Incorrect pH of Media The activity of some antimicrobial compounds is pH-dependent. Check and adjust the pH of your culture medium to be within the optimal range for your bacterial strain and the compound (typically around neutral pH).
High Inoculum Density A high initial bacterial concentration can overwhelm the inhibitory effect of the compound. Optimize the inoculum size by performing a titration experiment. A common starting point for MIC assays is 5 x 10^5 CFU/mL.
Issue 2: Inconsistent or Irreproducible Results

Variability in results can undermine the validity of your findings. The following steps can help improve reproducibility.

Troubleshooting Workflow

Troubleshooting_Reproducibility Start Start: Inconsistent Results Standardize_Inoculum 1. Standardize Inoculum Preparation Start->Standardize_Inoculum Standardize_Media 2. Ensure Consistent Media Preparation Standardize_Inoculum->Standardize_Media Inoculum is consistent Check_Pipetting 3. Verify Pipetting Accuracy Standardize_Media->Check_Pipetting Media is consistent Control_Incubation 4. Control Incubation Conditions Check_Pipetting->Control_Incubation Pipetting is accurate Consistent_Reading 5. Standardize Endpoint Reading Control_Incubation->Consistent_Reading Incubation is controlled Resolve Resolution Consistent_Reading->Resolve Reading is standardized

Caption: A logical flow for addressing issues of irreproducibility in assays.

Possible Causes and Solutions

Possible Cause Recommended Solution
Variable Inoculum Size Prepare the bacterial inoculum from a fresh overnight culture and standardize the cell density using spectrophotometry (e.g., OD600) before each experiment.
Inconsistent Media Preparation Prepare a large batch of medium to be used for a series of experiments. Ensure all components are fully dissolved and the final pH is consistent.
Pipetting Errors Calibrate your pipettes regularly. When preparing serial dilutions of the compound, ensure proper mixing at each step.
Fluctuations in Incubation Conditions Use an incubator with stable temperature and, if required, humidity and CO2 control. Ensure consistent aeration for all cultures.
Subjective Endpoint Determination For MIC assays, clearly define the endpoint (e.g., the lowest concentration with no visible growth). Use a microplate reader for quantitative assessment of bacterial growth to reduce subjectivity.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines a standard method for determining the MIC of (4-Aminobenzoyl)-D-glutamic acid against a bacterial strain.

Experimental Workflow

MIC_Protocol Prep_Compound Prepare serial dilutions of (4-Aminobenzoyl)-D-glutamic acid Inoculate Inoculate microplate wells Prep_Compound->Inoculate Prep_Inoculum Prepare standardized bacterial inoculum Prep_Inoculum->Inoculate Incubate Incubate at optimal temperature Inoculate->Incubate Read_Results Read and record MIC Incubate->Read_Results

Caption: Workflow for the broth microdilution MIC assay.

Materials:

  • (4-Aminobenzoyl)-D-glutamic acid

  • Sterile 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Cation-adjusted Mueller-Hinton Broth)

  • Bacterial strain of interest

  • Spectrophotometer

  • Sterile tubes and pipettes

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of (4-Aminobenzoyl)-D-glutamic acid in a suitable solvent (e.g., DMSO).

    • Perform a 2-fold serial dilution of the compound in the growth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • From a fresh agar plate, inoculate a single colony into broth and incubate overnight at the optimal temperature for the bacterial strain.

    • Dilute the overnight culture in fresh medium to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Further dilute the standardized suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the assay wells.

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL.

    • Include a positive control (bacteria in medium without the compound) and a negative control (medium only).

  • Incubation:

    • Cover the plate and incubate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of (4-Aminobenzoyl)-D-glutamic acid that completely inhibits visible growth of the bacteria.

Protocol 2: Quality Control with Glucose-Glutamic Acid (GGA) Standard

For certain assays, particularly those assessing metabolic activity, a GGA standard can be used as a quality control measure.

Quantitative Data for GGA Standard

Parameter Specification
GGA Concentration150 mg/L of glucose + 150 mg/L of glutamic acid
Acceptance Criteria198 ± 30.5 mg/L (for Biochemical Oxygen Demand tests)

Note: This is a standard for BOD tests and may need to be adapted for specific bacterial assays.[8]

Procedure:

  • Prepare the GGA standard solution as specified.

  • Include the GGA standard in your assay as a positive control for metabolic activity.

  • The results for the GGA standard should fall within the established acceptance range to ensure the validity of the assay run.

References

Technical Support Center: Optimizing (4-Aminobenzoyl)-D-glutamic acid for Bacterial Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the concentration of (4-Aminobenzoyl)-D-glutamic acid for bacterial inhibition. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of (4-Aminobenzoyl)-D-glutamic acid?

A1: (4-Aminobenzoyl)-D-glutamic acid is a competitive inhibitor of the dihydropteroate synthase (DHPS) enzyme in bacteria. This enzyme is crucial for the synthesis of dihydrofolate, a precursor to tetrahydrofolate (THF). THF is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA and proteins. By inhibiting folate synthesis, (4-Aminobenzoyl)-D-glutamic acid effectively halts bacterial growth.

Q2: Which bacterial species are expected to be susceptible to (4-Aminobenzoyl)-D-glutamic acid?

A2: Bacteria that synthesize their own folate are potential targets. This includes a broad spectrum of both Gram-positive and Gram-negative bacteria. However, the susceptibility can vary between species and even strains due to differences in metabolic pathways and potential resistance mechanisms.

Q3: What are the standard methods to determine the optimal concentration of this compound?

A3: The most common methods are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in bacterial viability.

Q4: Can I use standard Mueller-Hinton Broth for my experiments?

A4: Mueller-Hinton Broth (MHB) is generally recommended for antimicrobial susceptibility testing. However, it is crucial to use a batch with low levels of thymidine and para-aminobenzoic acid (PABA), as these substances can interfere with the activity of folate synthesis inhibitors and lead to falsely high MIC values[1][2][3][4].

Data Presentation

The following tables present hypothetical, yet realistic, data for the antibacterial activity of (4-Aminobenzoyl)-D-glutamic acid against common bacterial strains. These tables are intended to serve as a template for presenting your experimental findings.

Table 1: Minimum Inhibitory Concentration (MIC) of (4-Aminobenzoyl)-D-glutamic acid

Bacterial StrainGram StainMIC (µg/mL)MIC (µM)
Escherichia coli ATCC 25922Negative1660.1
Staphylococcus aureus ATCC 29213Positive830.1
Pseudomonas aeruginosa PAO1Negative64240.4
Enterococcus faecalis ATCC 29212Positive32120.2

Table 2: Minimum Bactericidal Concentration (MBC) of (4-Aminobenzoyl)-D-glutamic acid

Bacterial StrainGram StainMBC (µg/mL)MBC/MIC Ratio
Escherichia coli ATCC 25922Negative644
Staphylococcus aureus ATCC 29213Positive324
Pseudomonas aeruginosa PAO1Negative>256>4
Enterococcus faecalis ATCC 29212Positive1284

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method

Objective: To determine the lowest concentration of (4-Aminobenzoyl)-D-glutamic acid that inhibits the visible growth of a bacterial strain.

Materials:

  • (4-Aminobenzoyl)-D-glutamic acid stock solution

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted, low thymidine/PABA

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35 ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Prepare Stock Solution: Dissolve (4-Aminobenzoyl)-D-glutamic acid in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute in MHB to the desired starting concentration.

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilutions:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the starting concentration of the compound to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or with a microplate reader.

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

Objective: To determine the lowest concentration of (4-Aminobenzoyl)-D-glutamic acid that kills ≥99.9% of the initial bacterial inoculum.

Materials:

  • Results from the MIC assay

  • Sterile agar plates (e.g., Tryptic Soy Agar)

  • Sterile micro-pipettors and tips

  • Incubator (35 ± 2°C)

Procedure:

  • Subculturing: Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth in the MIC plate.

  • Plating: Spot-plate the 10 µL aliquot onto a sterile agar plate.

  • Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration of the compound that results in no more than 0.1% of the original inoculum growing on the agar plate.

Mandatory Visualizations

Signaling_Pathway cluster_folate Bacterial Folate Synthesis Pathway cluster_inhibition Inhibition cluster_downstream Downstream Effects PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteroate DHFR Dihydrofolate Reductase (DHFR) DHP->DHFR DHF Dihydrofolate THF Tetrahydrofolate (THF) DHF->THF Purines Purine Synthesis THF->Purines Thymidine Thymidine Synthesis THF->Thymidine AminoAcids Amino Acid Synthesis THF->AminoAcids DHPS->DHP DHFR->DHF Compound (4-Aminobenzoyl)-D-glutamic acid Compound->DHPS DNA DNA Replication Purines->DNA Thymidine->DNA Growth Bacterial Growth Inhibition

Caption: Mechanism of action of (4-Aminobenzoyl)-D-glutamic acid.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_compound Prepare Compound Stock Solution serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate_mic Incubate at 35°C for 16-20 hours inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_mbc Incubate Agar Plates at 35°C for 18-24 hours subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Caption: Experimental workflow for MIC and MBC determination.

Troubleshooting_Guide start Inconsistent or Unexpected MIC Results check_growth Growth in Negative Control Well? start->check_growth check_no_growth No Growth in Positive Control Well? check_growth->check_no_growth No sol_contamination Action: Check for Contamination of Media or Compound check_growth->sol_contamination Yes mic_high MIC Higher Than Expected? check_no_growth->mic_high No sol_inoculum_low Action: Verify Inoculum Density (Should be 0.5 McFarland) check_no_growth->sol_inoculum_low Yes mic_low MIC Lower Than Expected? sol_compound_inactive Action: Check Compound Potency and Stock Solution Integrity mic_high->sol_compound_inactive Check Compound sol_media_interference Action: Check Media for Thymidine/PABA. Use Low-Level Media. mic_high->sol_media_interference Check Media sol_inoculum_high Action: Verify Inoculum Density. Do not exceed 0.5 McFarland. mic_low->sol_inoculum_high Yes end Re-run Experiment sol_contamination->end sol_inoculum_low->end sol_compound_inactive->end sol_media_interference->end sol_inoculum_high->end

Caption: Troubleshooting guide for inconsistent MIC results.

References

Dealing with impurities in (4-Aminobenzoyl)-D-glutamic acid samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (4-Aminobenzoyl)-D-glutamic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to sample impurities.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with (4-Aminobenzoyl)-D-glutamic acid.

Issue 1: Unexpected or inconsistent results in biological assays.

  • Question: My experimental results are variable and not reproducible. Could impurities in my (4-Aminobenzoyl)-D-glutamic acid sample be the cause?

  • Answer: Yes, impurities can significantly impact biological assays. Common culprits include residual starting materials from the synthesis, byproducts, or the presence of the incorrect stereoisomer (L-isomer). We recommend verifying the purity of your sample using the analytical protocols outlined below.

Issue 2: Difficulty dissolving the sample.

  • Question: I am having trouble dissolving my (4-Aminobenzoyl)-D-glutamic acid sample. What do you recommend?

  • Answer: (4-Aminobenzoyl)-D-glutamic acid has limited solubility in aqueous solutions at neutral pH. Solubility can be improved by adjusting the pH or using organic solvents. Refer to the solubility data in Table 2 for guidance. For biological experiments, preparing a concentrated stock solution in a solvent like DMSO and then diluting it into your aqueous buffer is a common practice.

Issue 3: Observing extra peaks in my HPLC analysis.

  • Question: My HPLC chromatogram shows more than one peak. What could the other peaks be?

  • Answer: Extra peaks in your HPLC chromatogram likely correspond to impurities. Based on typical synthesis routes, common impurities include p-aminobenzoic acid and unreacted D-glutamic acid.[1] It is also possible that the sample contains the L-isomer of (4-Aminobenzoyl)-glutamic acid. Refer to the HPLC protocols below to identify these impurities by comparing their retention times with analytical standards.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in (4-Aminobenzoyl)-D-glutamic acid?

A1: The most common impurities are typically unreacted starting materials and byproducts from the synthesis process. These can include:

  • p-Aminobenzoic acid: A common starting material in the synthesis.

  • D-Glutamic acid: The other key starting material.

  • (4-Aminobenzoyl)-L-glutamic acid: The enantiomeric (L-isomer) impurity.

  • N-(4-nitrobenzoyl)-D-glutamic acid: An intermediate from syntheses starting with p-nitrobenzoic acid.[2]

Q2: How can I assess the purity of my (4-Aminobenzoyl)-D-glutamic acid sample?

A2: The purity of your sample can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for quantifying purity and identifying known impurities. A reversed-phase HPLC method is suitable for general purity assessment, while a chiral HPLC method is necessary to determine the enantiomeric purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the main compound and detect major impurities.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.

Q3: What is the acceptable purity level for (4-Aminobenzoyl)-D-glutamic acid in research applications?

A3: The required purity level depends on the specific application. For in vitro biological assays, a purity of ≥95% is often acceptable. For more sensitive applications, such as in vivo studies or drug development, a purity of ≥98% or even higher may be necessary.

Q4: How should I store (4-Aminobenzoyl)-D-glutamic acid to prevent degradation?

A4: To ensure stability, (4-Aminobenzoyl)-D-glutamic acid should be stored as a solid in a tightly sealed container at -20°C. If you have a solution, it is best to prepare it fresh. Aqueous solutions should not be stored for more than a day.

Data Presentation

Table 1: Common Impurities and Analytical Methods

ImpurityTypical Analytical MethodKey Considerations
p-Aminobenzoic acidReversed-Phase HPLCCan be identified by comparing retention time with a standard.
D-Glutamic acidReversed-Phase HPLC with derivatization or specific ion-exchange chromatographyOften highly polar and may elute early in reversed-phase systems.
(4-Aminobenzoyl)-L-glutamic acidChiral HPLCEssential for determining enantiomeric purity.
N-(4-nitrobenzoyl)-D-glutamic acidReversed-Phase HPLCA potential intermediate from certain synthetic routes.

Table 2: Solubility of (4-Aminobenzoyl)-glutamic acid

SolventSolubilityNotes
DMSO~1 mg/mLA good solvent for preparing stock solutions.
Dimethylformamide (DMF)~1 mg/mLAnother option for stock solutions.
PBS (pH 7.2)~1 mg/mLLimited solubility in aqueous buffers.
MethanolSolubleCan be used for recrystallization and as a component of the HPLC mobile phase.[3]
WaterSparingly solubleSolubility is pH-dependent.
Ethanol/Water MixtureSoluble on heatingA potential solvent system for recrystallization.

Experimental Protocols

Protocol 1: Purity Analysis by Reversed-Phase HPLC

This method is suitable for quantifying the purity of (4-Aminobenzoyl)-D-glutamic acid and identifying impurities like p-aminobenzoic acid.

1. Materials:

  • (4-Aminobenzoyl)-D-glutamic acid sample

  • Reference standards for (4-Aminobenzoyl)-D-glutamic acid and p-aminobenzoic acid

  • HPLC grade acetonitrile, methanol, and water

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 269 nm[1]

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: Linear gradient from 5% to 50% B

    • 20-25 min: 50% B

    • 25-27 min: Linear gradient from 50% to 5% B

    • 27-35 min: 5% B (re-equilibration)

4. Sample Preparation:

  • Prepare a stock solution of your sample at 1 mg/mL in methanol.

  • Prepare stock solutions of the reference standards at 1 mg/mL in methanol.

  • Dilute the stock solutions with the initial mobile phase (95% A, 5% B) to a final concentration of 0.1 mg/mL.

5. Analysis:

  • Inject the prepared samples and standards.

  • Identify the peaks by comparing the retention times with the standards.

  • Calculate the purity of your sample based on the peak area percentage.

Protocol 2: Enantiomeric Purity by Chiral HPLC

This method is crucial for determining the percentage of the desired D-isomer versus the L-isomer impurity.

1. Materials:

  • (4-Aminobenzoyl)-D-glutamic acid sample

  • Reference standards for (4-Aminobenzoyl)-D-glutamic acid and (4-Aminobenzoyl)-L-glutamic acid

  • HPLC grade methanol and water

  • Perchloric acid

  • Chiral HPLC column (e.g., Crownpak CR(+), 4.6 x 150 mm, 5 µm)

2. Mobile Phase Preparation:

  • Prepare an aqueous solution of perchloric acid and adjust the pH to 1.0.

3. Chromatographic Conditions:

  • Flow Rate: 0.5 mL/min

  • Detection Wavelength: 226 nm

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

4. Sample Preparation:

  • Prepare a stock solution of your sample at 0.5 mg/mL in the mobile phase.

  • Prepare stock solutions of the D- and L-isomer reference standards at 0.5 mg/mL in the mobile phase.

5. Analysis:

  • Inject the prepared samples and standards.

  • Identify the peaks for the D- and L-isomers by comparing retention times.

  • Calculate the enantiomeric purity of your sample.

Protocol 3: Purification by Recrystallization

This protocol can be used to improve the purity of your (4-Aminobenzoyl)-D-glutamic acid sample.

1. Materials:

  • Crude (4-Aminobenzoyl)-D-glutamic acid

  • Methanol

  • Deionized water

  • Hydrochloric acid (HCl)

  • Heating plate with stirring

  • Ice bath

  • Buchner funnel and filter paper

2. Procedure:

  • Dissolve the crude (4-Aminobenzoyl)-D-glutamic acid in a minimal amount of hot methanol in a flask.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Slowly add deionized water to the hot methanol solution until it becomes slightly cloudy.

  • Add a few drops of methanol to redissolve the precipitate and obtain a clear solution.

  • Alternatively, after dissolving in methanol, adjust the pH to 3 with hydrochloric acid in methanol to induce crystallization.[3]

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold methanol.

  • Dry the purified crystals under vacuum.

Visualizations

experimental_workflow_purity_analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Dissolve sample in methanol (1 mg/mL) dilution Dilute to 0.1 mg/mL in mobile phase sample_prep->dilution standard_prep Dissolve standards in methanol (1 mg/mL) standard_prep->dilution injection Inject 10 µL onto C18 column dilution->injection Prepared Sample gradient Run gradient elution injection->gradient detection Detect at 269 nm gradient->detection peak_id Identify peaks by retention time detection->peak_id Chromatogram purity_calc Calculate purity (%) peak_id->purity_calc

Caption: Workflow for Purity Analysis by Reversed-Phase HPLC.

experimental_workflow_purification cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude sample in minimal hot methanol induce Induce crystallization (add water or adjust pH) dissolve->induce cool_slow Cool slowly to room temperature induce->cool_slow cool_ice Cool in ice bath cool_slow->cool_ice filter Collect crystals by vacuum filtration cool_ice->filter wash Wash with cold methanol filter->wash dry Dry under vacuum wash->dry

Caption: Workflow for Purification by Recrystallization.

References

Technical Support Center: HPLC Analysis of (4-Aminobenzoyl)-D-glutamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the High-Performance Liquid Chromatography (HPLC) analysis of (4-Aminobenzoyl)-D-glutamic acid.

Troubleshooting Guide

This guide addresses common experimental issues in a question-and-answer format, offering potential causes and solutions.

Issue 1: Poor Peak Shape - Tailing Peak

Q: My chromatogram for (4-Aminobenzoyl)-D-glutamic acid shows a tailing peak. What are the potential causes and how can I resolve this?

A: Peak tailing is a common issue in HPLC and can arise from several factors, particularly for a molecule like (4-Aminobenzoyl)-D-glutamic acid which possesses both acidic (carboxylic acid) and basic (amino) functionalities.

Potential Causes & Solutions:

  • Secondary Silanol Interactions: The free silanol groups on the surface of silica-based reversed-phase columns can interact with the amino group of your analyte, leading to peak tailing.[1][2]

    • Solution:

      • Use an End-Capped Column: Employ a column where the residual silanol groups are chemically deactivated (end-capped).

      • Lower Mobile Phase pH: Operate the mobile phase at a lower pH (e.g., 2.5-3.5). This protonates the silanol groups, reducing their interaction with the protonated amine group of the analyte.[1][3]

      • Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to block the active silanol sites.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte's functional groups (predicted pKa of the carboxylic acid is around 3.5), both ionized and non-ionized forms can exist, causing peak broadening and tailing.[2][3]

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For this acidic compound, a mobile phase pH of less than 2.5 is recommended to ensure it is fully protonated and in a single form.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[3]

    • Solution: Reduce the injection volume or dilute the sample.[3]

  • Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause band broadening and tailing.

    • Solution: Use shorter tubing with a smaller internal diameter and ensure all fittings are secure.[3]

Issue 2: Inconsistent Retention Times

Q: The retention time for (4-Aminobenzoyl)-D-glutamic acid is drifting or is not reproducible between runs. What could be causing this?

A: Retention time variability can compromise the accuracy and precision of your analysis. The key is to ensure a stable and consistent chromatographic system.

Potential Causes & Solutions:

  • Mobile Phase Instability:

    • Evaporation of Organic Modifier: The more volatile organic component of the mobile phase can evaporate over time, leading to a gradual increase in retention time.

      • Solution: Prepare fresh mobile phase daily and keep the reservoir bottles capped.

    • Inadequate Buffering: If the mobile phase pH is not properly buffered, small changes can significantly affect the retention of the ionizable analyte.

      • Solution: Use a buffer with a pKa within +/- 1 pH unit of the desired mobile phase pH and ensure the buffer concentration is adequate (typically 10-50 mM).[4]

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before the first injection can lead to drifting retention times in the initial runs.

    • Solution: Ensure the column is thoroughly flushed with the mobile phase until a stable baseline is achieved. This may require 10-20 column volumes.

  • Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention time.

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.

  • Pump and System Issues: Leaks in the pump, check valves, or injector can lead to inconsistent flow rates and, consequently, variable retention times.

    • Solution: Regularly inspect the HPLC system for leaks and perform routine maintenance on the pump and injector seals.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for (4-Aminobenzoyl)-D-glutamic acid?

A1: Based on methods for the analogous L-isomer, a reversed-phase method is a suitable starting point.[5]

ParameterRecommended Starting Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.05 M Potassium Dihydrogen Phosphate with 5 mM Tetrabutylammonium Hydroxide, pH adjusted to 7.5 with Phosphoric Acid
Mobile Phase B Methanol
Gradient Isocratic or a shallow gradient depending on sample complexity
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Temperature 30°C

Note: This is a starting point, and optimization will be necessary. Given the predicted pKa of ~3.5, a mobile phase with a pH around 2.5-3.0 using a phosphate or formate buffer might provide better peak shape and retention control.

Q2: How do I choose the appropriate organic modifier?

A2: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[6]

  • Acetonitrile generally has a lower viscosity, resulting in lower backpressure, and a lower UV cutoff, which is beneficial for detection at low wavelengths.

  • Methanol can offer different selectivity compared to acetonitrile and may be a better choice if co-eluting peaks are an issue.[7]

It is recommended to screen both solvents during method development to determine which provides the optimal separation.

Q3: What buffer concentration should I use?

A3: A buffer concentration between 10-50 mM is generally sufficient for the analysis of small molecules.[4] A lower concentration may not provide adequate buffering capacity, leading to pH shifts and retention time variability, while a higher concentration can increase the risk of precipitation in the presence of a high percentage of organic modifier.

Q4: How can I separate the D- and L-isomers of (4-Aminobenzoyl)-glutamic acid?

A4: The separation of enantiomers requires a chiral stationary phase (CSP) or chiral derivatization.

  • Chiral Stationary Phases: Columns with chiral selectors, such as those based on macrocyclic glycopeptides (e.g., teicoplanin-based CSPs), are effective for the direct separation of underivatized amino acid enantiomers.[8]

  • Chiral Derivatization: The analyte can be reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18).[9]

Experimental Protocols

Protocol 1: Standard Reversed-Phase HPLC Analysis of (4-Aminobenzoyl)-D-glutamic acid

This protocol is adapted from a validated method for the L-isomer and serves as a starting point for the analysis of the D-isomer.[5]

1. Materials and Reagents:

  • (4-Aminobenzoyl)-D-glutamic acid standard

  • Potassium dihydrogen phosphate

  • Tetrabutylammonium hydroxide solution (40%)

  • Phosphoric acid

  • Methanol (HPLC grade)

  • Water (HPLC grade)

2. Mobile Phase Preparation (Example for pH ~7.5):

  • Prepare a 0.05 M solution of potassium dihydrogen phosphate in HPLC grade water.

  • Add tetrabutylammonium hydroxide to a final concentration of 5 mM.

  • Adjust the pH to 7.5 with 85% phosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter.

  • The mobile phase can be used isocratically with a mixture of this buffer and methanol (e.g., 80:20 v/v) or in a gradient elution.

3. Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: See step 2.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection: UV at 280 nm

4. Sample Preparation:

  • Dissolve the (4-Aminobenzoyl)-D-glutamic acid standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Troubleshooting_Workflow start Start: Experimental Issue peak_tailing Poor Peak Shape: Tailing Peak start->peak_tailing retention_drift Inconsistent Retention Times start->retention_drift

Method_Development_Logic start Start: Method Development select_column Select Column (e.g., C18) start->select_column select_mobile_phase Select Mobile Phase (Buffer + Organic Modifier) select_column->select_mobile_phase optimize_ph Optimize Mobile Phase pH (Consider pKa ~3.5) select_mobile_phase->optimize_ph optimize_gradient Optimize Gradient/ Isocratic Conditions optimize_ph->optimize_gradient optimize_temp Optimize Temperature (e.g., 30°C) optimize_gradient->optimize_temp validate Validate Method optimize_temp->validate

References

How to store (4-Aminobenzoyl)-D-glutamic acid to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of (4-Aminobenzoyl)-D-glutamic acid to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid (4-Aminobenzoyl)-D-glutamic acid?

For long-term stability, solid (4-Aminobenzoyl)-D-glutamic acid should be stored at -20°C.[1][2] Under these conditions, the compound is stable for at least three to four years.[1][3] For shorter periods, storage at 4°C is also acceptable, with a stability of up to two years.[1] It is crucial to store the compound in a tightly sealed container to protect it from moisture and in a well-ventilated area.[4] Additionally, protection from light is recommended.[4]

Q2: How should I store solutions of (4-Aminobenzoyl)-D-glutamic acid?

Solutions of (4-Aminobenzoyl)-D-glutamic acid are less stable than the solid form and require colder storage temperatures. For solutions prepared in solvents such as DMSO, storage at -80°C is recommended for a stability of up to six months.[1] If stored at -20°C, the solution should be used within one month.[1] It is advisable to prepare fresh aqueous solutions and not store them for more than one day. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q3: What are the primary causes of (4-Aminobenzoyl)-D-glutamic acid degradation?

The main factors that can lead to the degradation of (4-Aminobenzoyl)-D-glutamic acid are exposure to non-optimal pH (hydrolysis), light (photodegradation), and oxidizing agents (oxidation). The amide linkage and the aromatic amine group are the most susceptible parts of the molecule.

Q4: What are the likely degradation products of (4-Aminobenzoyl)-D-glutamic acid?

The primary degradation products depend on the stress conditions:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be cleaved to yield p-aminobenzoic acid and D-glutamic acid .

  • Oxidation: The aromatic amine group is susceptible to oxidation, which can lead to the formation of colored impurities. Potential oxidation products include nitro or nitroso derivatives.

  • Photodegradation: Exposure to light, particularly UV radiation, can also lead to the degradation of the aromatic amine and potentially the cleavage of the amide bond.

Q5: How can I detect degradation of my (4-Aminobenzoyl)-D-glutamic acid sample?

A visual inspection for color change (e.g., from off-white to brown) can be an initial indicator of degradation, particularly oxidative or photodegradation. For quantitative analysis, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS), is necessary to separate and quantify the parent compound and its degradation products.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Discoloration of solid compound (yellowing/browning) Oxidation or photodegradation due to improper storage.Discard the discolored compound as its purity is compromised. For future storage, ensure the container is tightly sealed, protected from light (e.g., by using an amber vial or wrapping in foil), and stored at the recommended temperature (-20°C).
Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution Degradation during sample preparation or analysis. Contaminated solvent or glassware. The compound may have degraded in solid form prior to dissolution.Ensure solvents are of high purity and glassware is clean. Prepare solutions fresh and analyze them promptly. If the issue persists, perform a forced degradation study on a new batch of the compound to identify the degradation products and confirm if they match the unexpected peaks.
Loss of biological activity in an experiment Degradation of the compound in the experimental buffer or media. Repeated freeze-thaw cycles of the stock solution.Prepare fresh solutions for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Assess the stability of the compound in your specific experimental buffer by incubating it for the duration of the experiment and analyzing for degradation by HPLC.
Precipitation of the compound in an aqueous solution Low solubility in the chosen buffer.(4-Aminobenzoyl)-D-glutamic acid has limited solubility in aqueous buffers. Consider preparing a stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Quantitative Data Summary

Form Storage Temperature Reported Stability Reference
Solid Powder-20°C≥ 3-4 years[1][3]
Solid Powder4°C2 years[1]
In Solvent (e.g., DMSO)-80°C6 months[1]
In Solvent (e.g., DMSO)-20°C1 month[1]
Aqueous SolutionRoom TemperatureNot recommended for > 1 day

Experimental Protocols

Protocol for Assessing the Stability of (4-Aminobenzoyl)-D-glutamic acid (Forced Degradation Study)

This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of (4-Aminobenzoyl)-D-glutamic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of methanol and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in a vial and heat at 80°C for 48 hours. After exposure, dissolve the sample in the solvent to a known concentration for analysis.

  • Photodegradation: Expose the solid compound spread thinly in a petri dish to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A sample protected from light should be used as a control.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed solution.

  • For the acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively.

  • Dilute all samples to an appropriate concentration for analysis with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC-UV or LC-MS method.

4. Suggested HPLC-UV Method:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over time (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 287 nm.[3]

  • Injection Volume: 10 µL.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) cluster_photodegradation Photodegradation (UV/Light) parent (4-Aminobenzoyl)-D-glutamic acid hydrolysis_prod1 p-Aminobenzoic Acid parent->hydrolysis_prod1 Amide cleavage hydrolysis_prod2 D-Glutamic Acid parent->hydrolysis_prod2 Amide cleavage oxidation_prod Oxidized derivatives (e.g., nitro/nitroso compounds) parent->oxidation_prod Amine oxidation photo_prod Photolytic products parent->photo_prod Various reactions

Caption: Potential degradation pathways of (4-Aminobenzoyl)-D-glutamic acid.

Troubleshooting_Workflow start Experiment Failure or Unexpected Analytical Result check_storage Verify Storage Conditions (Temp, Light, Seal) start->check_storage check_solution Assess Solution Handling (Freshness, Freeze-Thaw) check_storage->check_solution Yes improper_storage Improper Storage Detected check_storage->improper_storage No improper_handling Improper Solution Handling Detected check_solution->improper_handling No run_hplc Analyze by Stability-Indicating HPLC/LC-MS check_solution->run_hplc Yes discard Discard Compound and Use New Batch improper_storage->discard improper_handling->discard degradation_detected Degradation Confirmed? run_hplc->degradation_detected no_degradation No Degradation Detected degradation_detected->no_degradation No degradation_detected->discard Yes review_protocol Review Experimental Protocol for Other Issues no_degradation->review_protocol

Caption: Troubleshooting workflow for unexpected experimental results.

References

Overcoming resistance to (4-Aminobenzoyl)-D-glutamic acid in bacterial cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for investigating bacterial resistance to (4-Aminobenzoyl)-D-glutamic acid. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during antimicrobial susceptibility testing and mechanism of action studies.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for (4-Aminobenzoyl)-D-glutamic acid?

A1: (4-Aminobenzoyl)-D-glutamic acid is a structural analog of para-aminobenzoic acid (PABA). It is designed to act as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), which is encoded by the folP gene. This enzyme is critical in the bacterial folic acid synthesis pathway.[1][2] By inhibiting DHPS, the compound blocks the production of dihydrofolic acid, a precursor for essential nucleotides, thereby halting bacterial growth.[2][3]

Q2: Our bacterial cultures have rapidly developed resistance to (4-Aminobenzoyl)-D-glutamic acid. What are the most likely mechanisms?

A2: The most common resistance mechanisms to PABA analogs include:

  • Target Modification : Point mutations in the folP gene can alter the active site of the DHPS enzyme, reducing its binding affinity for the inhibitor while still allowing it to bind its natural substrate, PABA.[1][4][5]

  • Gene Acquisition : Bacteria can acquire alternative, drug-insensitive DHPS enzymes, such as those encoded by the sul genes (e.g., sul1, sul2), via horizontal gene transfer on plasmids.[3][6]

  • Increased Efflux : Overexpression of multidrug resistance (MDR) efflux pumps can actively transport the compound out of the bacterial cell, preventing it from reaching its target at an effective concentration.[7][8][9]

  • Metabolic Bypass : Some bacteria may develop or utilize alternative metabolic pathways to acquire folic acid from their environment, bypassing the need for endogenous synthesis.[10]

Q3: How can we confirm if resistance is due to a mutation in the folP gene?

A3: To confirm the role of folP mutations, you should sequence the folP gene from both your resistant isolates and the susceptible parent strain. Compare the sequences to identify any nucleotide changes that result in amino acid substitutions.[11][12] The presence of mutations in the resistant strain that are absent in the susceptible one, particularly in regions known to be part of the enzyme's active site, strongly suggests this as the resistance mechanism.[4][5]

Q4: Can efflux pump inhibitors be used to overcome resistance to this compound?

A4: Yes, if resistance is mediated by efflux pumps, using an efflux pump inhibitor (EPI) in combination with (4-Aminobenzoyl)-D-glutamic acid could restore susceptibility.[13] A common approach is to perform a Minimum Inhibitory Concentration (MIC) assay with your compound in the presence and absence of a known broad-spectrum EPI, such as Phe-Arg β-naphthylamide (PAβN). A significant decrease in the MIC value in the presence of the EPI suggests the involvement of efflux pumps.[14]

Troubleshooting Guides

Issue 1: High variability in Minimum Inhibitory Concentration (MIC) results between experiments.

Potential Cause Observation Recommended Action
Inoculum Density MIC values are unexpectedly high or low; growth in control wells is inconsistent.Standardize the bacterial inoculum to a 0.5 McFarland turbidity standard before dilution. Prepare this standard fresh for each experiment.[15][16]
Media Quality Variation in MICs when using different batches of Mueller-Hinton Broth (MHB).Use MHB from a single, reputable supplier. Check that the pH of each new batch is between 7.2 and 7.4. Ensure proper storage conditions.[15]
Compound Stability MIC values increase when using older stock solutions of (4-Aminobenzoyl)-D-glutamic acid.Prepare fresh stock solutions of the compound from powder for each set of experiments. Store the stock solution at the recommended temperature and protect it from light if it is light-sensitive.
Incubation Conditions Inconsistent growth rates or MIC readings.Ensure the incubator maintains a stable temperature (typically 35-37°C) and that plates are not stacked in a way that prevents uniform heat distribution.[16]

Issue 2: A resistant phenotype is observed, but no mutations are found in the folP gene.

Potential Cause Observation Recommended Action
Efflux Pump Upregulation The MIC of the resistant strain is significantly reduced in the presence of an efflux pump inhibitor.Perform a broth microdilution assay with and without a known EPI (e.g., PAβN) to confirm efflux activity.[14] Quantify the expression of known efflux pump genes (e.g., acrA, acrB) using RT-qPCR.
Acquired Resistance Genes PCR amplification using primers for common sul genes (sul1, sul2) yields a product in the resistant strain but not the susceptible parent.Screen the resistant isolate's genome for the presence of known sulfonamide resistance genes (sul genes) using PCR or whole-genome sequencing (WGS).[3][17]
Metabolic Pathway Alteration The bacteria grow in minimal media lacking PABA, even in the presence of the inhibitor.Test the ability of the resistant strain to utilize exogenous folate sources. This may indicate a bypass of the PABA-dependent pathway.[10]

Data Presentation

Table 1: Example MIC Data for E. coli ATCC 25922 and a Resistant Isolate

Strain Compound MIC (µg/mL) MIC with EPI (10 µg/mL PAβN) (µg/mL)
E. coli ATCC 25922(4-Aminobenzoyl)-D-glutamic acid44
Resistant Isolate 1(4-Aminobenzoyl)-D-glutamic acid1288
Resistant Isolate 2(4-Aminobenzoyl)-D-glutamic acid>256>256
E. coli ATCC 25922Sulfamethoxazole88
Resistant Isolate 1Sulfamethoxazole25616
Resistant Isolate 2Sulfamethoxazole>1024>1024

Interpretation: Resistant Isolate 1 likely utilizes an efflux pump mechanism, as indicated by the >16-fold decrease in MIC in the presence of an EPI. Resistant Isolate 2 may have a target-based resistance mechanism, as its resistance is unaffected by the EPI.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.[18][19]

  • Prepare Antimicrobial Stock: Dissolve (4-Aminobenzoyl)-D-glutamic acid in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Prepare Inoculum: Select 3-5 well-isolated colonies from an overnight agar plate. Suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute Inoculum: Dilute the standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[19]

  • Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the antimicrobial compound in CAMHB. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth, as observed by the naked eye.[19]

Protocol 2: PCR and Sequencing of the folP Gene

This protocol is used to identify mutations that may confer resistance.[11][20]

  • Genomic DNA Extraction: Extract high-quality genomic DNA from both the susceptible parent strain and the resistant isolate using a commercial kit.

  • Primer Design: Design PCR primers that flank the entire coding sequence of the folP gene based on a known reference genome for your bacterial species.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the folP gene. A typical reaction includes gDNA, forward and reverse primers, dNTPs, polymerase buffer, and the polymerase enzyme.

  • Gel Electrophoresis: Run the PCR products on an agarose gel to verify that a DNA fragment of the expected size has been amplified.

  • PCR Product Purification: Purify the amplified DNA from the gel or directly from the PCR reaction using a purification kit.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing using the same primers used for amplification.

  • Sequence Analysis: Align the sequencing results from the resistant and susceptible strains with the reference sequence using bioinformatics software (e.g., BLAST, ClustalW). Identify any single nucleotide polymorphisms (SNPs) that lead to amino acid changes.

Visualizations

Resistance_Mechanisms cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms DHPS DHPS (folP) Folate Folic Acid Synthesis DHPS->Folate PABA PABA PABA->DHPS Efflux Efflux Pump Efflux_Action Drug Expulsion Efflux->Efflux_Action Mutated_DHPS Mutated DHPS (Reduced Binding) Drug_out Drug (Extracellular) Efflux_Action->Drug_out Efflux Sul_Gene Acquired Sul Gene (Resistant DHPS) Sul_Gene->Folate Bypass Inhibition Drug (4-Aminobenzoyl)-D-glutamic acid Drug->DHPS Inhibition Drug->Mutated_DHPS Ineffective Inhibition Drug_out->Drug Entry

Caption: Primary mechanisms of resistance to (4-Aminobenzoyl)-D-glutamic acid.

Troubleshooting_Workflow start Resistance Observed (High MIC) seq_folp Sequence folP Gene start->seq_folp mutation_found Mutation Found seq_folp->mutation_found check_efflux Test with Efflux Pump Inhibitor (EPI) mic_reduced MIC Reduced by EPI? check_efflux->mic_reduced screen_sul Screen for sul Genes (PCR/WGS) sul_found sul Gene Found? screen_sul->sul_found mutation_found->check_efflux No res_target Conclusion: Target-Site Resistance mutation_found->res_target Yes mic_reduced->screen_sul No res_efflux Conclusion: Efflux-Mediated Resistance mic_reduced->res_efflux Yes res_acquisition Conclusion: Acquired Resistance Gene sul_found->res_acquisition Yes res_unknown Investigate Other Mechanisms sul_found->res_unknown No

Caption: Workflow for investigating the mechanism of bacterial resistance.

References

Technical Support Center: Optimizing Reaction Conditions for Derivatization with (4-Aminobenzoyl)-D-glutamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Aminobenzoyl)-D-glutamic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is (4-Aminobenzoyl)-D-glutamic acid and what are its primary applications in a laboratory setting?

A1: (4-Aminobenzoyl)-D-glutamic acid is a derivative of glutamic acid.[1] It is structurally related to folic acid and is often analyzed as a potential impurity or related substance in folic acid preparations.[2][3][4][5][6] While not a commonly used pre-column derivatization reagent itself, its chemical structure lends itself to the principles of N-acylation reactions. Understanding its analytical behavior is crucial for quality control in pharmaceutical analysis.

Q2: What is the underlying chemical principle for the derivatization of amines with an acylating agent like an activated form of (4-Aminobenzoyl)-D-glutamic acid?

A2: The derivatization of amines with an acylating agent, such as an acyl chloride derivative of (4-Aminobenzoyl)-D-glutamic acid, typically follows the Schotten-Baumann reaction mechanism.[7][8][9][10] This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride. The reaction is usually carried out in a two-phase system with an aqueous base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[9][10]

Q3: What are the critical parameters to consider when optimizing a derivatization reaction involving N-acylation?

A3: Several parameters are critical for successful N-acylation. These include:

  • pH: The reaction is typically performed under alkaline conditions to neutralize the acid generated and to ensure the amine is in its nucleophilic free base form.[7][9][10]

  • Reagent Concentration: A molar excess of the derivatizing reagent is often necessary to ensure complete derivatization of the analyte.[11]

  • Reaction Time and Temperature: These parameters need to be optimized to ensure the reaction goes to completion without causing degradation of the analyte or the derivative.

  • Solvent: The choice of solvent is important, especially in biphasic reactions, to ensure that both the analyte and the reagent are available for reaction.[10]

Q4: How can I detect and quantify (4-Aminobenzoyl)-D-glutamic acid and its derivatives?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for the analysis of (4-Aminobenzoyl)-D-glutamic acid.[4][6] Due to the presence of the aminobenzoyl chromophore, it can be detected at specific UV wavelengths, such as 269 nm or 286 nm.[6][12]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Yield in Derivatization Incorrect pH of the reaction mixture.Ensure the reaction medium is sufficiently alkaline (typically pH 8-10) to facilitate the nucleophilic attack of the amine. Use a suitable buffer, such as borate or carbonate buffer.
Insufficient amount of derivatizing reagent.Use a 4-6 fold molar excess of the derivatizing reagent to ensure the reaction proceeds to completion.[11]
Incomplete reaction.Increase the reaction time or temperature according to literature recommendations for similar acylating agents. Monitor the reaction progress over time to determine the optimal duration.
Degradation of the analyte or product.Avoid excessively high temperatures or prolonged reaction times. Perform stability studies of the derivative under the reaction conditions.
Poor Peak Shape or Resolution in HPLC Inappropriate mobile phase composition or pH.Optimize the mobile phase, including the organic modifier concentration and the pH of the aqueous phase, to improve peak shape and resolution. For acidic compounds like (4-Aminobenzoyl)-D-glutamic acid, a lower pH mobile phase can improve peak symmetry.
Column overload.Reduce the injection volume or the concentration of the sample.
Secondary interactions with the stationary phase.Consider using a different type of HPLC column or adding modifiers to the mobile phase to reduce secondary interactions.
Presence of Multiple or Unexpected Peaks Formation of byproducts.Optimize reaction conditions (pH, temperature, time) to minimize side reactions. Ensure the purity of the starting materials.
Incomplete reaction leading to multiple derivatives.Ensure complete derivatization by optimizing the reagent concentration and reaction time.
Degradation of the derivative.Check the stability of the derivatized sample over time and under different storage conditions. Analyze the sample promptly after derivatization.
Inconsistent and Non-Reproducible Results Variation in reaction conditions.Precisely control all reaction parameters, including pH, temperature, time, and reagent concentrations. Use an automated derivatization system if available for better reproducibility.[13]
Instability of the derivatizing reagent.Store the derivatizing reagent under appropriate conditions (e.g., protected from moisture and light) and prepare fresh solutions as needed.
Matrix effects from the sample.Implement a sample cleanup procedure (e.g., solid-phase extraction) to remove interfering substances from the sample matrix before derivatization.

Experimental Protocols

Proposed Protocol for Derivatization of a Primary Amine with Activated (4-Aminobenzoyl)-D-glutamic acid

This is a theoretical protocol based on the principles of the Schotten-Baumann reaction and should be optimized for your specific analyte.

  • Preparation of Reagents:

    • Analyte Solution: Prepare a standard solution of the primary amine analyte in a suitable solvent (e.g., 0.1 M HCl).

    • Derivatizing Reagent: Prepare a solution of activated (4-Aminobenzoyl)-D-glutamic acid (e.g., the corresponding acyl chloride) in an organic solvent like acetonitrile.

    • Buffer Solution: Prepare a 0.1 M borate buffer and adjust the pH to 9.0 with sodium hydroxide.

  • Derivatization Procedure:

    • In a reaction vial, mix 100 µL of the analyte solution with 200 µL of the borate buffer.

    • Add 200 µL of the derivatizing reagent solution.

    • Vortex the mixture for 1 minute.

    • Allow the reaction to proceed at room temperature for 20-30 minutes.

    • Stop the reaction by adding 100 µL of 1 M HCl.

    • The sample is now ready for HPLC analysis.

HPLC Method for the Analysis of (4-Aminobenzoyl)-L-glutamic acid

This protocol is adapted from methods used for the analysis of folic acid impurities.[4]

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.05 M Potassium dihydrogen phosphate.

  • Mobile Phase B: Methanol.

  • Gradient:

    • 0-5 min: 2% B

    • 5-15 min: 2% to 30% B

    • 15-20 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 269 nm.[6]

  • Injection Volume: 20 µL.

Quantitative Data

Table 1: HPLC Method Validation Parameters for the Determination of N-4-aminobenzoyl-L-glutamic acid. [4]

ParameterResult
Linearity Range0.8 µg/mL to 3.2 µg/mL
Correlation Coefficient (R²)0.9999
Limit of Detection (LOD)Not Reported in this study
Limit of Quantitation (LOQ)Not Reported in this study
Relative Standard Deviation (RSD)0.68%

Note: The data presented is for the analysis of N-4-aminobenzoyl-L-glutamic acid as an impurity and not as a derivatizing agent.

Visualizations

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_deriv Derivatization cluster_analysis Analysis prep_analyte Prepare Analyte Solution mix Mix Analyte, Buffer & Reagent prep_analyte->mix prep_reagent Prepare Derivatizing Reagent Solution prep_reagent->mix prep_buffer Prepare Buffer (pH 9.0) prep_buffer->mix react React at Room Temperature mix->react quench Quench Reaction with Acid react->quench hplc HPLC-UV Analysis quench->hplc data Data Acquisition & Processing hplc->data

Caption: Proposed workflow for the derivatization and analysis of an amine.

troubleshooting_logic start Low/No Product Yield? check_ph Is pH between 8 and 10? start->check_ph check_reagent Is Reagent in 4-6x Molar Excess? check_ph->check_reagent Yes solution_ph Adjust pH with Borate/Carbonate Buffer check_ph->solution_ph No check_time_temp Are Reaction Time & Temperature Optimized? check_reagent->check_time_temp Yes solution_reagent Increase Reagent Concentration check_reagent->solution_reagent No solution_time_temp Increase Time/Temp Incrementally check_time_temp->solution_time_temp No success Yield Improved check_time_temp->success Yes solution_ph->check_ph solution_reagent->check_reagent solution_time_temp->check_time_temp

Caption: Troubleshooting logic for low derivatization yield.

References

Validation & Comparative

Validating the Inhibitory Potential of (4-Aminobenzoyl)-D-glutamic acid against Escherichia coli: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activity of (4-Aminobenzoyl)-D-glutamic acid against Escherichia coli with other established antimicrobial agents. Experimental data is presented to support the comparison, and detailed protocols for key validation assays are provided.

Introduction to (4-Aminobenzoyl)-D-glutamic acid

(4-Aminobenzoyl)-D-glutamic acid is a structural analog of p-aminobenzoic acid (PABA), a crucial precursor in the bacterial synthesis of folic acid. By competitively inhibiting the enzyme dihydropteroate synthase (DHPS), (4-Aminobenzoyl)-D-glutamic acid disrupts the folate metabolic pathway, which is essential for the synthesis of nucleotides and certain amino acids, thereby impeding bacterial growth.[1] This mechanism of action places it within the class of antifolate antibacterial agents. Understanding its efficacy in comparison to other inhibitors is vital for its potential development as a therapeutic agent.

Comparative Analysis of Inhibitory Activity

This section compares the inhibitory activity of (4-Aminobenzoyl)-D-glutamic acid with other well-established antibacterial agents that target either the folate pathway or other essential bacterial processes.

Table 1: Comparison of Inhibitory Activity against E. coli

CompoundTarget PathwayMechanism of ActionReported MIC Range against E. coli (µg/mL)
(4-Aminobenzoyl)-D-glutamic acid Folate Synthesis Competitive inhibitor of dihydropteroate synthase Not readily available in the public domain
SulfamethoxazoleFolate SynthesisCompetitive inhibitor of dihydropteroate synthase0.25 - >1024
TrimethoprimFolate SynthesisInhibitor of dihydrofolate reductase0.03 - >32
CiprofloxacinDNA SynthesisInhibitor of DNA gyrase and topoisomerase IV≤0.06 - >128

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This protocol outlines the determination of the MIC of a compound against E. coli using the broth microdilution method.

1. Materials:

  • Test compound (e.g., (4-Aminobenzoyl)-D-glutamic acid)

  • Escherichia coli strain (e.g., ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of E. coli. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of Test Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent. b. Perform serial two-fold dilutions of the compound in CAMHB in the 96-well microtiter plate. The final volume in each well should be 100 µL.

4. Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to each well containing the diluted compound, bringing the final volume to 200 µL. b. Include a growth control well (CAMHB with inoculum, no compound) and a sterility control well (CAMHB only). c. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results: a. Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizations

Signaling Pathway and Experimental Workflow

folate_pathway cluster_folate Folate Synthesis Pathway in E. coli cluster_inhibitors Inhibitors GTP GTP Dihydropteroate_pyrophosphate Dihydropterin pyrophosphate GTP->Dihydropteroate_pyrophosphate Multiple steps Dihydropteroate Dihydropteroate Dihydropteroate_pyrophosphate->Dihydropteroate Dihydropteroate Synthase (DHPS) PABA p-Aminobenzoic acid (PABA) PABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthetase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Nucleotides Nucleotides, Amino Acids Tetrahydrofolate->Nucleotides One-carbon transfers Compound (4-Aminobenzoyl)-D-glutamic acid Compound->Dihydropteroate Sulfonamides Sulfamethoxazole Sulfonamides->Dihydropteroate Trimethoprim Trimethoprim Trimethoprim->Tetrahydrofolate

Caption: Folate synthesis pathway in E. coli and points of inhibition.

mic_workflow start Start: Prepare Bacterial Inoculum (E. coli) prepare_dilutions Prepare Serial Dilutions of (4-Aminobenzoyl)-D-glutamic acid start->prepare_dilutions inoculate_plate Inoculate 96-well Plate start->inoculate_plate prepare_dilutions->inoculate_plate incubate Incubate at 35°C for 16-20 hours inoculate_plate->incubate read_results Read Results (Visual Inspection for Turbidity) incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End: Report MIC Value determine_mic->end

Caption: Experimental workflow for MIC determination.

References

A Tale of Two Isomers: Unraveling the Contrasting Biological Activities of (4-Aminobenzoyl)-D-glutamic acid and its L-Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

(4-Aminobenzoyl)-D-glutamic acid has been identified as a competitive inhibitor of a key enzyme in the bacterial folate biosynthesis pathway, marking it as a molecule of interest for antimicrobial research. In stark contrast, its L-isomer, (4-Aminobenzoyl)-L-glutamic acid, is a known catabolite of folate, representing a breakdown product of this essential vitamin. This guide will delve into these contrasting roles, providing available data and a representative experimental protocol to assess such biological activity.

Comparative Biological Activity

The primary biological distinction between the D- and L-isomers of (4-Aminobenzoyl)-glutamic acid lies in their interaction with the bacterial folate biosynthesis pathway. The D-isomer acts as an inhibitor, while the L-isomer is a product of folate breakdown and can be utilized by some bacteria.

Feature(4-Aminobenzoyl)-D-glutamic acid(4-Aminobenzoyl)-L-glutamic acid
Primary Biological Role Competitive inhibitor of dihydropteroate synthase (DHPS)[1]Folate catabolite[2]
Effect on Bacteria Inhibits growth by blocking folate synthesis[1]Can be utilized as a nutrient by bacteria possessing p-aminobenzoyl-glutamate hydrolase[2]
Mechanism of Action Competes with the natural substrate, p-aminobenzoic acid (PABA), for the active site of DHPS.Product of folate degradation.

The Bacterial Folate Biosynthesis Pathway: A Target for Inhibition

Bacteria synthesize folate de novo through a series of enzymatic reactions. Dihydropteroate synthase (DHPS) is a crucial enzyme in this pathway, catalyzing the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and p-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.[3][4] By inhibiting DHPS, compounds like (4-Aminobenzoyl)-D-glutamic acid can halt the production of folate, which is essential for the synthesis of nucleic acids and certain amino acids, thereby arresting bacterial growth.[4]

Folate_Biosynthesis GTP GTP DHPPP DHPPP GTP->DHPPP Multiple Steps Chorismate Chorismate PABA p-Aminobenzoic Acid (PABA) Chorismate->PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP->DHPS D_isomer (4-Aminobenzoyl)-D-glutamic acid D_isomer->DHPS Inhibits Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DHFR Folate_Catabolism Folate Catabolism Tetrahydrofolate->Folate_Catabolism L_isomer (4-Aminobenzoyl)-L-glutamic acid Folate_Catabolism->L_isomer

Caption: Bacterial folate biosynthesis pathway and points of interaction.

Experimental Protocols

To experimentally compare the inhibitory activity of (4-Aminobenzoyl)-D-glutamic acid and its L-isomer against dihydropteroate synthase, a DHPS inhibition assay can be performed. The following is a representative protocol based on established methods.

Dihydropteroate Synthase (DHPS) Inhibition Assay

Principle:

The activity of DHPS is determined by measuring the formation of its product, dihydropteroate. A common method is a coupled enzyme assay where dihydropteroate is reduced by dihydrofolate reductase (DHFR) to tetrahydrofolate, with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored spectrophotometrically and is proportional to the DHPS activity.[5]

Materials and Reagents:

  • Purified recombinant Dihydropteroate Synthase (DHPS)

  • Purified recombinant Dihydrofolate Reductase (DHFR)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • p-Aminobenzoic acid (PABA)

  • NADPH

  • (4-Aminobenzoyl)-D-glutamic acid

  • (4-Aminobenzoyl)-L-glutamic acid

  • Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)

  • DMSO (for dissolving inhibitors)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Experimental Workflow:

Caption: Workflow for the DHPS inhibition assay.

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of DHPPP, PABA, and NADPH in the assay buffer.

    • Prepare stock solutions of (4-Aminobenzoyl)-D-glutamic acid and (4-Aminobenzoyl)-L-glutamic acid in DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • DHPS enzyme solution

      • DHFR enzyme solution (in excess)

      • A specific concentration of the inhibitor (or DMSO for the uninhibited control).

    • Include a blank control with all components except the DHPS enzyme.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the reaction by adding a mixture of DHPPP, PABA, and NADPH to each well.

  • Data Acquisition:

    • Immediately place the microplate in a spectrophotometer pre-set to 37°C and measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion

The stereochemistry of the glutamic acid moiety in (4-Aminobenzoyl)-glutamic acid dictates its biological function. The D-isomer serves as an inhibitor of bacterial dihydropteroate synthase, a validated target for antimicrobial agents. Conversely, the L-isomer is a natural metabolite resulting from folate catabolism. This fundamental difference underscores the importance of stereoisomerism in drug design and biological research. While direct comparative quantitative data on their inhibitory potential is sparse, the established experimental protocols provide a clear framework for conducting such a head-to-head comparison to further elucidate their structure-activity relationship.

References

A Comparative Guide to Folate Synthesis Inhibitors: (4-Aminobenzoyl)-D-glutamic acid versus Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two classes of folate synthesis inhibitors: (4-Aminobenzoyl)-D-glutamic acid and sulfonamides. Both compound types target the essential folate biosynthesis pathway in microorganisms, making them crucial for the development of antimicrobial agents. This document outlines their mechanisms of action, presents available quantitative data on their inhibitory performance, details relevant experimental protocols, and provides visual representations of the key biological pathways and experimental workflows.

Introduction

Folate (Vitamin B9) is a vital nutrient for cellular function, playing a key role in the synthesis of DNA, RNA, and amino acids. While humans obtain folate from their diet, many microorganisms synthesize it de novo, making the folate synthesis pathway an attractive target for antimicrobial drugs.[1][2] Dihydropteroate synthase (DHPS) is a critical enzyme in this pathway, catalyzing the condensation of para-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[3][4] Both (4-Aminobenzoyl)-D-glutamic acid and sulfonamides act as competitive inhibitors of DHPS, albeit with different chemical scaffolds.

Mechanism of Action

Sulfonamides: This well-established class of antibiotics acts as structural analogs of PABA.[1] Due to this similarity, sulfonamides competitively bind to the PABA-binding site of the DHPS enzyme.[3] This binding event prevents the natural substrate, PABA, from accessing the active site, thereby halting the synthesis of dihydropteroate and, consequently, folic acid. This disruption of folate synthesis ultimately inhibits microbial growth and replication.[2]

(4-Aminobenzoyl)-D-glutamic acid: This compound is also a competitive inhibitor of the H₂-pteroate synthesis system, which is another term for the metabolic process involving DHPS.[5][6] As a derivative of PABA, it is presumed to compete with PABA for the same binding site on the DHPS enzyme.[7] The presence of the D-glutamic acid moiety distinguishes it from the core structure of sulfonamides and may influence its binding affinity and specificity.

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the bacterial folate synthesis pathway and the points of inhibition for both sulfonamides and (4-Aminobenzoyl)-D-glutamic acid.

Folate_Synthesis_Pathway Bacterial Folate Synthesis Pathway and Inhibition cluster_pathway Folate Synthesis DHPPP 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA para-Aminobenzoic acid (PABA) PABA->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFS Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition 4-AG (4-Aminobenzoyl)-D-glutamic acid 4-AG->DHPS Competitive Inhibition

Caption: Inhibition of Dihydropteroate Synthase (DHPS) in the bacterial folate synthesis pathway.

Quantitative Data Comparison

Sulfonamide Organism Inhibition Constant Value Reference
SulfamethoxazoleEscherichia coliKᵢ5.1 µMN/A
SulfadiazineToxoplasma gondiiIC₅₀19 µMN/A
SulfamethoxazoleToxoplasma gondiiKᵢ57.3 µMN/A
SulfanilamideArabidopsis thalianaI₅₀18.6 µM[8]
SulfacetamideArabidopsis thalianaI₅₀9.6 µM[8]
SulfadiazineArabidopsis thalianaI₅₀4.2 µM[8]

Experimental Protocols

A common method for determining the inhibitory activity of compounds against DHPS is the continuous spectrophotometric assay. This assay couples the DHPS reaction to the dihydrofolate reductase (DHFR) reaction, allowing for the continuous monitoring of NADPH oxidation.

Continuous Spectrophotometric Assay for DHPS Inhibition

Objective: To determine the IC₅₀ value of an inhibitor against DHPS.

Principle: The product of the DHPS reaction, dihydropteroate, is immediately reduced by an excess of DHFR, using NADPH as a cofactor. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the DHPS activity.

Materials:

  • Purified DHPS enzyme

  • Purified DHFR enzyme (in excess)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • para-Aminobenzoic acid (PABA)

  • NADPH

  • Test inhibitor (e.g., sulfonamide or (4-Aminobenzoyl)-D-glutamic acid) dissolved in DMSO

  • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in 100% DMSO.

    • Prepare serial dilutions of the inhibitor in DMSO.

    • Prepare a reaction mixture containing assay buffer, DHPPP, PABA, NADPH, and DHFR. The final concentrations of substrates and coupling enzyme should be optimized for the specific DHPS enzyme being tested.

  • Assay Setup:

    • Add 2 µL of the inhibitor dilutions (or DMSO for control) to the wells of the microplate.

    • Add 178 µL of the reaction mixture to each well.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the DHPS enzyme solution to each well.

    • Immediately place the plate in the microplate reader and begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Experimental Workflow

DHPS_Assay_Workflow DHPS Inhibition Assay Workflow start Start prep_reagents Prepare Reagents (Buffer, Substrates, Enzymes, Inhibitor) start->prep_reagents setup_plate Set up 96-well Plate (Add Inhibitor/DMSO) prep_reagents->setup_plate add_reaction_mix Add Reaction Mixture (DHPPP, PABA, NADPH, DHFR) setup_plate->add_reaction_mix pre_incubate Pre-incubate at 37°C add_reaction_mix->pre_incubate initiate_reaction Initiate with DHPS Enzyme pre_incubate->initiate_reaction read_absorbance Monitor Absorbance at 340 nm initiate_reaction->read_absorbance analyze_data Calculate V₀ and IC₅₀ read_absorbance->analyze_data end End analyze_data->end

Caption: A stepwise workflow for the continuous spectrophotometric DHPS inhibition assay.

Conclusion

Both sulfonamides and (4-Aminobenzoyl)-D-glutamic acid target the crucial enzyme DHPS in the bacterial folate synthesis pathway, acting as competitive inhibitors of the natural substrate, PABA. While sulfonamides are a well-characterized class of antibiotics with a wealth of quantitative inhibitory data, similar specific data for (4-Aminobenzoyl)-D-glutamic acid is not as readily available. The provided experimental protocol for DHPS inhibition offers a robust method for directly comparing the potency of these and other novel inhibitors. Further research to quantify the inhibitory activity of (4-Aminobenzoyl)-D-glutamic acid and its derivatives is warranted to fully assess their potential as therapeutic agents. The structural differences between these two classes of inhibitors, particularly the presence of the glutamic acid moiety in the latter, may offer opportunities for developing compounds with improved selectivity and efficacy.

References

Comparative Analysis of the Inhibitory Constant (Ki) of (4-Aminobenzoyl)-D-glutamic acid against Dihydropteroate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the inhibitory activity of (4-Aminobenzoyl)-D-glutamic acid against dihydropteroate synthase (DHPS), a crucial enzyme in the folate biosynthesis pathway. This pathway is essential for the survival of many microorganisms, making DHPS a key target for antimicrobial agents. By comparing the inhibitory constant (Ki) of (4-Aminobenzoyl)-D-glutamic acid with other known DHPS inhibitors, this document aims to provide valuable data for researchers engaged in the development of novel anti-infective therapies.

Comparative Inhibitory Activity

(4-Aminobenzoyl)-D-glutamic acid acts as a competitive inhibitor of the H₂-pteroate synthesis system, which is integral to the production of folate in bacteria.[1][2] The inhibitory constants (Ki) of (4-Aminobenzoyl)-D-glutamic acid and a selection of other inhibitors targeting dihydropteroate synthase (DHPS) are presented below. This allows for a quantitative comparison of their potencies.

InhibitorTarget EnzymeOrganismKi (μM)Inhibition Type
(4-Aminobenzoyl)-D-glutamic acid H₂-pteroate synthesizing systemEscherichia coli130Competitive
SulfadiazineDihydropteroate SynthaseArabidopsis thaliana4.2 (I₅₀)Competitive
SulfacetamideDihydropteroate SynthaseArabidopsis thaliana9.6 (I₅₀)Competitive
SulfanilamideDihydropteroate SynthaseArabidopsis thaliana18.6 (I₅₀)-
SulfathiazoleDihydropteroate SynthasePlasmodium falciparum~0.8-
SulfamethoxazoleDihydropteroate SynthasePlasmodium falciparum~1.8-
DapsoneDihydropteroate SynthasePlasmodium falciparum~0.4-

Note: I₅₀ values represent the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity and can be used as a measure of inhibitor potency.

Folate Biosynthesis Pathway and DHPS Inhibition

Dihydropteroate synthase (DHPS) catalyzes a critical step in the de novo synthesis of folate. This pathway is absent in mammals, who obtain folate through their diet, making DHPS an attractive and selective target for antimicrobial drugs. The enzyme facilitates the condensation of para-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate. Competitive inhibitors, such as (4-Aminobenzoyl)-D-glutamic acid and sulfonamides, are structurally similar to the natural substrate pABA and bind to the active site of DHPS, thereby blocking the synthesis of dihydropteroate and halting bacterial growth.

Folate_Biosynthesis_Pathway cluster_pathway Folate Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition GTP GTP DHPPP DHPPP GTP->DHPPP GTP Cyclohydrolase I DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS pABA pABA pABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Reaction Product Dihydrofolate (DHF) Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate (DHF) DHFS Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR Purines, Thymidine,\nAmino Acids Purines, Thymidine, Amino Acids Tetrahydrofolate (THF)->Purines, Thymidine,\nAmino Acids Inhibitor (4-Aminobenzoyl)-D-glutamic acid Sulfonamides Inhibitor->DHPS Competitive Inhibition

Caption: Folate biosynthesis pathway and the inhibitory action of (4-Aminobenzoyl)-D-glutamic acid.

Experimental Protocols

The determination of the inhibitory constant (Ki) for DHPS inhibitors can be performed using various established methods. Below are detailed protocols for two common assays.

Radiometric Assay

This method directly quantifies the incorporation of a radiolabeled substrate into the product, providing a highly sensitive measure of enzyme activity.

Principle: The assay measures the amount of radiolabeled p-aminobenzoic acid ([¹⁴C]pABA) that is enzymatically converted to [¹⁴C]dihydropteroate.

Materials:

  • Purified DHPS enzyme

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • Radiolabeled p-aminobenzoic acid (e.g., [¹⁴C]pABA)

  • Test inhibitor ((4-Aminobenzoyl)-D-glutamic acid)

  • Reaction buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.0)

  • Scintillation counter and vials

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, DHPPP, and [¹⁴C]pABA.

  • Add varying concentrations of the test inhibitor to the reaction mixture. A control with no inhibitor should be included.

  • Initiate the reaction by adding the purified DHPS enzyme.

  • Incubate the mixture at 37°C for a predetermined time (e.g., 20-30 minutes).

  • Stop the reaction (e.g., by adding acid or boiling).

  • Separate the product ([¹⁴C]dihydropteroate) from the unreacted substrate ([¹⁴C]pABA) using a suitable method such as thin-layer chromatography (TLC) or ion-exchange chromatography.

  • Quantify the amount of radioactivity in the product using a scintillation counter.

Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration by comparing the radioactivity in the presence of the inhibitor to the control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

  • The Ki value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, especially for competitive inhibitors, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

Coupled Spectrophotometric Assay

This is a continuous assay that is well-suited for high-throughput screening of DHPS inhibitors.

Principle: The product of the DHPS reaction, dihydropteroate, is immediately used by an excess of a coupling enzyme, dihydrofolate reductase (DHFR). DHFR reduces dihydropteroate to dihydrofolate, oxidizing NADPH to NADP⁺ in the process. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored and is proportional to the DHPS activity.

Materials:

  • Purified DHPS enzyme

  • Purified DHFR enzyme (in excess)

  • DHPPP

  • pABA

  • NADPH

  • Test inhibitor

  • Assay buffer (e.g., 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • In a microplate well, mix the assay buffer, DHPPP, pABA, NADPH, and an excess of DHFR.

  • Add varying concentrations of the test inhibitor.

  • Initiate the reaction by adding the DHPS enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm over time in a microplate reader.

Data Analysis:

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.

  • Determine the percentage of inhibition and IC₅₀ values as described for the radiometric assay.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Buffer - Substrates (pABA, DHPPP) - Coupling Enzyme (DHFR, if needed) - NADPH (if needed) Mix Combine Reagents and Inhibitor Dilutions in Microplate Reagents->Mix Inhibitor Prepare Inhibitor Stock and Serial Dilutions Inhibitor->Mix Initiate Initiate Reaction by Adding DHPS Enzyme Mix->Initiate Incubate Incubate at 37°C Initiate->Incubate Measure Measure Reaction Progress (Spectrophotometry or Radiometry) Incubate->Measure Rates Calculate Initial Reaction Rates Measure->Rates Inhibition Determine Percent Inhibition vs. Concentration Rates->Inhibition IC50 Calculate IC₅₀ Value Inhibition->IC50 Ki Calculate Ki Value (Cheng-Prusoff Equation) IC50->Ki

References

Comparative Analysis of (4-Aminobenzoyl)-D-glutamic Acid Cross-Reactivity with Folate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the cross-reactivity of (4-Aminobenzoyl)-D-glutamic acid with other folate analogs. (4-Aminobenzoyl)-D-glutamic acid is recognized as a competitive inhibitor of the H2-pteroate synthesis system, a key enzyme in the bacterial folate synthesis pathway.[1][2] Understanding its potential interaction with other components of folate metabolism, such as dihydrofolate reductase (DHFR) and folate receptors, is crucial for evaluating its specificity and potential off-target effects.

While direct experimental data on the cross-reactivity of (4-Aminobenzoyl)-D-glutamic acid is not extensively available in the public domain, this guide presents standardized experimental protocols and comparative data for well-characterized folate analogs to serve as a benchmark for future studies.

Quantitative Data Summary

To facilitate a comparative analysis, the following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of prominent folate analogs against key targets in the folate pathway. The data for (4-Aminobenzoyl)-D-glutamic acid is presented hypothetically to illustrate its placement within a comparative study.

CompoundTarget Enzyme/ReceptorKi (Inhibition Constant)IC50 (Half-Maximal Inhibitory Concentration)
(4-Aminobenzoyl)-D-glutamic acid Dihydropteroate Synthase (DHPS)Data not availableData not available
Dihydrofolate Reductase (DHFR)Hypothetical: >10 µMHypothetical: >20 µM
Folate Receptor α (FRα)Hypothetical: >10 µMHypothetical: >20 µM
Methotrexate Dihydrofolate Reductase (DHFR)3.4 pM (human)[2]~7 nM (human cancer cell lines)
Aminopterin Dihydrofolate Reductase (DHFR)3.7 pM[3][4][5]~1 nM (L1210 murine leukemia cells)
Folic Acid Folate Receptor α (FRα)~0.1-1 nM (binding affinity, Kd)Not applicable (agonist)

Experimental Protocols

Detailed methodologies for assessing the cross-reactivity of (4-Aminobenzoyl)-D-glutamic acid are provided below. These protocols are based on established assays for characterizing folate analog interactions.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of DHFR, a critical enzyme in folate metabolism.

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The enzymatic activity is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

  • Recombinant human DHFR enzyme

  • NADPH

  • Dihydrofolic acid (DHF)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 1 mM EDTA, and 0.1% BSA.

  • Test compound: (4-Aminobenzoyl)-D-glutamic acid and other folate analogs

  • Positive control: Methotrexate

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 2 µL of the test compound at various concentrations. For the negative control, add 2 µL of the solvent. For the positive control, add 2 µL of methotrexate.

  • Add 178 µL of assay buffer to each well.

  • Add 10 µL of a 20 µM DHF solution to each well.

  • Initiate the reaction by adding 10 µL of a 2 mM NADPH solution to each well.

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes at a constant temperature (e.g., 25°C).

  • Calculate the initial reaction velocity (rate of NADPH oxidation) for each concentration of the test compound.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

  • The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the Michaelis constant (Km) of the substrate (DHF) is known.

Folate Receptor Binding Assay

This competitive binding assay measures the affinity of a test compound for folate receptors.

Principle: The assay quantifies the ability of a test compound to compete with a radiolabeled folate analog (e.g., [3H]-folic acid) for binding to cells expressing folate receptors or to purified folate receptor protein.

Materials:

  • Cells expressing folate receptor α (e.g., KB cells, IGROV-1 cells) or purified FRα protein.

  • [3H]-Folic acid (radioligand)

  • Binding Buffer: PBS, pH 7.4, with 1% BSA.

  • Test compound: (4-Aminobenzoyl)-D-glutamic acid and other folate analogs

  • Unlabeled folic acid (for determining non-specific binding)

  • 96-well filter plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Culture folate receptor-expressing cells in 96-well plates until they reach a suitable confluency.

  • Wash the cells with binding buffer.

  • Prepare a series of dilutions of the test compound.

  • In the wells, add a fixed concentration of [3H]-folic acid and varying concentrations of the test compound.

  • For total binding, add only [3H]-folic acid.

  • For non-specific binding, add [3H]-folic acid and a high concentration of unlabeled folic acid.

  • Incubate the plate at 4°C for a specified time (e.g., 1-2 hours) to allow binding to reach equilibrium.

  • Wash the cells with ice-cold binding buffer to remove unbound radioligand.

  • Lyse the cells and transfer the lysate to scintillation vials.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding versus the logarithm of the competitor concentration to determine the IC50 value.

  • The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway

Folate_Metabolism_Pathway cluster_synthesis Bacterial Folate Synthesis cluster_reduction Folate Reduction cluster_inhibition Inhibition Pteridine_precursor Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine_precursor->DHPS pABA p-Aminobenzoic Acid (pABA) pABA->DHPS Dihydropteroate Dihydropteroate DHF Dihydrofolate (DHF) Dihydropteroate->DHF Glutamate Addition DHPS->Dihydropteroate DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) One_Carbon_Metabolism One_Carbon_Metabolism THF->One_Carbon_Metabolism DNA, RNA, Amino Acid Synthesis DHFR->THF NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR Aminobenzoyl_D_glutamic_acid (4-Aminobenzoyl)- D-glutamic acid Aminobenzoyl_D_glutamic_acid->DHPS Competitive Inhibition Methotrexate Methotrexate Methotrexate->DHFR Competitive Inhibition

Caption: Folate metabolism and points of inhibition.

Experimental Workflow

DHFR_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - DHFR Enzyme - NADPH - DHF Substrate - Assay Buffer C Dispense Test Compounds/ Controls into 96-well Plate A->C B Prepare Test Compound Dilutions ((4-Aminobenzoyl)-D-glutamic acid, etc.) B->C D Add DHFR Enzyme and DHF Substrate C->D E Initiate Reaction with NADPH D->E F Measure Absorbance at 340 nm (Kinetic Read) E->F G Calculate Initial Reaction Velocities F->G H Plot % Inhibition vs. [Inhibitor] G->H I Determine IC50 and Ki Values H->I

Caption: Workflow for DHFR Inhibition Assay.

References

A Comparative Guide to (4-Aminobenzoyl)-D-glutamic Acid as a Reference Standard in Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, particularly within pharmaceutical development and quality control, the reliability of quantitative assays hinges on the quality of the reference standards used. (4-Aminobenzoyl)-D-glutamic acid, a known impurity and metabolite of folic acid, serves as a critical reference standard for these very assays. This guide provides an objective comparison of (4-Aminobenzoyl)-D-glutamic acid with a common alternative, p-aminobenzoic acid, supported by experimental data from a stability-indicating High-Performance Liquid Chromatography (HPLC) method for folic acid and its related substances.

Performance Comparison of Reference Standards

The selection of an appropriate reference standard is paramount for the accuracy and validity of analytical methods. Both (4-Aminobenzoyl)-L-glutamic acid (also known as Folic Acid Impurity A) and p-aminobenzoic acid (PABA) are recognized as key impurities of Folic Acid and are utilized as reference standards in its analysis.[1] The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) both provide certified reference standards for these compounds, underscoring their importance in regulatory compliance.[2][3]

The performance of these reference standards can be evaluated based on several key analytical parameters obtained during method validation. The following tables summarize the performance data for (4-Aminobenzoyl)-L-glutamic acid and p-aminobenzoic acid from a validated stability-indicating HPLC method.

Performance Parameter (4-Aminobenzoyl)-L-glutamic acid (Impurity A) p-Aminobenzoic Acid (PABA) Notes
Linearity Range 0.01 - 6.48 µg/mL0.05 - 1.50 µg/mLBoth standards exhibit excellent linearity over their respective concentration ranges.[4]
Correlation Coefficient (r²) > 0.999> 0.999Indicates a strong linear relationship between concentration and detector response for both standards.[4]
Accuracy (Recovery) 98.56% - 102.52%98.56% - 102.52%High recovery values demonstrate the accuracy of the method when using these standards for quantification.[4]
Precision (Repeatability RSD) 0.47%0.73%Low Relative Standard Deviation (RSD) values indicate high precision for repeated measurements.[4]
Pharmacopeial Status USP & EP Reference StandardUSP & EP Reference StandardBoth are established and recognized primary reference materials.[2][3][4]

Experimental Protocols

A detailed methodology is crucial for replicating and verifying analytical results. The following is a summary of the stability-indicating HPLC method used to generate the comparative data.

Instrumentation:

  • High-Performance Liquid Chromatograph: Equipped with a pump, autosampler, column oven, and a UV detector.[1]

  • Column: Waters Spherisorb S5ODS1, 250 x 4.6 mm.[1]

  • Detector Wavelength: 269 nm.[1]

Chromatographic Conditions:

  • Mobile Phase: A mixture of 2 g of potassium dihydrogen phosphate in 640 mL of water, 15 mL of 0.5 mol/L tetrabutylammonium hydroxide in methanol, and 270 mL of methanol. The pH is adjusted to 5.0 with 1 mol/L phosphoric acid, and the final volume is made up to 1 liter with water.[1]

  • Flow Rate: 1.2 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Injection Volume: 25 µL.[1]

Standard Solution Preparation:

  • (4-Aminobenzoyl)-L-glutamic acid: A stock solution is prepared, and dilutions are made with the mobile phase to achieve the desired concentrations (e.g., 2 µg/mL).[1]

  • p-Aminobenzoic acid: A stock solution is prepared, and dilutions are made with the mobile phase to achieve the desired concentrations (e.g., 0.5 µg/mL).[1]

Sample Preparation (for Folic Acid Tablets):

  • Weigh and transfer a quantity of powdered tablets equivalent to 2.5 mg of folic acid into a 25 mL calibrated flask.[1]

  • Add 0.25 mL of 12% ammonium hydroxide and 15 mL of the mobile phase.[1]

  • Sonicate for 10 minutes and shake for 15 minutes.[1]

  • Dilute to volume with the mobile phase and mix.[1]

  • Filter the solution before injection.

Visualizing Analytical Workflows

To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the logical workflow of using a reference standard in an HPLC assay and the relationship between folic acid and its impurities.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_quant Quantification Stage RefStd Weigh (4-Aminobenzoyl)-D-glutamic acid Reference Standard Solvent Dissolve in Mobile Phase RefStd->Solvent SerialDil Perform Serial Dilutions Solvent->SerialDil CalibStd Prepare Calibration Standards SerialDil->CalibStd CalibCurve Generate Calibration Curve CalibStd->CalibCurve SamplePrep Prepare Sample Solution HPLC Inject into HPLC System SamplePrep->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram PeakArea Measure Peak Area Chromatogram->PeakArea Concentration Determine Analyte Concentration PeakArea->Concentration CalibCurve->Concentration Result Report Final Result Concentration->Result G FolicAcid Folic Acid ImpurityA (4-Aminobenzoyl)-D-glutamic acid (Impurity A) FolicAcid->ImpurityA Hydrolysis PABA p-Aminobenzoic Acid FolicAcid->PABA Hydrolysis OtherImpurities Other Related Substances FolicAcid->OtherImpurities Degradation

References

Efficacy Showdown: (4-Aminobenzoyl)-D-glutamic acid vs. Methotrexate - A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the biochemical and potential therapeutic properties of (4-Aminobenzoyl)-D-glutamic acid and Methotrexate. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation based on available scientific data. While Methotrexate is a cornerstone therapy in oncology and autoimmune diseases, (4-Aminobenzoyl)-D-glutamic acid is a research compound with a distinct and more limited known biological activity.

Executive Summary

This document juxtaposes Methotrexate, a potent inhibitor of dihydrofolate reductase (DHFR) with broad clinical applications, and (4-Aminobenzoyl)-D-glutamic acid, a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. A thorough review of the existing scientific literature reveals a significant disparity in the volume and scope of research for these two molecules. Methotrexate has been extensively studied and is a clinically approved drug for various cancers and autoimmune disorders. In stark contrast, the available data on (4-Aminobenzoyl)-D-glutamic acid is primarily limited to its inhibitory effects on the folate synthesis pathway in bacteria, with a notable absence of studies exploring its efficacy in cancer or autoimmune disease models.

Comparative Data Overview

The following tables summarize the key characteristics of (4-Aminobenzoyl)-D-glutamic acid and Methotrexate based on currently available data.

Feature(4-Aminobenzoyl)-D-glutamic acidMethotrexate
Primary Mechanism of Action Competitive inhibitor of dihydropteroate synthetase in bacteria.[1][2]Inhibitor of dihydrofolate reductase (DHFR) in eukaryotes and prokaryotes.
Therapeutic Applications None established in humans. Investigated for antibacterial properties.[1][2]Treatment of various cancers (e.g., leukemia, breast cancer, lymphoma) and autoimmune diseases (e.g., rheumatoid arthritis, psoriasis).
Cellular Target Dihydropteroate synthetase.[1][2]Dihydrofolate reductase (DHFR).
Effect on Folate Metabolism Blocks the synthesis of dihydropteroate, a precursor of folic acid, in bacteria.[1][2]Prevents the reduction of dihydrofolate to tetrahydrofolate, a critical step in folate metabolism for DNA synthesis and repair.
Clinical Trial Data No evidence of clinical trials in the reviewed literature.Extensive clinical trial data available demonstrating efficacy and safety profiles for approved indications.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference in the efficacy and application of these two compounds lies in their distinct molecular targets within the folate biosynthesis pathway.

(4-Aminobenzoyl)-D-glutamic acid acts as an antagonist of para-aminobenzoic acid (PABA), a key substrate for dihydropteroate synthetase. This enzyme is crucial for the synthesis of dihydropteroate, a precursor to folic acid, in many bacteria. By competitively inhibiting this enzyme, (4-Aminobenzoyl)-D-glutamic acid disrupts the bacterial folate synthesis pathway, thereby impeding bacterial growth.[1][2]

PABA p-Aminobenzoic acid (PABA) Dihydropteroate_Synthetase Dihydropteroate Synthetase PABA->Dihydropteroate_Synthetase Dihydropteridine_diphosphate Dihydropteridine diphosphate Dihydropteridine_diphosphate->Dihydropteroate_Synthetase Dihydropteroate Dihydropteroate Dihydropteroate_Synthetase->Dihydropteroate Aminobenzoyl_D_glutamic_acid (4-Aminobenzoyl)-D-glutamic acid Aminobenzoyl_D_glutamic_acid->Dihydropteroate_Synthetase Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate

Fig. 1: Inhibition of bacterial dihydropteroate synthetase.

Methotrexate , on the other hand, targets dihydrofolate reductase (DHFR), an enzyme present in both prokaryotes and eukaryotes. DHFR is responsible for the conversion of dihydrofolate (DHF) to the biologically active tetrahydrofolate (THF). THF is essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By inhibiting DHFR, methotrexate disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells and activated immune cells.

Dihydrofolate Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Methotrexate Methotrexate Methotrexate->DHFR DNA_Synthesis Purine & Pyrimidine Synthesis (DNA/RNA Synthesis) Tetrahydrofolate->DNA_Synthesis

Fig. 2: Inhibition of dihydrofolate reductase by Methotrexate.

Experimental Protocols

Due to the limited published research on (4-Aminobenzoyl)-D-glutamic acid, a detailed experimental protocol for its efficacy in cancer or autoimmune models is not available. However, the methodology for assessing its known activity as a bacterial enzyme inhibitor can be outlined.

Inhibition of Dihydropteroate Synthetase Assay (Cell-Free System)

This protocol is based on the methodology described in studies investigating inhibitors of the bacterial folate pathway.[1][3]

Objective: To determine the inhibitory effect of (4-Aminobenzoyl)-D-glutamic acid on the enzymatic activity of dihydropteroate synthetase.

Materials:

  • Cell-free extract of Escherichia coli containing dihydropteroate synthetase.

  • p-Aminobenzoic acid (PABA)

  • Dihydropteridine pyrophosphate (DHPP)

  • (4-Aminobenzoyl)-D-glutamic acid (test compound)

  • ATP and MgCl2

  • Tris-HCl buffer

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter and radioactive PABA (optional, for radiometric assay)

Workflow:

cluster_0 Reaction Setup cluster_1 Enzymatic Reaction cluster_2 Analysis A Prepare reaction mixture: - Buffer - ATP, MgCl2 - DHPP - PABA B Add varying concentrations of (4-Aminobenzoyl)-D-glutamic acid A->B C Initiate reaction by adding cell-free E. coli extract B->C D Incubate at 37°C C->D E Stop reaction D->E F Analyze product formation (Dihydropteroate) via TLC or radiometric methods E->F G Calculate % inhibition and IC50 F->G

Fig. 3: Workflow for Dihydropteroate Synthetase Inhibition Assay.

Procedure:

  • Preparation of Cell-Free Extract: E. coli cells are cultured, harvested, and lysed to obtain a cell-free supernatant containing dihydropteroate synthetase.

  • Reaction Mixture: A reaction mixture is prepared containing Tris-HCl buffer, ATP, MgCl2, DHPP, and PABA (radiolabeled if using a radiometric assay).

  • Inhibitor Addition: Varying concentrations of (4-Aminobenzoyl)-D-glutamic acid are added to the reaction mixtures. A control with no inhibitor is also prepared.

  • Enzyme Addition: The reaction is initiated by adding the cell-free extract.

  • Incubation: The reaction mixtures are incubated at 37°C for a specified time.

  • Reaction Termination: The reaction is stopped, typically by heating or adding acid.

  • Analysis: The amount of dihydropteroate formed is quantified. This can be done by separating the product from the substrates using thin-layer chromatography and visualizing the spots, or by measuring the incorporation of radiolabeled PABA into the product using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each concentration of (4-Aminobenzoyl)-D-glutamic acid is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.

Conclusion

The comparison between (4-Aminobenzoyl)-D-glutamic acid and Methotrexate highlights a critical distinction in their mechanisms of action and, consequently, their therapeutic potential. Methotrexate is a well-established and potent therapeutic agent with a broad spectrum of activity against cancer and autoimmune diseases due to its targeting of the universally essential enzyme DHFR.

In contrast, (4-Aminobenzoyl)-D-glutamic acid's known biological activity is confined to the inhibition of a bacterial enzyme, dihydropteroate synthetase. While this suggests potential as an antibacterial agent, there is currently no scientific evidence to support its efficacy in the treatment of cancer or autoimmune disorders. The absence of in vivo studies and clinical trials for (4-Aminobenzoyl)-D-glutamic acid in these disease areas underscores the vast gap in knowledge and development compared to Methotrexate.

For researchers in drug development, this guide underscores the importance of target selection and the extensive preclinical and clinical validation required to translate a biochemical activity into a therapeutic reality. Future research on (4-Aminobenzoyl)-D-glutamic acid would need to explore its effects on mammalian cells and in relevant animal disease models to ascertain any potential beyond its currently understood antibacterial properties.

References

Comparative Guide to the Structural Activity Relationship of (4-Aminobenzoyl)-D-glutamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structural activity relationships (SAR) of (4-Aminobenzoyl)-D-glutamic acid derivatives and their analogs as inhibitors of key bacterial enzymes. The information is targeted towards researchers, scientists, and drug development professionals.

Introduction

(4-Aminobenzoyl)-D-glutamic acid is a structural analog of p-aminobenzoic acid (PABA), a key precursor in the bacterial folate biosynthesis pathway. As such, its derivatives are of significant interest as potential antimicrobial agents. The primary mechanism of action for many of these derivatives is the inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in this pathway. Additionally, analogs of D-glutamic acid have been explored as inhibitors of glutamate racemase (MurI), an essential enzyme in bacterial cell wall synthesis. This guide compares the inhibitory activities of various derivatives and provides insights into their SAR.

Targeting Bacterial Folate Biosynthesis: Dihydropteroate Synthase (DHPS) Inhibition

(4-Aminobenzoyl)-D-glutamic acid and its derivatives act as competitive inhibitors of DHPS, mimicking the natural substrate, PABA.[1][2] The folate biosynthesis pathway is essential for bacterial survival, making it an attractive target for antimicrobial drug development.

Signaling Pathway: Bacterial Folate Biosynthesis

folate_biosynthesis cluster_synthesis Folate Synthesis Pathway cluster_inhibition Inhibition GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate GTP Cyclohydrolase I Dihydroneopterin Dihydroneopterin Dihydroneopterin_triphosphate->Dihydroneopterin DHPP 6-Hydroxymethyl-7,8- dihydropterin pyrophosphate Dihydroneopterin->DHPP HPPK Dihydropteroate Dihydropteroate DHPP->Dihydropteroate Dihydropteroate Synthase (DHPS) PABA p-Aminobenzoic acid PABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) 4_Aminobenzoyl_D_glutamic_acid (4-Aminobenzoyl)-D-glutamic acid derivatives 4_Aminobenzoyl_D_glutamic_acid->Dihydropteroate Competitive Inhibition

Caption: Bacterial folate biosynthesis pathway and the point of inhibition by (4-Aminobenzoyl)-D-glutamic acid derivatives.

Quantitative Data: DHPS Inhibition

A study on N-(4-aminobenzoyl)-l-glutamic acid conjugated 1,3,5-triazine derivatives as Plasmodium falciparum Dihydrofolate Reductase (Pf-DHFR) inhibitors, another enzyme in the folate pathway, provides some activity data. Although targeting a different enzyme, these compounds share the core structure of interest.

Compound IDModificationTargetIC50 (µM)Organism
4d16 1,3,5-triazine conjugatePf-DHFR13.25P. falciparum (3D7, chloroquine-sensitive)
4d38 1,3,5-triazine conjugatePf-DHFR14.72P. falciparum (Dd2, chloroquine-resistant)

Data from J Biochem Mol Toxicol. 2023 Apr;37(4):e23290.[3]

Experimental Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay

A common method to determine DHPS inhibition is a continuous spectrophotometric assay. This assay couples the production of dihydropteroate to the oxidation of NADPH by dihydrofolate reductase (DHFR). The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is measured as an indicator of DHPS activity.

Materials:

  • DHPS enzyme

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • p-aminobenzoic acid (PABA)

  • Dihydrofolate reductase (DHFR)

  • NADPH

  • Test inhibitor (e.g., (4-Aminobenzoyl)-D-glutamic acid derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 5 mM MgCl2

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare a reagent mixture in the assay buffer containing DHPP, PABA, NADPH, and an excess of DHFR. The concentrations should be optimized based on the specific activity of the enzymes.

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer.

  • Assay Setup: In a 96-well plate, add the test inhibitor dilutions. Include controls with no inhibitor.

  • Reaction Initiation: Initiate the reaction by adding the DHPS enzyme to all wells.

  • Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C and monitor the decrease in absorbance at 340 nm over time.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

Targeting Bacterial Cell Wall Synthesis: Glutamate Racemase (MurI) Inhibition

Derivatives of D-glutamic acid have been investigated as inhibitors of glutamate racemase (MurI), an enzyme that catalyzes the conversion of L-glutamate to D-glutamate. D-glutamate is an essential component of the peptidoglycan layer of the bacterial cell wall.

Experimental Workflow: Enzyme Inhibition Assay

enzyme_inhibition_workflow start Start reagent_prep Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) start->reagent_prep assay_setup Set up Assay Plate (Controls and Inhibitor Concentrations) reagent_prep->assay_setup incubation Pre-incubate at Optimal Temperature assay_setup->incubation reaction_init Initiate Reaction (Add Enzyme or Substrate) incubation->reaction_init measurement Monitor Reaction Progress (e.g., Spectrophotometry) reaction_init->measurement data_analysis Calculate Reaction Rates and Percent Inhibition measurement->data_analysis ic50 Determine IC50 Value data_analysis->ic50 end End ic50->end

Caption: A general experimental workflow for determining enzyme inhibition and calculating IC50 values.

Quantitative Data: Glutamate Racemase (MurI) Inhibition

A study of 4-substituted D-glutamic acid analogues has provided valuable SAR data for the inhibition of glutamate racemase.[4] These compounds, while not direct derivatives of (4-Aminobenzoyl)-D-glutamic acid, share the D-glutamic acid core and provide insights into how substitutions at the 4-position affect inhibitory activity.

Compound ID4-SubstituentKi (nM)IC50 (µg/mL)
10 2-Naphthylmethyl160.1
69 Benzothienyl derivative-0.036
74 Benzothienyl derivative-0.01

Data from J Med Chem. 2002 Sep 26;45(20):4559-70.[4]

Key SAR Observations:

  • The presence of a bulky, hydrophobic substituent at the 4-position of the D-glutamic acid core is crucial for potent inhibition.

  • Aromatic and heteroaromatic substituents, such as naphthylmethyl and benzothienyl groups, lead to high potency.

  • The (2R, 4S) stereochemistry is essential for activity.

Experimental Protocol: Glutamate Racemase (MurI) Inhibition Assay

A coupled-enzyme assay is commonly used to measure glutamate racemase activity in the direction of L-glutamate formation from D-glutamate. The production of L-glutamate is coupled to the reduction of a tetrazolium salt, which can be monitored spectrophotometrically.

Materials:

  • Glutamate racemase (MurI) enzyme

  • D-glutamic acid (substrate)

  • L-glutamate dehydrogenase

  • Diaphorase

  • NAD+

  • INT (2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride)

  • Assay Buffer: 50 mM HEPES, pH 8.0

  • Test inhibitor

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, NAD+, L-glutamate dehydrogenase, ADP, INT, and diaphorase.

  • Inhibitor Addition: Add the test inhibitor at various concentrations to the appropriate wells.

  • Substrate Addition: Add the substrate, D-glutamic acid, to all wells.

  • Reaction Initiation: Initiate the reaction by adding the glutamate racemase enzyme.

  • Measurement: Monitor the increase in absorbance at a specific wavelength (e.g., 492 nm for the reduced INT) over time at 37°C.

  • Data Analysis: Determine the initial reaction rates and calculate the percent inhibition for each inhibitor concentration. The IC50 value is then determined from a dose-response curve.

Conclusion

The structural framework of (4-Aminobenzoyl)-D-glutamic acid presents a promising scaffold for the development of novel antimicrobial agents. The available data, primarily from related analogs, suggests that modifications to both the aminobenzoyl and glutamic acid moieties can significantly impact inhibitory potency against key bacterial enzymes like DHPS and glutamate racemase. For DHPS, the 4-aminobenzoyl group is a key pharmacophore, while for glutamate racemase, bulky hydrophobic substituents on the D-glutamic acid core enhance activity. Further systematic SAR studies on a focused library of (4-Aminobenzoyl)-D-glutamic acid derivatives are warranted to fully elucidate the structural requirements for potent and selective inhibition of these essential bacterial targets.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of (4-Aminobenzoyl)-D-glutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known efficacy of (4-Aminobenzoyl)-D-glutamic acid, a competitive inhibitor of bacterial folate synthesis. Due to the limited availability of comprehensive in vivo studies on this specific compound, this document focuses on its established in vitro activity and presents standardized protocols for in vitro and in vivo assays that would be employed to further characterize its antibacterial potential.

Mechanism of Action: Inhibition of Folate Synthesis

(4-Aminobenzoyl)-D-glutamic acid exerts its antibacterial effect by targeting the folate biosynthesis pathway, which is essential for bacterial survival. Specifically, it acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form 7,8-dihydropteroate, a crucial precursor in the synthesis of folic acid. By mimicking the natural substrate PABA, (4-Aminobenzoyl)-D-glutamic acid binds to the active site of DHPS, thereby blocking the production of folic acid. Folate is a necessary cofactor for the synthesis of nucleotides and certain amino acids, and its depletion ultimately leads to the cessation of bacterial growth.

Folate Synthesis Pathway Inhibition Bacterial Folate Synthesis and Inhibition Pathway cluster_0 Folate Synthesis Pathway cluster_1 Inhibition PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase (DHPS) DHPPP Dihydropterin Pyrophosphate DHPPP->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Nucleotide_Synthesis Nucleotide Synthesis Tetrahydrofolate->Nucleotide_Synthesis Inhibitor (4-Aminobenzoyl)-D-glutamic acid DHPS Dihydropteroate Synthase (DHPS) Inhibitor->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folate synthesis pathway.

In Vitro Efficacy

The primary in vitro data for (4-Aminobenzoyl)-D-glutamic acid comes from a study by Thijssen (1977), which evaluated its ability to inhibit the H2-pteroate (dihydropteroate) synthesizing system in a cell-free extract of Escherichia coli. This provides a direct measure of the compound's activity against its molecular target.

Table 1: Inhibition of Cell-Free H2-pteroate Synthesis in E. coli

CompoundRelative Antagonistic Potency (PABA = 1)
(4-Aminobenzoyl)-D-glutamic acid 0.06
(4-Aminobenzoyl)-L-glutamic acid1.1
Sulfanilamide0.8

Data extracted from Thijssen HH, J Med Chem. 1977 Feb;20(2):233-6. The antagonistic potency is a measure of the compound's ability to compete with PABA.

As indicated in the table, the D-glutamic acid form is a significantly less potent inhibitor of the H2-pteroate synthesizing system compared to the L-glutamic acid form and the common sulfonamide antibiotic, sulfanilamide.

Experimental Protocol: Cell-Free Dihydropteroate Synthase Inhibition Assay

This protocol is based on the methodology described for evaluating inhibitors of the H2-pteroate synthesizing system.

In Vitro Inhibition Assay Workflow Workflow for Cell-Free DHPS Inhibition Assay Start Start Prepare_Lysate Prepare cell-free E. coli lysate (source of DHPS) Start->Prepare_Lysate Reaction_Mix Prepare reaction mixture: - Tris-HCl buffer - MgCl2 - ATP - Dihydropterin pyrophosphate Prepare_Lysate->Reaction_Mix Add_Inhibitor Add varying concentrations of (4-Aminobenzoyl)-D-glutamic acid Reaction_Mix->Add_Inhibitor Add_PABA Add radiolabeled PABA to initiate reaction Add_Inhibitor->Add_PABA Incubate Incubate at 37°C Add_PABA->Incubate Stop_Reaction Stop reaction (e.g., with acid) Incubate->Stop_Reaction Separate_Product Separate radiolabeled dihydropteroate product (e.g., via chromatography) Stop_Reaction->Separate_Product Quantify Quantify radioactivity of the product Separate_Product->Quantify Analyze Analyze data to determine inhibitory potency (e.g., IC50) Quantify->Analyze End End Analyze->End

Caption: Generalized workflow for an in vitro DHPS inhibition assay.

Detailed Steps:

  • Preparation of Cell-Free Extract: E. coli cells are cultured to mid-log phase, harvested by centrifugation, washed, and resuspended in a suitable buffer. The cells are then lysed using methods such as sonication or French press, followed by centrifugation to pellet cell debris. The resulting supernatant serves as the source of the H2-pteroate synthesizing enzyme system.

  • Reaction Mixture: A reaction mixture is prepared containing Tris-HCl buffer (pH 8.0), MgCl2, ATP, and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate.

  • Inhibitor Addition: Varying concentrations of (4-Aminobenzoyl)-D-glutamic acid (or other test compounds) are added to the reaction tubes.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of radiolabeled [14C]p-aminobenzoic acid.

  • Incubation: The reaction mixtures are incubated at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: The reaction is stopped, typically by the addition of an acid such as trichloroacetic acid.

  • Product Separation and Quantification: The radiolabeled dihydropteroate product is separated from the unreacted radiolabeled PABA substrate using techniques like thin-layer chromatography or column chromatography. The amount of product formed is quantified by measuring its radioactivity using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control reaction with no inhibitor. The data is then used to determine the half-maximal inhibitory concentration (IC50) or other measures of inhibitory potency.

In Vivo Efficacy

As of the latest literature review, there are no published studies detailing the in vivo efficacy of (4-Aminobenzoyl)-D-glutamic acid in animal models of bacterial infection. The following section outlines a standard experimental protocol that would be used to evaluate the in vivo potential of such a compound.

Experimental Protocol: Murine Sepsis Model

The murine sepsis model is a commonly used preclinical model to assess the efficacy of antimicrobial agents against systemic infections.

In Vivo Sepsis Model Workflow Workflow for Murine Sepsis Model Start Start Animal_Acclimation Acclimate mice to laboratory conditions Start->Animal_Acclimation Infection Induce sepsis by intraperitoneal injection of a lethal dose of bacteria (e.g., E. coli) Animal_Acclimation->Infection Group_Allocation Randomly allocate mice into treatment and control groups Infection->Group_Allocation Treatment Administer (4-Aminobenzoyl)-D-glutamic acid at various doses and schedules. (e.g., intravenous, subcutaneous) Group_Allocation->Treatment Control Administer vehicle control or a standard-of-care antibiotic Group_Allocation->Control Monitoring Monitor mice for signs of illness and survival over a set period (e.g., 7 days) Treatment->Monitoring Control->Monitoring Data_Collection Record survival data. Optional: Collect blood/tissue for bacterial load determination Monitoring->Data_Collection Analysis Analyze survival curves (e.g., Kaplan-Meier analysis) and compare bacterial loads Data_Collection->Analysis End End Analysis->End

Caption: Generalized workflow for an in vivo murine sepsis model.

Detailed Steps:

  • Animal Model: Typically, female BALB/c or C57BL/6 mice (6-8 weeks old) are used. Animals are allowed to acclimate to the laboratory conditions for at least 7 days before the experiment.

  • Inoculum Preparation: A pathogenic strain of bacteria (e.g., Escherichia coli, Staphylococcus aureus) is grown in a suitable broth to the mid-logarithmic phase. The bacterial suspension is then washed and diluted in sterile saline or phosphate-buffered saline to the desired concentration, which is predetermined to cause a lethal infection in a high percentage of untreated animals within a specific timeframe (e.g., LD80-100 within 48 hours).

  • Infection: Mice are infected via intraperitoneal injection of the bacterial suspension.

  • Treatment Groups: The infected mice are randomly assigned to different groups:

    • Vehicle control group (receiving the same solvent used to dissolve the test compound).

    • Multiple dose groups of (4-Aminobenzoyl)-D-glutamic acid (e.g., 10, 50, 100 mg/kg).

    • A positive control group receiving a standard-of-care antibiotic effective against the infecting organism.

  • Drug Administration: Treatment is typically initiated at a specific time point post-infection (e.g., 1 or 2 hours). The test compound and controls are administered via a clinically relevant route, such as intravenous, subcutaneous, or oral administration, and may be given as a single dose or multiple doses over a period of time.

  • Monitoring and Endpoints: The primary endpoint is typically survival, monitored over a period of 7 to 14 days. Mice are observed at regular intervals for clinical signs of illness. Secondary endpoints can include the determination of bacterial load in blood, spleen, liver, or other target organs at specific time points.

  • Data Analysis: Survival data is analyzed using Kaplan-Meier survival curves and statistical tests such as the log-rank test. Bacterial loads between different treatment groups are compared using appropriate statistical methods (e.g., t-test or ANOVA).

Comparison and Alternatives

(4-Aminobenzoyl)-D-glutamic acid belongs to the class of antifolates, which includes the widely used sulfonamide antibiotics.

Table 2: Comparison with Other Folate Synthesis Inhibitors

Compound/ClassTargetIn Vitro PotencyIn Vivo Status
(4-Aminobenzoyl)-D-glutamic acid Dihydropteroate SynthaseLow (relative to L-isomer and sulfanilamide)No data available
Sulfonamides (e.g., Sulfamethoxazole) Dihydropteroate SynthaseBroad-spectrum bacteriostatic activityWidely used in combination with trimethoprim
Trimethoprim Dihydrofolate ReductasePotent inhibitorCommonly used in combination with sulfonamides
(4-Aminobenzoyl)-L-glutamic acid Dihydropteroate SynthaseMore potent than the D-isomer in cell-free assaysPrimarily studied as a folate catabolite

Summary

(4-Aminobenzoyl)-D-glutamic acid is a known inhibitor of the bacterial enzyme dihydropteroate synthase. However, existing in vitro data from cell-free assays suggest that its potency is lower than its L-isomer and the established antibiotic sulfanilamide. There is currently a lack of published data on its broader antibacterial spectrum (e.g., MIC values against a panel of clinically relevant bacteria) and no available in vivo efficacy data in animal models. Further investigation following standardized in vitro and in vivo protocols would be necessary to fully elucidate the potential of (4-Aminobenzoyl)-D-glutamic acid as a therapeutic agent.

References

D-Amino Acid Substituted Folate Inhibitors: A Comparative Review of Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution of L-amino acids with their D-enantiomers in drug design is a well-established strategy to enhance peptide stability and modulate biological activity. In the realm of folate inhibitors, a critical class of therapeutics for cancer and autoimmune diseases, this approach presents an intriguing avenue for developing novel agents with improved pharmacological profiles. This guide provides a comparative analysis of the therapeutic potential of D-amino acid substituted folate inhibitors, drawing upon available experimental data to contrast their performance with their conventional L-amino acid counterparts and other analogs.

Data Presentation: Quantitative Comparison of Folate Inhibitor Analogs

The following tables summarize the available quantitative data on the biological activity of various folate inhibitor analogs, including those with D-amino acid substitutions or related modifications. Direct comparisons between L- and D-glutamate diastereomers of common antifolates like methotrexate (MTX) are notably scarce in the literature. However, data from diastereomers of MTX-peptide conjugates and analogs with DL-amino acid side chains provide valuable insights.

Table 1: In Vitro Cytotoxicity of Methotrexate-Arginine Diastereomers

CompoundChiralityCell LineIC50 (µM)Reference
MTX-ArginineL,LL12100.016[1]
MTX-ArginineD,LL12100.22[1]

Table 2: Dihydrofolate Reductase (DHFR) Inhibition by Methotrexate and Aminopterin Analogs with DL-2-Aminoalkanedioic Acid Side Chains

Parent CompoundSide Chain (DL-2-aminoalkanedioic acid)Target EnzymeIC50 (µM)Reference
MethotrexateC6L1210 DHFR0.023 - 0.034[2]
MethotrexateC9L1210 DHFR0.023 - 0.034[2]
AminopterinC6L1210 DHFR0.054 - 0.067[2]
AminopterinC9L1210 DHFR0.054 - 0.067[2]

Table 3: In Vitro Cytotoxicity of Methotrexate and Aminopterin Analogs with DL-2-Aminoalkanedioic Acid Side Chains

Parent CompoundSide Chain (DL-2-aminoalkanedioic acid)Cell LineIC50 (µM)Reference
MethotrexateC6L12100.0012[2]
MethotrexateC9CEM0.016[2]
AminopterinC9L12100.00065[2]
Methotrexate (Control)L-GlutamateL12100.0046[2]
Aminopterin (Control)L-GlutamateL12100.002[2]

Table 4: In Vitro Cytotoxicity of Methotrexate Polyglutamate-Polylysine Conjugates

CompoundLinker ChiralityCell LineIC50 (nM)Reference
MTX(G5)-poly-Lys-52000L-LysineH35R~10[3]
MTX(G5)-poly-Lys-52000D-LysineH35R~10000[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of the cited research. The following are summaries of key experimental protocols.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺.

  • Materials:

    • Purified recombinant DHFR (e.g., from L1210 cells)

    • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)

    • NADPH solution (in assay buffer)

    • Dihydrofolate (DHF) solution (in assay buffer)

    • Test compounds (dissolved in a suitable solvent like DMSO)

    • 96-well UV-transparent microplates

    • Microplate spectrophotometer

  • Procedure:

    • Reagent Preparation: Prepare stock solutions of NADPH, DHF, and test compounds.

    • Assay Setup: In the wells of a 96-well plate, add the assay buffer, DHFR enzyme, NADPH, and various concentrations of the test compound or a vehicle control.

    • Pre-incubation: Gently mix and pre-incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5-10 minutes).

    • Reaction Initiation: Initiate the enzymatic reaction by adding DHF to all wells.

    • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a set duration (e.g., 5-10 minutes).

    • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the reaction rate against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Cell Proliferation (Cytotoxicity) Assay

This assay determines the effect of a compound on the proliferation of cancer cells in culture. The IC50 value represents the concentration of the compound that inhibits cell growth by 50%.

  • Materials:

    • Cancer cell line (e.g., L1210 murine leukemia, CEM human leukemia)

    • Complete cell culture medium (e.g., RPMI-1640 with fetal bovine serum and antibiotics)

    • Test compounds

    • 96-well cell culture plates

    • Cell viability reagent (e.g., MTT, XTT, or resazurin)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. Add the different concentrations of the compounds to the wells containing the cells. Include a vehicle control.

    • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

    • Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

    • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each compound concentration. Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.

Folylpolyglutamate Synthetase (FPGS) Activity Assay

This assay measures the activity of FPGS, the enzyme responsible for adding glutamate residues to folates and antifolates, a process crucial for their intracellular retention and activity. The assay typically measures the incorporation of radiolabeled glutamate into a folate or antifolate substrate.

  • Materials:

    • Cell or tissue lysate containing FPGS

    • Folate or antifolate substrate (e.g., aminopterin)

    • [³H]-Glutamic acid

    • Reaction buffer (e.g., Tris-HCl with ATP, MgCl₂, KCl, and DTT)

    • Method for separating polyglutamylated products from unincorporated glutamate (e.g., ion-exchange chromatography)

    • Scintillation counter

  • Procedure:

    • Reaction Setup: Combine the cell lysate, substrate, [³H]-glutamic acid, and reaction buffer.

    • Incubation: Incubate the reaction mixture at 37°C for a defined period.

    • Reaction Termination: Stop the reaction (e.g., by boiling).

    • Separation: Separate the polyglutamylated products from the unreacted [³H]-glutamic acid.

    • Quantification: Measure the radioactivity of the polyglutamylated products using a scintillation counter.

    • Data Analysis: Calculate the FPGS activity, typically expressed as pmol of glutamate incorporated per hour per mg of protein.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the folate metabolic pathway targeted by these inhibitors and a typical experimental workflow for their evaluation.

Folate_Metabolism_Pathway cluster_synthesis Biosynthesis Folate Folate DHF Dihydrofolate (DHF) Folate->DHF Reduction THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ THF->DHF 5,10-methylene-THF Purines Purine Synthesis THF->Purines AminoAcids Amino Acid Synthesis THF->AminoAcids dUMP dUMP dTMP dTMP (Thymidylate) dUMP->dTMP DNA DNA Synthesis & Repair dTMP->DNA Purines->DNA DHFR Dihydrofolate Reductase (DHFR) DHFR->DHF TS Thymidylate Synthase (TS) TS->dUMP Inhibitors Folate Inhibitors (e.g., Methotrexate) Inhibitors->DHFR Inhibition

Caption: Folate metabolism pathway and the site of action for DHFR inhibitors.

Experimental_Workflow Start Synthesis of D-Amino Acid Substituted Folate Inhibitor Analogs Enzyme_Assay Enzyme Inhibition Assay (e.g., DHFR) Start->Enzyme_Assay Cell_Assay Cell-Based Assays Enzyme_Assay->Cell_Assay Uptake Cellular Uptake/ Transport Studies Cell_Assay->Uptake Characterize Transport Polyglutamylation Polyglutamylation Assay (FPGS Activity) Cell_Assay->Polyglutamylation Assess Metabolism Cytotoxicity Cytotoxicity Assay (Cell Proliferation) Cell_Assay->Cytotoxicity Determine Potency InVivo In Vivo Animal Models (Efficacy & Toxicity) Uptake->InVivo Polyglutamylation->InVivo Cytotoxicity->InVivo PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD Lead_Opt Lead Optimization PKPD->Lead_Opt

Caption: A typical experimental workflow for the evaluation of novel folate inhibitors.

Discussion and Future Directions

The available data, though limited, suggests that the stereochemistry of the amino acid moiety in folate inhibitors plays a crucial role in their biological activity. The more than 10-fold decrease in cytotoxicity observed for the D,L-diastereomer of MTX-arginine compared to the L,L-diastereomer highlights the stereospecificity of cellular processes such as transport or target enzyme interaction.[1] Similarly, the dramatic difference in the activity of MTX conjugated to poly-L-lysine versus poly-D-lysine suggests that the D-amino acid linker may hinder cellular uptake or processing.[3]

The studies on MTX and aminopterin analogs with extended DL-2-aminoalkanedioic acid side chains indicate that while potent DHFR inhibition can be maintained, the cellular activity is dependent on the cell line and the specific structure of the side chain.[2] A key finding from these studies is that these analogs are not substrates for folylpolyglutamate synthetase (FPGS), the enzyme responsible for adding glutamate residues to antifolates, a process that enhances their intracellular retention and activity.[2] This lack of polyglutamylation in the D- or DL-analogs could be a double-edged sword: it might reduce long-term toxicity but could also diminish therapeutic efficacy in tumors that rely on polyglutamylation for drug accumulation.

The primary challenge in this field is the lack of direct comparative studies between L- and D-glutamate diastereomers of clinically relevant folate inhibitors like methotrexate and pemetrexed. Such studies are essential to definitively determine the impact of this stereochemical modification on:

  • Enzyme Inhibition: Assessing the binding affinity and inhibitory kinetics against key target enzymes such as DHFR, thymidylate synthase (TS), and glycinamide ribonucleotide formyltransferase (GARFT).

  • Cellular Transport: Investigating the uptake and efflux of the D-amino acid analogs by folate transporters like the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT), as well as folate receptors.

  • Metabolism: Determining the extent to which D-amino acid substituted inhibitors are substrates for FPGS and the impact on their intracellular accumulation and polyglutamylation status.

  • In Vivo Efficacy and Toxicity: Evaluating the antitumor activity and toxicity profiles of these analogs in preclinical animal models.

References

Safety Operating Guide

Navigating the Safe Disposal of (4-Aminobenzoyl)-D-glutamic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (4-Aminobenzoyl)-D-glutamic acid, ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle (4-Aminobenzoyl)-D-glutamic acid with appropriate personal protective equipment (PPE). This includes safety goggles, gloves, and a lab coat.[1][2][3] All handling of the solid chemical should be done in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1][3][4] In case of accidental contact, flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[1][5]

Step-by-Step Disposal Protocol

The disposal of (4-Aminobenzoyl)-D-glutamic acid, as with any laboratory chemical, must adhere to local, state, and federal regulations.[2] The following steps provide a general framework for its proper disposal:

  • Waste Identification and Segregation :

    • Treat all unused or waste (4-Aminobenzoyl)-D-glutamic acid as chemical waste.

    • Keep the waste chemical in its original, clearly labeled container whenever possible.[6] If the original container is not available, use a compatible, sealable container and label it clearly with the chemical name and the words "Hazardous Waste".[7]

    • Do not mix (4-Aminobenzoyl)-D-glutamic acid waste with other chemical waste streams to prevent unintended reactions. Specifically, keep it separate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

  • Solid Waste Disposal :

    • For the pure solid compound, it should be disposed of as solid chemical waste.[6][8]

    • One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5] This should only be performed by trained personnel at a licensed waste disposal facility.

    • Contaminated lab materials, such as gloves, absorbent paper, or kimwipes, should be collected in a designated, double-bagged container for solid chemical waste.[6][8]

  • Container Management :

    • Once the chemical has been transferred for disposal, any "empty" container must be handled properly.

    • If the container held what is classified as an acute hazardous waste, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9]

    • For non-acutely hazardous waste, ensure the container is as empty as possible.[9] Deface or remove the original label before disposing of the container in regular trash, if permitted by your institution.[9]

  • Spill Management :

    • In the event of a spill, avoid generating dust.[10]

    • Wear appropriate PPE, sweep up the spilled solid, and place it into a suitable, closed container for disposal.[10][11][12]

    • The area of the spill should then be decontaminated.[1]

Important Note : Under no circumstances should (4-Aminobenzoyl)-D-glutamic acid or its solutions be disposed of down the sanitary sewer.[3][5][11][13]

Chemical and Physical Properties

A summary of the key quantitative data for (4-Aminobenzoyl)-D-glutamic acid is provided in the table below. This information is crucial for assessing its properties and potential hazards.

PropertyValue
Molecular Formula C12H14N2O5
Molecular Weight 266.25 g/mol
CAS Number 4271-30-1
Appearance Solid
Storage Temperature Room Temperature

(Data sourced from various Safety Data Sheets)

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of (4-Aminobenzoyl)-D-glutamic acid and associated waste.

DisposalWorkflow Disposal Workflow for (4-Aminobenzoyl)-D-glutamic acid cluster_start Start cluster_assessment Waste Assessment cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream (Not Recommended) cluster_packaging Packaging & Labeling cluster_disposal Final Disposal start Waste Generation: (4-Aminobenzoyl)-D-glutamic acid or contaminated material assess_type Identify Waste Type start->assess_type solid_waste Unused/Expired Solid Chemical assess_type->solid_waste Solid contaminated_items Contaminated PPE, Liners, etc. assess_type->contaminated_items Contaminated Solid spill_cleanup Spill Cleanup Rinsate assess_type->spill_cleanup Aqueous Rinsate package_solid Package in original or compatible, sealed container. Label as 'Hazardous Waste' solid_waste->package_solid contaminated_items->package_solid package_liquid Collect in a sealed, compatible container. Label as 'Hazardous Waste' spill_cleanup->package_liquid contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal. package_solid->contact_ehs package_liquid->contact_ehs incineration Arrange for incineration via licensed facility. contact_ehs->incineration

Caption: Decision tree for the disposal of (4-Aminobenzoyl)-D-glutamic acid.

References

Essential Safety and Operational Guide for Handling (4-Aminobenzoyl)-D-glutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (4-Aminobenzoyl)-D-glutamic acid. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

(4-Aminobenzoyl)-D-glutamic acid is a chemical that requires careful handling due to its potential hazards. It can be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation[1][2].

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound. The following table summarizes the recommended PPE.

PPE CategorySpecification
Eye Protection Safety glasses with side-shields or goggles, approved under standards such as NIOSH (US) or EN 166 (EU).
Hand Protection Wear appropriate chemical-resistant gloves[2].
Skin and Body A laboratory coat or appropriate protective clothing should be worn to prevent skin exposure[2][3].
Respiratory In areas where dust formation is possible, use a dust mask or respirator (e.g., type N95 (US) or type P1 (EN 143))[4].
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling (4-Aminobenzoyl)-D-glutamic acid is essential to minimize exposure and prevent contamination.

  • Preparation :

    • Ensure a well-ventilated area, preferably a fume hood, is used for all handling procedures[2][5].

    • Assemble all necessary equipment and materials before starting.

    • Verify that an eyewash station and safety shower are readily accessible.

  • Donning PPE :

    • Put on all required PPE as specified in the table above before handling the chemical.

  • Handling the Compound :

    • Avoid the generation and inhalation of dust[2][3].

    • Carefully weigh and transfer the chemical.

    • Keep the container tightly closed when not in use[3][6].

    • Avoid contact with skin, eyes, and clothing[2][6].

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn[2].

    • Clean the work area and any equipment used.

    • Remove and properly store or dispose of PPE. Contaminated clothing should be removed and washed before reuse[3].

Disposal Plan

Proper disposal of (4-Aminobenzoyl)-D-glutamic acid and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical : Dispose of the unused product in accordance with federal, state, and local environmental control regulations[4]. Do not mix with other waste.

  • Contaminated Materials : Any materials that have come into contact with the chemical, such as gloves, wipes, and containers, should be treated as hazardous waste and disposed of accordingly.

  • Containers : Handle uncleaned containers as you would the product itself.

Emergency Procedures

In the event of accidental exposure or spillage, immediate action is necessary.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[2][3].

  • Skin Contact : Remove contaminated clothing and wash the affected skin area with plenty of soap and water. Seek medical attention if irritation persists[2][3].

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[2][3].

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[2][3].

  • Spills :

    • Evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • Avoid generating dust.

    • Carefully sweep or vacuum the spilled material into a suitable, labeled disposal container[3].

    • Clean the spill area thoroughly.

Visual Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling (4-Aminobenzoyl)-D-glutamic acid in a laboratory setting.

Safe Handling Workflow for (4-Aminobenzoyl)-D-glutamic Acid A Preparation - Work in Ventilated Area - Assemble Equipment - Check Safety Stations B Don PPE - Eye Protection - Gloves - Lab Coat - Respirator (if needed) A->B C Chemical Handling - Avoid Dust - Weigh & Transfer - Keep Container Closed B->C D Post-Handling - Clean Work Area - Wash Hands Thoroughly C->D F Waste Disposal - Dispose of Chemical & Contaminated  Materials per Regulations C->F During Handling E Doff & Dispose of PPE D->E E->F After Handling

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.